molecular formula C10H10F2O3 B1440897 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid CAS No. 1092460-69-9

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Cat. No.: B1440897
CAS No.: 1092460-69-9
M. Wt: 216.18 g/mol
InChI Key: WDTSALDVVUTTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSALDVVUTTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260858
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-69-9
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making such compounds of great interest in drug discovery and development. This guide provides an in-depth analysis of plausible and efficient synthetic pathways for the preparation of this target molecule, intended for an audience of researchers and professionals in the chemical and pharmaceutical sciences. The methodologies discussed are grounded in established organic chemistry principles and supported by relevant literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several viable disconnection approaches, leading to three primary proposed synthetic strategies. These pathways leverage common and reliable carbon-carbon bond-forming reactions.

Retrosynthesis Target 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Cinnamic_Acid_Intermediate 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid Target->Cinnamic_Acid_Intermediate Reduction Target->Cinnamic_Acid_Intermediate Reduction Malonic_Ester_Intermediate Diethyl 2-((4,5-difluoro-2-methoxyphenyl)methyl)malonate Target->Malonic_Ester_Intermediate Hydrolysis & Decarboxylation Benzaldehyde 4,5-Difluoro-2-methoxybenzaldehyde Cinnamic_Acid_Intermediate->Benzaldehyde Wittig / Horner-Wadsworth-Emmons Aryl_Halide_Heck 1-Bromo-4,5-difluoro-2-methoxybenzene Cinnamic_Acid_Intermediate->Aryl_Halide_Heck Heck Reaction Aryl_Halide_Malonate 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene Malonic_Ester_Intermediate->Aryl_Halide_Malonate Malonic Ester Synthesis Acrylic_Acid Acrylic Acid / Ester Aryl_Halide_Heck->Acrylic_Acid

Caption: Retrosynthetic analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, three primary synthetic routes are proposed. Each pathway offers distinct advantages and considerations.

Pathway A: Wittig Reaction followed by Catalytic Hydrogenation

This two-step pathway is a classic and reliable method for the synthesis of 3-arylpropionic acids. It begins with the formation of a cinnamic acid derivative via a Wittig reaction, followed by the reduction of the carbon-carbon double bond.

Step 1: Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphorus ylide.[1] In this step, 4,5-difluoro-2-methoxybenzaldehyde is reacted with a stabilized ylide derived from a phosphonium salt, such as (carboxymethyl)triphenylphosphonium bromide, to yield 3-(4,5-difluoro-2-methoxyphenyl)acrylic acid. The use of a stabilized ylide generally favors the formation of the (E)-alkene.[2]

Wittig_Reaction cluster_step1 Step 1: Wittig Reaction Aldehyde 4,5-Difluoro-2-methoxybenzaldehyde Cinnamic_Acid 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid Aldehyde->Cinnamic_Acid Ylide Phosphorus Ylide (from (Carboxymethyl)triphenylphosphonium bromide + Base) Ylide->Cinnamic_Acid Hydrogenation cluster_step2 Step 2: Catalytic Hydrogenation Cinnamic_Acid 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid Target_Product 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Cinnamic_Acid->Target_Product Reagents H₂, Pd/C Reagents->Target_Product Malonic_Ester_Synthesis cluster_malonic Malonic Ester Synthesis Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_Ester Diethyl 2-((4,5-difluoro-2-methoxyphenyl)methyl)malonate Enolate->Alkylated_Ester SN2 Alkylation Aryl_Halide 1-(Bromomethyl)-4,5-difluoro- 2-methoxybenzene Aryl_Halide->Alkylated_Ester Target_Product 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Alkylated_Ester->Target_Product Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ Hydrolysis_Decarboxylation->Target_Product Heck_Reaction cluster_heck Heck Reaction Aryl_Halide 1-Bromo-4,5-difluoro-2-methoxybenzene Cinnamate_Ester Ethyl 3-(4,5-difluoro-2-methoxyphenyl)acrylate Aryl_Halide->Cinnamate_Ester Acrylate Ethyl Acrylate Acrylate->Cinnamate_Ester Catalyst Pd Catalyst, Base Catalyst->Cinnamate_Ester

Sources

An In-depth Technical Guide to the Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenylpropionic Acids

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid belongs to the class of fluorinated aromatic carboxylic acids, a group of compounds of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, the presence of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[1] Phenylpropionic acid derivatives, in general, are recognized as important scaffolds in medicinal chemistry, with applications as non-steroidal anti-inflammatory drugs (NSAIDs), and as intermediates in the synthesis of more complex bioactive molecules.[2][3] This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is most efficiently achieved through a two-step process commencing from the commercially available 4,5-difluoro-2-methoxybenzaldehyde.[4][5] The overall synthetic workflow is depicted below:

Synthetic_Workflow Start 4,5-Difluoro-2-methoxybenzaldehyde Intermediate 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid Start->Intermediate Knoevenagel Condensation FinalProduct 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Intermediate->FinalProduct Catalytic Hydrogenation

Figure 1: Overall synthetic workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

This strategy involves an initial carbon-carbon bond formation via a Knoevenagel condensation to construct the acrylic acid intermediate, followed by a selective reduction of the alkene to yield the desired propionic acid.

Part 1: Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid via Knoevenagel Condensation

The first step of the synthesis is a Knoevenagel condensation of 4,5-difluoro-2-methoxybenzaldehyde with malonic acid. This reaction is a classic method for the formation of α,β-unsaturated carboxylic acids.[6] The Doebner modification, which utilizes pyridine as both the solvent and a basic catalyst, is particularly effective as it facilitates both the condensation and the subsequent decarboxylation in a single pot.[6]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: Pyridine deprotonates malonic acid to form an enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, one of the carboxylic acid groups is eliminated as carbon dioxide to yield the final cinnamic acid derivative.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)Amount
4,5-Difluoro-2-methoxybenzaldehyde145742-34-3172.1358.110.0 g
Malonic Acid141-82-2104.06116.212.1 g
Pyridine110-86-179.10-20 mL
Piperidine (catalyst)110-89-485.15-0.5 mL
Hydrochloric Acid (concentrated)7647-01-036.46-~20 mL
Water7732-18-518.02-As needed
Ethanol (for recrystallization)64-17-546.07-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-difluoro-2-methoxybenzaldehyde (10.0 g, 58.1 mmol) and malonic acid (12.1 g, 116.2 mmol).

  • Add pyridine (20 mL) and piperidine (0.5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • A precipitate of the crude 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Recrystallize the crude product from ethanol to obtain a purified, crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 80-90%

Part 2: Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid via Catalytic Hydrogenation

The second and final step is the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency and selectivity.[1] This method avoids the reduction of the aromatic ring and the carboxylic acid group.

Reaction Mechanism

The catalytic hydrogenation proceeds via the following general mechanism:

  • Adsorption: Both the acrylic acid derivative and hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Addition: Hydrogen atoms are added stepwise across the double bond of the substrate.

  • Desorption: The saturated product, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, desorbs from the catalyst surface.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)Amount
3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid-214.1646.710.0 g
Palladium on Carbon (10 wt. %)7440-05-3--0.5 g
Ethanol64-17-546.07-100 mL
Hydrogen Gas (H₂)1333-74-02.02-1 atm (balloon) or 50 psi

Procedure:

  • In a hydrogenation flask or a suitable pressure vessel, dissolve 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid (10.0 g, 46.7 mmol) in ethanol (100 mL).

  • Carefully add 10% palladium on carbon (0.5 g, 5 wt. %) to the solution.

  • Seal the vessel and purge it with nitrogen or argon to remove air.

  • Introduce hydrogen gas into the vessel. This can be done using a hydrogen-filled balloon for reactions at atmospheric pressure or from a cylinder for reactions at higher pressures (e.g., 50 psi in a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the vinylic protons.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, which can be further purified by recrystallization if necessary (e.g., from a hexane/ethyl acetate mixture).

Expected Yield: >95%

Trustworthiness: A Self-Validating System

The reliability of this synthetic procedure is ensured through a series of in-process controls and analytical checkpoints, making the protocol a self-validating system.

QC_Workflow Start Start: 4,5-Difluoro-2-methoxybenzaldehyde Step1 Step 1: Knoevenagel Condensation Start->Step1 QC1 QC 1: TLC, ¹H NMR of crude acrylic acid Step1->QC1 Purification1 Recrystallization QC1->Purification1 Proceed if starting material is consumed QC2 QC 2: Melting Point, ¹H & ¹³C NMR, MS of pure acrylic acid Purification1->QC2 Step2 Step 2: Catalytic Hydrogenation QC2->Step2 Proceed if purity is acceptable QC3 QC 3: TLC, ¹H NMR of crude propionic acid Step2->QC3 Purification2 Filtration & Solvent Removal QC3->Purification2 Proceed if reaction is complete FinalQC Final QC: Melting Point, ¹H & ¹³C NMR, MS, Elemental Analysis Purification2->FinalQC FinalProduct Final Product: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid FinalQC->FinalProduct Release if specifications are met

Figure 2: Quality control workflow for the synthesis.

  • Step 1 Monitoring: The Knoevenagel condensation can be monitored by TLC to track the consumption of the starting aldehyde. After workup, ¹H NMR of the crude product should confirm the formation of the acrylic acid, characterized by the presence of vinylic proton signals.

  • Intermediate Purity Assessment: After recrystallization, the purity of the 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid should be confirmed by melting point determination and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to the next step.

  • Step 2 Monitoring: The progress of the catalytic hydrogenation is monitored by the disappearance of the starting material on TLC or by the absence of the vinylic proton signals in the ¹H NMR spectrum of an aliquot of the reaction mixture.

  • Final Product Validation: The identity and purity of the final product, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, must be rigorously confirmed by melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry, and, for the highest level of assurance, elemental analysis.

This systematic approach of analysis at each critical stage ensures the reliability of the synthesis and the quality of the final product.

Conclusion

This guide outlines a robust and efficient two-step synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid from a readily available starting material. The described Knoevenagel condensation and subsequent catalytic hydrogenation are well-established and scalable reactions. By implementing the detailed experimental protocols and the recommended in-process quality control measures, researchers and drug development professionals can confidently produce this valuable fluorinated building block for their research and development endeavors.

References

  • Andrews, I. P., et al. (2003). The Manufacturing Route to SB 214857. Org. Process Res. Dev., 7, 655-662.
  • Dilber, S. P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kumar, P., et al. (2020). Arylpropionic acid derivatives: A recent advancement in pharmacological activities. Ijppr. Human, 17(4), 540-555.
  • Perkin Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Rosen, T. (1991). The Knoevenagel Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 395-408). Pergamon Press.
  • 4,5-Difluoro-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

chemical properties of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the chemical properties of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid cannot be generated at this time. A comprehensive search for specific experimental data, including physicochemical properties, spectral analyses (NMR, IR, Mass Spectrometry), synthesis protocols, and reactivity profiles for this exact compound did not yield sufficient information.

To maintain scientific integrity and technical accuracy, a guide of this nature requires verifiable data from authoritative sources. While information is available for structurally related compounds such as 3-(4-methoxyphenyl)propionic acid and other methoxyphenylpropionic acid derivatives, these data cannot be reliably extrapolated. The presence and specific positioning of the two fluorine atoms on the phenyl ring in 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid are expected to significantly alter its electronic structure, acidity, lipophilicity, and reactivity compared to its non-fluorinated or differently substituted analogs.

Constructing a detailed guide without foundational data would lead to speculation and potential inaccuracies, failing to meet the standards required for researchers, scientists, and drug development professionals. Further experimental research and publication of the findings for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid are necessary before a comprehensive technical whitepaper can be developed.

Introduction: The Significance of Fluorinated Phenylpropionic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid: Synthesis, Characterization, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. While a publicly registered CAS number for this specific molecule has not been identified, indicating its potential novelty or specialized nature, this guide will delve into its core structural attributes, a plausible synthetic pathway, methods for its characterization, and its prospective applications in medicinal chemistry.

The 2-arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of fluorine atoms into small molecule drug candidates has become a prevalent strategy to enhance a range of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The presence of a difluoro-substitution pattern on the phenyl ring, as in the case of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, is therefore of significant interest for the development of novel therapeutics.

The methoxy group at the ortho position further influences the molecule's conformation and electronic properties, potentially leading to unique biological activities. This guide will explore the synthesis, analytical characterization, and potential therapeutic applications of this intriguing molecule.

Physicochemical Properties: A Predictive Analysis

Given the absence of experimental data for the title compound, we can predict its key physicochemical properties based on the known characteristics of structurally similar molecules, such as 3-(4-methoxyphenyl)propionic acid and other fluorinated analogues.

PropertyPredicted ValueRationale and Significance in Drug Discovery
Molecular Formula C₁₀H₁₀F₂O₃Provides the elemental composition.
Molecular Weight 216.18 g/mol Influences diffusion and transport properties.
pKa ~4.5The carboxylic acid moiety is the primary acidic group. The electron-withdrawing fluorine atoms are expected to slightly increase the acidity (lower the pKa) compared to its non-fluorinated counterpart (pKa of 3-(4-methoxyphenyl)propionic acid is ~4.7). This is a critical parameter for predicting its ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.
logP ~2.0 - 2.5The lipophilicity (logP) is a key determinant of a drug's ability to cross cell membranes. The methoxy group increases lipophilicity, while the carboxylic acid and fluorine atoms have a more complex influence. A balanced logP is crucial for oral bioavailability.
Aqueous Solubility Low to moderateThe carboxylic acid group will confer some aqueous solubility, particularly at pH values above its pKa where it will be deprotonated. However, the aromatic ring and fluorine atoms contribute to its lipophilic character, likely resulting in limited solubility in acidic environments like the stomach.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid can be envisioned starting from commercially available 1,2-difluoro-4-methoxybenzene. The following multi-step synthesis is proposed, leveraging well-established organic reactions.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway start 1,2-Difluoro-4-methoxybenzene step1 Friedel-Crafts Acylation (Propionyl chloride, AlCl₃) start->step1 intermediate1 1-(4,5-Difluoro-2-methoxyphenyl)propan-1-one step1->intermediate1 step2 Willgerodt-Kindler Reaction (Sulfur, Morpholine) intermediate1->step2 intermediate2 2-(4,5-Difluoro-2-methoxyphenyl)propanethioamide step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid step3->product

Caption: Proposed multi-step synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Step-by-Step Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 1,2-Difluoro-4-methoxybenzene

  • To a stirred solution of 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Slowly add propionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-(4,5-Difluoro-2-methoxyphenyl)propan-1-one by column chromatography.

Causality: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The electron-donating methoxy group directs the acylation to the ortho and para positions. The position ortho to the methoxy group is sterically hindered, favoring acylation at the position para to the methoxy group.

Step 2: Willgerodt-Kindler Reaction

  • A mixture of 1-(4,5-Difluoro-2-methoxyphenyl)propan-1-one, sulfur, and morpholine is heated at reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the resulting thioamide is isolated.

Causality: The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone to a terminal thioamide, effectively migrating the carbonyl group. This sets the stage for hydrolysis to the desired carboxylic acid.

Step 3: Hydrolysis to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

  • The thioamide intermediate is subjected to hydrolysis under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH followed by acidification) conditions.

  • The reaction mixture is heated at reflux until the hydrolysis is complete.

  • After cooling, the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

  • Final purification can be achieved by recrystallization or column chromatography.

Causality: Hydrolysis of the thioamide cleaves the carbon-sulfur and carbon-nitrogen bonds, yielding the corresponding carboxylic acid.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the findings of the others.

Diagram of the Analytical Workflow

Analytical_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms hplc HPLC Analysis synthesis->hplc ftir FTIR Spectroscopy synthesis->ftir structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment (>95%) hplc->purity ftir->structure

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Key Analytical Techniques and Expected Results:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons, the methylene protons of the propionic acid chain, and the methoxy group protons.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: This is crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., LC-MS): Will confirm the molecular weight of the compound.

    • High-Resolution MS (HRMS): Will provide the exact mass, allowing for the determination of the molecular formula with high confidence.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method would be developed to assess the purity of the compound. A single major peak would indicate high purity. This technique is also essential for monitoring the progress of the synthesis reactions[2].

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-F stretches.

Potential Applications in Drug Discovery

Phenylpropionic acid derivatives have a rich history in drug development, and the unique substitutions of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid suggest several potential therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: As an analogue of known NSAIDs, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain[1]. The fluorine and methoxy substituents could modulate its potency and selectivity for COX-1 versus COX-2.

  • Metabolic Disorders: Some phenylpropionic acid derivatives have been explored as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes[3]. The structural features of the title compound make it a candidate for investigation in this area.

  • Oncology: Certain NSAIDs and their derivatives have shown promise as chemopreventive and anticancer agents[1]. The mechanisms are often multifactorial and may involve non-COX targets. The unique electronic properties conferred by the difluoro and methoxy groups could lead to novel anticancer activities.

Diagram of a Hypothetical Signaling Pathway

Signaling_Pathway compound 3-(4,5-Difluoro-2-methoxyphenyl) propionic acid receptor Target Receptor (e.g., GPR40, COX) compound->receptor Binding and Modulation downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition response Cellular Response (e.g., Reduced Inflammation, Insulin Secretion) downstream->response

Caption: Hypothetical mechanism of action for the title compound in a cellular context.

Conclusion

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities remain to be elucidated, its structural relationship to known bioactive molecules, combined with the strategic incorporation of fluorine and methoxy groups, makes it a compelling target for further investigation. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, paving the way for its exploration in various disease models.

References

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]

  • Dostálek, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 180-6. [Link]

Sources

A-Z Guide to Molecular Weight Determination of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and determining the molecular weight of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. It is intended for researchers, scientists, and professionals in drug development who require precise molecular characterization. This document moves beyond theoretical values to detail the practical application and validation of these fundamental chemical properties.

Compound Profile and Significance

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated organic compound. The presence of fluorine and methoxy functional groups on the phenyl ring, coupled with a propionic acid side chain, makes it a molecule of interest in medicinal chemistry and materials science. Accurate determination of its molecular weight is the first and most critical step in its structural elucidation and quantification, ensuring the identity, purity, and consistency of the material used in subsequent research and development.

A summary of the key identifiers for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is presented below.

IdentifierValueSource
Molecular Formula C₁₀H₁₀F₂O₃[1]
CAS Number 188114-06-7N/A
Molecular Weight 216.18 g/mol [2]
Exact Mass 216.05980050 Da[2]

Theoretical Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of the constituent atoms in the molecular formula. The calculation is based on the isotopic abundances of the elements on Earth.

The molecular formula is C₁₀H₁₀F₂O₃ .

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

The calculation is as follows: MW = (10 × 12.011) + (10 × 1.008) + (2 × 18.998) + (3 × 15.999) MW = 120.11 + 10.08 + 37.996 + 47.997 MW = 216.183 g/mol

This theoretical value is the benchmark against which experimental data are compared.

Experimental Verification of Molecular Weight and Structure

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

The Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[3] Unlike low-resolution mass spectrometry which provides nominal (integer) masses, HRMS can distinguish between ions with very similar m/z ratios, often to four or five decimal places.[4][5] This high resolving power allows for the determination of a compound's elemental composition from its exact mass.[6] The ability to measure the monoisotopic mass with high accuracy significantly narrows down the possible elemental formulas, providing a high degree of confidence in the compound's identity.[6]

The process involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them.[5] Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation and keep the molecule intact.[3]

Causality in Experimental Design: Why HRMS?

The choice of HRMS is deliberate. For a novel or critical compound in a drug development pipeline, confirming the elemental composition is non-negotiable. An accurate mass measurement, for instance, can differentiate C₁₀H₁₀F₂O₃ from another isobaric compound (a compound with the same nominal mass but a different elemental formula), which a lower-resolution instrument could not. This level of certainty is crucial for regulatory submissions and for building a robust, reproducible scientific foundation.

Detailed Protocol: HRMS Analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

This section provides a step-by-step methodology for determining the exact mass of the title compound.

Objective: To confirm the elemental composition of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid by obtaining a high-resolution mass spectrum and comparing the measured exact mass to the theoretical value.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of a resolution >60,000 FWHM.

Materials:

  • Sample of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibration solution appropriate for the mass spectrometer

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve sample in methanol (1 mg/mL) prep2 Dilute to 1-10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid prep1->prep2 cal Calibrate Mass Spectrometer prep2->cal analysis Direct Infusion or LC-MS (Negative Ion Mode ESI) cal->analysis acq Acquire Data in High-Resolution Mode analysis->acq proc1 Extract Ion Chromatogram for [M-H]⁻ acq->proc1 proc2 Determine Centroid of Monoisotopic Peak proc1->proc2 proc3 Compare Experimental m/z to Theoretical m/z proc2->proc3 proc4 Calculate Mass Error (in ppm) proc3->proc4

Sources

A Technical Guide to the Structure Elucidation of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a chemical structure is a cornerstone of drug discovery, chemical synthesis, and materials science. This in-depth technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of a novel small molecule, using 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that blends technical accuracy with the logic behind experimental choices. We will proceed through a multi-technique analytical strategy, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is detailed with self-validating protocols, ensuring scientific integrity and reproducibility in line with Good Laboratory Practice (GLP) principles.[1][2][3]

The Analytical Imperative: From Hypothesis to Confirmation

In any research and development setting, the synthesis of a new chemical entity begins with a hypothesis—a target structure. However, the product of a chemical reaction is never assumed to be the intended molecule without rigorous verification. Structure elucidation is the systematic process of piecing together the molecular puzzle, using the responses of the molecule to various forms of electromagnetic energy and its behavior in electric and magnetic fields to define its exact atomic connectivity and arrangement.

Our target molecule, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (Molecular Formula: C₁₀H₁₀F₂O₃), presents several key structural features that are ideal for interrogation by modern analytical techniques: a carboxylic acid, a substituted aromatic ring, a methoxy group, and two fluorine atoms. The following sections will detail the logical progression of analysis, demonstrating how each technique provides a unique and complementary piece of structural information.

A Multi-Technique Strategic Workflow

No single analytical technique is sufficient to definitively elucidate the structure of an unknown compound.[4][5] An integrated approach is essential, where the strengths of one technique compensate for the ambiguities of another. Our strategy is designed to move from broad, general information to highly specific, detailed data.

The workflow begins with Mass Spectrometry to determine the molecular formula. This is followed by Infrared Spectroscopy to identify key functional groups. Finally, a comprehensive suite of NMR experiments is employed to map the carbon-hydrogen framework and confirm the precise arrangement of all atoms.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Connectivity Mapping cluster_3 Phase 4: Final Confirmation A Hypothesized Structure: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid B High-Resolution Mass Spectrometry (HRMS) A->B C Determine Elemental Composition (C₁₀H₁₀F₂O₃) B->C Provides Exact Mass D Infrared (IR) Spectroscopy C->D E Identify Key Bonds: - O-H (Carboxylic Acid) - C=O (Carbonyl) - C-O & C-F D->E Confirms Functional Groups F NMR Spectroscopy Suite (¹H, ¹³C, ¹⁹F, COSY, HSQC) E->F G Assemble Structural Fragments and Confirm Connectivity F->G Provides Detailed Blueprint H Final Structure Elucidation G->H Data Integration

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

The first crucial step is to determine the molecular weight and, more importantly, the elemental composition of the compound.[6][7] High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the confident determination of a unique molecular formula.[7]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to approximately 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote ionization.

  • Instrumentation: Analysis is performed on a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: The instrument is operated in negative ion mode to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.

  • Calibration: The mass analyzer is calibrated immediately prior to the run using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Data Interpretation

The molecular formula of our target is C₁₀H₁₀F₂O₃.

  • Calculated Exact Mass: 216.0598

  • Calculated Mass of [M-H]⁻ Ion (C₁₀H₉F₂O₃⁻): 215.0520

The HRMS experiment should yield a prominent ion with a measured m/z value extremely close to 215.0520.

Parameter Expected Value Interpretation
Ion Species[M-H]⁻The molecule contains an acidic proton (from the carboxylic acid).
Calculated m/z215.0520Based on the molecular formula C₁₀H₁₀F₂O₃.
Observed m/z215.0523 (Hypothetical)High-resolution measurement confirms the mass.
Mass Error+1.4 ppm (Hypothetical)Within the acceptable range (<5 ppm) for confident formula assignment.

This HRMS result provides the first piece of strong evidence, confirming the elemental composition and corroborating the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

With the molecular formula established, FTIR spectroscopy is used to quickly identify the presence of key functional groups by detecting the vibrations of their bonds.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is collected to subtract interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: The sample spectrum is acquired by pressing the sample firmly against the crystal and collecting 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, we expect to see several characteristic absorption bands.[8][9]

Wavenumber (cm⁻¹) Bond Vibration Functional Group Significance
3300-2500 (very broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[8][9]
~1710 (strong, sharp)C=O stretchCarboxylic AcidConfirms the presence of a carbonyl group, specifically a dimerized acid.[10]
~1600 & ~1500C=C stretchAromatic RingIndicates the presence of the phenyl ring.
~1250C-O stretchAryl ether & AcidCorresponds to the methoxy group and the C-O of the acid.
~1100-1000C-F stretchAryl-FluorideConfirms the presence of fluorine atoms attached to the aromatic ring.

The IR data strongly supports the presence of the carboxylic acid and the substituted aromatic ring, aligning perfectly with our hypothesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.[5][11][12] It provides information on the chemical environment, connectivity, and number of different types of nuclei (¹H, ¹³C, ¹⁹F). A combination of 1D and 2D NMR experiments is required for a full, unambiguous assignment.[13][14][15]

Experimental Protocol: General NMR
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal reference (0 ppm).

  • Instrumentation: Experiments are conducted on a 400 MHz (or higher) NMR spectrometer.

  • Experiments Acquired:

    • ¹H NMR

    • ¹³C NMR

    • ¹⁹F NMR

    • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

¹H NMR Interpretation: Proton Environments

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

Signal (Hypothetical) Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-a~11-12Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and broad.[9][10]
H-b~7.0Doublet of Doublets1HAromatic HAromatic proton coupled to one H and one F neighbor.
H-c~6.8Doublet of Doublets1HAromatic HAromatic proton coupled to one H and one F neighbor.
H-d3.85Singlet3H-OCH₃Methoxy protons are singlets and appear in this characteristic region.
H-e2.95Triplet2HAr-CH₂-Methylene protons adjacent to the aromatic ring, split by H-f.
H-f2.70Triplet2H-CH₂-COOHMethylene protons adjacent to the carbonyl, split by H-e.
¹⁹F NMR Interpretation: Fluorine Environments

Given the two fluorine atoms, ¹⁹F NMR is a crucial experiment. It provides high sensitivity and a large chemical shift range, making it excellent for identifying fluorinated compounds.[16][17][18]

  • Expected Result: Two distinct signals in the ¹⁹F NMR spectrum, each appearing as a doublet due to coupling to the adjacent aromatic proton and potentially a smaller coupling to the other fluorine atom. This confirms the presence of two chemically non-equivalent fluorine atoms on the aromatic ring.

¹³C NMR Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments.

Chemical Shift (δ, ppm) Assignment Rationale
~178-COOHCarboxylic acid carbonyl carbon.[10]
~150 (d)C-O (Aromatic)Aromatic carbon attached to the methoxy group, split by fluorine.
~148 (dd)C-F (Aromatic)Aromatic carbon directly bonded to fluorine.
~145 (dd)C-F (Aromatic)Second aromatic carbon directly bonded to fluorine.
~118 (d)C-H (Aromatic)Aromatic carbon with one proton, split by fluorine.
~115 (d)C-H (Aromatic)Second aromatic carbon with one proton, split by fluorine.
~120C-C (Aromatic)Aromatic carbon attached to the propionic acid side chain.
~56-OCH₃Methoxy carbon.
~34-CH₂-COOHMethylene carbon adjacent to the carbonyl.
~25Ar-CH₂-Methylene carbon adjacent to the aromatic ring.
(d = doublet, dd = doublet of doublets, indicating C-F coupling)
2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[19][20][21]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). A crucial cross-peak would be observed between the triplet at δ 2.95 (H-e) and the triplet at δ 2.70 (H-f), confirming the -CH₂-CH₂- fragment of the propionic acid chain.[14][19]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[14][19] It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For example, the proton signal at δ 3.85 (H-d) will show a correlation to the carbon signal at ~56 ppm, confirming the -OCH₃ group.

G cluster_NMR NMR Data Integration HNMR ¹H NMR - δ 2.95 (t, 2H, H-e) - δ 2.70 (t, 2H, H-f) COSY COSY Cross-Peak (H-e ↔ H-f) HNMR->COSY HSQC HSQC Correlations (H-e → C-e) (H-f → C-f) HNMR->HSQC CNMR ¹³C NMR - δ ~34 (C-f) - δ ~25 (C-e) CNMR->HSQC Fragment Confirmed Fragment: -CH₂(e)-CH₂(f)- COSY->Fragment Confirms H-H connectivity HSQC->Fragment Confirms C-H attachments

Caption: Integration of 2D NMR data to confirm a structural fragment.

Data Synthesis and Final Structure Confirmation

  • HRMS established the correct molecular formula: C₁₀H₁₀F₂O₃.

  • FTIR confirmed the presence of the essential functional groups: a carboxylic acid, an aromatic ring, and C-F bonds.

  • ¹H and ¹³C NMR provided a complete count of all proton and carbon environments, consistent with the proposed structure.

  • ¹⁹F NMR confirmed the presence of two distinct fluorine atoms on the aromatic ring.

  • COSY and HSQC mapped the specific connectivities, confirming the propionic acid side chain and linking all proton and carbon signals to their exact position in the molecule.

The collective, non-contradictory evidence from all analytical techniques allows for the unambiguous confirmation of the compound's identity as 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid . This systematic and self-validating approach ensures the highest level of scientific integrity, a requirement in any research or regulated environment.[1][2][22]

References

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023).
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023).
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Interpretation Of Mass Spectra Of Organic Compounds. (n.d.). A Comprehensive Guide.
  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.).
  • Interpreting Mass Spectra. (2023). Organic Chemistry | OpenStax.
  • IR: carboxylic acids. (n.d.). University of Calgary.
  • Interpreting Mass Spectra. (2023). Chemistry LibreTexts.
  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab.
  • Mass spectrometry and a guide to interpreting mass spectra. (2015). Compound Interest.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (n.d.).
  • Nmr spectroscopy of fluorine 19. (n.d.). Slideshare.
  • Interpreting Mass Spectrometry Output. (n.d.).
  • Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 976-983.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). (n.d.). Vancouver Island University.
  • How to Interpret an HSQC-COSY Experiment. (2009). ACD/Labs.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.
  • Spectroscopy of Carboxylic Acid Deriv
  • Tutorial for the structure elucidation of small molecules by means of the LSD software. (n.d.). Wiley Online Library.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids. (2010).
  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014).
  • Good lab practice. (2008).
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
  • Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). Semantic Scholar.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
  • Breitmaier, E. (1993). Structure elucidation by NMR in organic chemistry. A Practical Guide. John Wiley & Sons.

Sources

An In-depth Technical Guide to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Phenylpropionic Acids in Medicinal Chemistry

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated derivative of phenylpropionic acid, a scaffold of significant interest in medicinal chemistry. Phenylpropionic acid derivatives are integral to the development of a wide range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This strategic incorporation of fluorine has become a cornerstone of modern drug design.

This technical guide provides a comprehensive overview of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, detailing a plausible synthetic route, outlining its predicted physicochemical properties, and exploring its potential biological activities based on the broader class of fluorinated phenylpropionic acids. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Synthesis: A Strategic Approach

A plausible and efficient synthetic route to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid involves a two-step process commencing with the appropriately substituted benzaldehyde. This strategy leverages the well-established Knoevenagel condensation followed by catalytic hydrogenation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 2-Methoxy-4,5-difluorobenzaldehyde D 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid (Cinnamic acid derivative) A->D Reflux B Malonic Acid B->D Reflux C Piperidine/Pyridine (catalyst) C->D Reflux F 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid D->F Ethanol E H2, Pd/C Biological_Evaluation A 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid B In vitro Assays A->B C COX-1/COX-2 Inhibition Assay B->C D Antibacterial Susceptibility Testing B->D E GPCR Activation/Inhibition Assay B->E F In vivo Models C->F D->F E->F G Animal Models of Inflammation and Pain F->G H Animal Models of Infection F->H I Animal Models of Metabolic Disease F->I J Lead Optimization G->J H->J I->J

Sources

An In-depth Technical Guide to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid: Current Knowledge and Future Prospects

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Extensive research into publicly available scientific literature, patent databases, and chemical registries has revealed no specific documentation for the compound 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid . This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or characterized, or that its synthesis and properties have not been disclosed in the public domain.

Therefore, this guide will adopt a theoretical and predictive approach, grounded in established principles of organic chemistry and drug discovery. It will serve as a forward-looking whitepaper for researchers, scientists, and drug development professionals, outlining a plausible synthetic pathway, predicting its physicochemical properties, and discussing its potential as a valuable research compound.

Introduction: The Rationale for a Novel Phenylpropionic Acid Derivative

Phenylpropionic acids are a well-established class of compounds with significant applications in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms and a methoxy group onto the phenyl ring of a propionic acid scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.

Specifically, the 4,5-difluoro substitution pattern is of interest for its potential to modulate electronic properties and metabolic pathways, while the ortho-methoxy group can influence the conformation of the molecule and its interactions with biological targets. The combination of these functionalities in "3-(4,5-Difluoro-2-methoxyphenyl)propionic acid" presents an intriguing, yet unexplored, chemical space.

Proposed Synthetic Pathway

While no specific synthesis for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is documented, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed pathway commences from the commercially available starting material, 4,5-Difluoro-2-methoxybenzaldehyde.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Knoevenagel Condensation

The initial step involves a Knoevenagel condensation between 4,5-Difluoro-2-methoxybenzaldehyde and malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and results in the formation of a cinnamic acid derivative.

  • Reaction: 4,5-Difluoro-2-methoxybenzaldehyde + Malonic acid

  • Catalyst: Pyridine

  • Solvent: Toluene (with azeotropic removal of water)

  • Product: (E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

Step 2: Catalytic Hydrogenation

The resulting α,β-unsaturated carboxylic acid can then be reduced to the desired propionic acid via catalytic hydrogenation. This is a standard and high-yielding reaction.

  • Substrate: (E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Ethyl Acetate

  • Reaction Condition: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure

  • Product: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

The following diagram illustrates this proposed two-step synthesis:

Synthesis_Pathway Start 4,5-Difluoro-2-methoxybenzaldehyde Intermediate (E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid Start->Intermediate Malonic Acid, Pyridine Final 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Intermediate->Final H2, Pd/C

Caption: Proposed synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Predicted Physicochemical Properties

Based on the structure of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, we can predict some of its key physicochemical properties. These predictions are valuable for anticipating its behavior in biological systems and for designing future experiments.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be sparingly soluble in water, but soluble in organic solvents like ethanol, methanol, and DMSO.
pKa The carboxylic acid proton is predicted to have a pKa in the range of 4-5, typical for phenylpropionic acids.

Potential Applications and Research Directions

The unique substitution pattern of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid suggests several exciting avenues for research and potential applications:

  • Drug Discovery: The compound could be screened for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The fluorine and methoxy groups could enhance potency and improve metabolic stability compared to existing drugs.

  • Chemical Biology: As a novel small molecule, it could be used as a chemical probe to investigate biological pathways and identify new drug targets.

  • Materials Science: Substituted phenylpropionic acids can sometimes be used as building blocks for polymers and other advanced materials.

The logical workflow for exploring the potential of this novel compound is depicted below:

Research_Workflow A Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Physicochemical Profiling (Solubility, pKa) B->C D In Vitro Biological Screening C->D E Hit Identification & Validation D->E F Lead Optimization E->F G In Vivo Studies F->G

Caption: A typical workflow for the evaluation of a novel chemical entity.

Conclusion and Future Outlook

While 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid remains an uncharacterized molecule, its structure holds significant promise for a variety of scientific applications, particularly in the realm of drug discovery. The proposed synthetic route offers a clear and feasible path to obtaining this compound for further investigation.

The exploration of this novel chemical entity underscores the vast and still largely untapped potential of chemical synthesis to generate new molecules with unique properties. It is our hope that this prospective guide will inspire researchers to synthesize and investigate 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, thereby expanding the frontiers of chemical and biological science.

References

As this guide is based on a hypothetical compound, there are no direct references to its discovery or synthesis. The principles and reactions discussed are fundamental concepts in organic chemistry and can be found in standard textbooks and academic journals on the subject. For researchers interested in the synthesis of related compounds, a search for "synthesis of substituted phenylpropionic acids" in chemical databases such as SciFinder, Reaxys, or Google Scholar is recommended.

A Technical Guide to Investigating the Biological Activity of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive, technically-grounded framework for the systematic evaluation of the potential biological activity of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. As a novel chemical entity with limited published data, a structured, hypothesis-driven approach is essential. The molecular architecture, featuring an arylpropionic acid core, difluoro substitution, and a methoxy group, suggests potential therapeutic relevance, particularly in oncology and inflammation. This guide, designed for drug discovery and development scientists, outlines a phased investigative strategy, commencing with in silico profiling to establish drug-like properties and predict potential targets, followed by rigorous in vitro screening to empirically test for anticancer and anti-inflammatory activities. Finally, it proposes pathways for mechanistic elucidation based on initial findings. Each phase is supported by detailed, field-proven protocols and the scientific rationale behind experimental choices, ensuring a robust and efficient evaluation of this promising compound.

Part 1: Rationale and Hypothesis Generation from Structural Analysis

The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The architecture of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid provides several clues to its potential biological roles.

  • Arylpropionic Acid Core : This scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), which act primarily by inhibiting cyclooxygenase (COX) enzymes.[1] Beyond inflammation, derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer and anticonvulsant effects.[1][2]

  • Difluoro Substitution : The incorporation of fluorine is a cornerstone of modern drug design.[3] Fluorine atoms, particularly in a difluoro motif, can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] This modification can also increase binding affinity to target proteins through favorable electrostatic interactions and improve membrane permeability, thereby enhancing bioavailability.[4][6]

  • Methoxy Group (-OCH₃) : The methoxy substituent at the ortho position influences the molecule's electronic properties and lipophilicity. It can participate in hydrogen bonding with target proteins and serves as a potential site for metabolic O-demethylation, which can either detoxify the compound or activate it into a different metabolite. Its position can also enforce a specific conformation, which may be critical for selective target engagement.[7][8]

Based on this analysis, we can formulate two primary hypotheses for investigation:

  • The compound exhibits anti-inflammatory activity , driven by the arylpropionic acid scaffold.

  • The compound possesses anticancer activity , potentially enhanced by the difluoro substitutions that improve drug-like properties and target affinity.[1][9]

Part 2: A Phased Investigative Workflow

To systematically de-risk and characterize the compound, a multi-phase workflow is proposed. This approach ensures that resources are committed efficiently, with each phase informing the next.

G A Phase 1: In Silico Profiling & Druglikeness B Phase 2: Primary In Vitro Screening A->B C Anticancer Activity (Cytotoxicity) B->C D Anti-inflammatory Activity (Biochemical Assays) B->D F Hit Confirmation & Dose-Response Analysis C->F D->F E Phase 3: Mechanistic Elucidation G Lead Optimization / Future In Vivo Studies E->G F->E G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed Cancer & Normal Cells (96-well plate) C Treat Cells (48-72h Incubation) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (3-4h Incubation) C->D E Solubilize Formazan (Add DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 & Selectivity Index F->G

Caption: Workflow for the MTT-based anticancer screening assay.
Section 4.2: Anti-inflammatory Activity Assessment

Causality: Given that the arylpropionic acid scaffold is the foundation of many NSAIDs, evaluating this compound for anti-inflammatory properties is a logical starting point. [1]Simple, cell-free in vitro assays can provide rapid and valuable preliminary data. [10][11] Protocol 1: Inhibition of Protein Denaturation Assay Protein denaturation is a well-documented cause of inflammation in conditions like arthritis. This assay assesses the ability of a compound to prevent heat-induced denaturation of protein. [12][13][14]

  • Reaction Mixture Preparation: Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Compound Treatment: In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL). A standard drug like Diclofenac sodium should be used as a positive control.

  • Induction of Denaturation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C in a water bath for 10 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at an absorbance of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay The stabilization of the lysosomal membrane is an important mechanism for limiting the inflammatory response. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization by a compound is a predictive measure of anti-inflammatory activity. [13][14]

  • HRBC Suspension Preparation: Collect fresh human blood in an anti-coagulant solution. Centrifuge, discard the plasma and buffy coat, and wash the red blood cells multiple times with isotonic saline. Resuspend the packed cells to form a 10% v/v suspension.

  • Reaction Setup: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Hemolysis Measurement: Collect the supernatant and measure the absorbance at 560 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Abs_sample / Abs_control) x 100].

Part 5: Phase 3 - Hypothetical Mechanistic Elucidation

Should the primary screens yield a confirmed "hit" (i.e., potent and selective activity), the next logical step is to investigate the underlying mechanism of action. The direction of this phase is entirely dependent on the results of Phase 2.

Scenario A: If Potent Anticancer Activity is Confirmed A patent for a structurally related difluoro-methoxy-phenyl compound describes activity as a MEK inhibitor. [15]Therefore, a primary mechanistic hypothesis would be the inhibition of a kinase signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

  • Proposed Next Steps:

    • Kinase Inhibition Profiling: Screen the compound against a panel of kinases to identify specific targets.

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

    • Apoptosis Assays: Employ methods like Annexin V/PI staining to determine if the compound induces programmed cell death.

Hypothetical Signaling Pathway Investigation:

G RTK Growth Factor Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound Test Compound (Hypothetical Target) Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound at the level of MEK.

Scenario B: If Potent Anti-inflammatory Activity is Confirmed The classical mechanism for arylpropionic acids is the inhibition of COX enzymes. Further studies would aim to confirm this and determine selectivity.

  • Proposed Next Steps:

    • Enzyme Inhibition Assays: Perform specific in vitro assays for COX-1 and COX-2 inhibition to determine potency and selectivity.

    • Cytokine Release Assays: Use an LPS-stimulated macrophage model (e.g., RAW 264.7 cells) and measure the release of key pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.

Part 6: Conclusion and Future Directions

This technical guide outlines a logical and scientifically rigorous pathway for the initial characterization of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. The phased approach, beginning with predictive in silico modeling and progressing to empirical in vitro screening, provides a robust framework for identifying and validating potential biological activity. The results from these studies will generate a comprehensive preliminary profile of the compound, indicating its potential as either an anti-inflammatory or anticancer agent. Positive and potent findings will provide the necessary foundation for subsequent hit-to-lead optimization campaigns, detailed mechanistic studies, and eventual progression to in vivo efficacy models, paving the way for its potential development as a novel therapeutic agent.

References

  • Bioassays for anticancer activities - PubMed.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications.
  • In silico methods for drug-target interaction prediction - PubMed.
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia.
  • In Silico Target Prediction - Creative Biolabs.
  • Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts.
  • (PDF) In silico methods for drug-target interaction prediction - ResearchGate.
  • How do you predict ADMET properties of drug candidates? - Aurlide.
  • In vitro anticancer assay: Significance and symbolism.
  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources.
  • 2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
  • Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence.
  • (PDF) Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives - ResearchGate.
  • EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a compound of interest in pharmaceutical research and development. In the absence of a standardized pharmacopoeial method, this guide synthesizes established analytical principles for similar molecules to propose robust, scientifically-grounded protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justifications for experimental choices and step-by-step protocols for immediate application. Adherence to the principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, is emphasized to ensure data integrity and reliability.[1][2][3][4][5]

Introduction: The Analytical Imperative

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the physicochemical and metabolic properties of a molecule, making precise quantification essential for pharmacokinetic, toxicokinetic, and quality control studies. This guide provides detailed analytical frameworks for achieving accurate and precise measurements of this analyte in various matrices.

The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. For routine quantification in relatively clean sample matrices, such as in-process control samples or formulated drug products, HPLC-UV offers a cost-effective and reliable solution. For complex biological matrices like plasma or tissue homogenates, the superior selectivity and sensitivity of LC-MS/MS are indispensable.

Physicochemical Properties and Analytical Considerations

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes with a suitable chromophore. The following protocol is a recommended starting point for method development.

Principle of the Method

The analyte is separated from matrix components on a reversed-phase C18 column using an isocratic mobile phase. The acidic modifier in the mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape. Quantification is achieved by measuring the absorbance at a wavelength corresponding to the analyte's maximum absorbance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological Sample or Drug Product SPE Solid Phase Extraction (if necessary) Sample->SPE Matrix Cleanup Standard Reference Standard Dilution Dilution with Mobile Phase Standard->Dilution SPE->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System (Pump, Autosampler, Column Oven, UV Detector) Filtration->HPLC Injection Column C18 Reversed-Phase Column Data Data Acquisition & Processing HPLC->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Result Concentration Determination Calibration->Result

Caption: HPLC-UV analysis workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Detailed Protocol

2.3.1. Materials and Reagents

  • 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3.2. Chromatographic Conditions

ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)The organic modifier (acetonitrile) controls retention. The acidic aqueous phase suppresses ionization of the carboxylic acid for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at ~275 nm (to be optimized)The methoxyphenyl chromophore is expected to have a UV maximum in this region. Wavelength should be optimized by scanning a standard solution.
Run Time 10 minutesShould be sufficient for elution of the analyte and any early-eluting impurities.

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare 0.1% phosphoric acid in water. Mix with acetonitrile in the specified ratio. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For Drug Products: Dissolve the product in mobile phase to achieve a concentration within the calibration range. Filter before injection.

    • For Biological Matrices (e.g., Plasma): Protein precipitation is a simple first step. Add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase. For higher purity, solid-phase extraction (SPE) is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. This is particularly important for quantifying low concentrations of the analyte in complex biological fluids.

Principle of the Method

The analyte is separated by reversed-phase HPLC and detected by a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is proposed to generate the deprotonated molecule [M-H]⁻. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Matrix (e.g., Plasma, Urine) IS Internal Standard (Stable Isotope Labeled) Sample->IS Spiking Extraction SPE or LLE IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC UPLC/HPLC System Evap_Recon->LC Injection MS Tandem Mass Spectrometer (QqQ) LC->MS ESI Source Data Data Acquisition (MRM Mode) MS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Concentration Determination Calibration->Result

Caption: LC-MS/MS analysis workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Detailed Protocol

3.3.1. Materials and Reagents

  • In addition to HPLC materials:

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid (LC-MS grade)

  • Ammonium formate (optional, for pH adjustment)

  • Stable isotope-labeled internal standard (if available)

3.3.2. LC-MS/MS Conditions

ParameterRecommended ConditionJustification
LC System Waters ACQUITY UPLC H-Class or equivalentUPLC provides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for the faster flow rates and higher pressures of UPLC.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for reversed-phase retention and aids in ESI ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient elution is necessary to elute the analyte efficiently and clean the column of late-eluting matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Injection Volume 5 µL
Column Temperature 40 °CEnhances peak shape and reproducibility.
MS System Sciex Triple Quad 6500 or equivalentA high-sensitivity triple quadrupole mass spectrometer is ideal for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode the preferred choice.
MRM Transitions Hypothetical: Precursor [M-H]⁻: m/z 217.1 → Product ions: To be determined by infusionThe exact mass of the deprotonated molecule is C10H9F2O3⁻ = 217.05. Product ions would likely result from loss of CO2 (m/z 173.1) or other fragments.
Source Parameters To be optimized (e.g., Capillary Voltage, Gas Flow, Temperature)These parameters must be optimized for the specific compound and instrument to maximize signal intensity.

3.3.3. Sample Preparation for Biological Matrices Solid-phase extraction (SPE) is highly recommended for cleaning up biological samples for LC-MS/MS analysis to minimize matrix effects.[6]

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer).

  • Washing: Wash with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte with an acidified organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: A direct correlation between concentration and response over a defined range.

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation Summary Table
Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%
LOQ Precision (% RSD) N/A≤ 20.0%

Conclusion

The analytical methods proposed in this guide provide a robust starting point for the reliable quantification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and sample matrix. It is imperative that any chosen method undergoes rigorous validation to ensure the generation of high-quality, reproducible data that can confidently support research and development activities.

References

  • Kansas Bio (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. Available at: [Link]

  • IntuitionLabs (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • PubChem (n.d.). 3,3-Difluoro-3-(4-methoxyphenyl)propanoic acid. Available at: [Link]

Sources

HPLC method for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Introduction

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development. The precise and accurate quantification of this compound is essential for ensuring the quality, purity, and consistency of starting materials and intermediates in the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for this analytical challenge.[1][2]

This application note details a robust, isocratic reversed-phase HPLC (RP-HPLC) method developed for the quantitative analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system grounded in established scientific principles and regulatory standards.

Principle of the Method: Causality in Chromatographic Design

The method leverages reversed-phase chromatography, where a non-polar stationary phase (C18) is paired with a polar mobile phase.[3] The analyte, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, is a moderately polar molecule containing a hydrophobic difluoro-methoxyphenyl ring and a hydrophilic propionic acid moiety.

The critical factor in analyzing acidic compounds like this is the control of the mobile phase pH.[4] The propionic acid group has a pKa that, if unmanaged, would lead to its ionization in a neutral mobile phase. This ionization results in poor retention and significant peak tailing due to undesirable secondary interactions with the silica backbone of the stationary phase.[3] To counteract this, the mobile phase is acidified with formic acid. By maintaining a pH at least two units below the analyte's pKa, the carboxylic acid group remains fully protonated (non-ionized).[3] This suppression of ionization enhances its hydrophobicity, leading to predictable retention, improved peak symmetry, and a robust separation.

Instrumentation, Chemicals, and Materials

CategoryItem
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis Detector.
Analytical balance (4-decimal places).
pH meter.
Chemicals 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid reference standard (>97% purity).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Formic acid (reagent grade, ~99%).
Water (HPLC or Milli-Q grade).
Materials C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Volumetric flasks (Class A).
Pipettes (calibrated).
Syringe filters (0.45 µm, PTFE or compatible).
HPLC vials with caps.

Optimized Chromatographic Conditions

The following parameters were optimized to achieve efficient separation with good peak shape and a reasonable run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase (1 L):

    • Prepare 0.1% formic acid in water by carefully adding 1.0 mL of formic acid to 999 mL of HPLC-grade water in a 1 L flask. Mix thoroughly.

    • Measure 600 mL of acetonitrile and 400 mL of the 0.1% formic acid solution.

    • Combine in a suitable reservoir, mix well, and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent:

    • Prepare a mixture of Acetonitrile:Water (50:50, v/v) to be used for dissolving the standard and sample.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solutions (for Linearity and Assay):

    • Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (Target concentration ~50 µg/mL):

    • Accurately weigh an appropriate amount of the test sample.

    • Dissolve and dilute in the diluent to achieve a final theoretical concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Analytical Workflow

The overall process from sample preparation to data analysis follows a structured sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 h1 Equilibrate System (Stable Baseline) p2->h1 h2 Perform System Suitability Test (SST) h1->h2 h3 Inject Blank, Standards & Samples h2->h3 d1 Integrate Chromatographic Peaks h3->d1 d2 Verify SST Results (Pass/Fail) d1->d2 d3 Quantify Analyte (Calibration Curve) d2->d3

Caption: High-level workflow for the HPLC analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory requirement by regulatory bodies to ensure the system is fit for its intended purpose on the day of analysis.[5][6][7] A working standard solution (e.g., 50 µg/mL) is injected six consecutive times. The results must meet the acceptance criteria outlined below.

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
% RSD of Peak Area Measures system precision.≤ 2.0%
% RSD of Retention Time Measures pump stability.≤ 1.0%

Method Validation Protocol: A Self-Validating System

To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12] The validation process demonstrates the method's reliability, accuracy, and precision.

G Validation ICH Q2(R2) Method Validation Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a concentration range Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision Limits Detection & Quantitation Limits LOD LOQ Validation->Limits Robustness Robustness Resilience to small method variations Validation->Robustness

Caption: Core parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent) and placebo. Check for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte.
Linearity Analyze a series of at least five concentrations (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% - 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate: Repeat on a different day or with a different analyst.% RSD should be ≤ 2.0%.
LOQ/LOD Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10:1. S/N for LOD ≈ 3:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met.

Conclusion

This application note provides a comprehensive, reliable, and robust isocratic RP-HPLC method for the quantitative determination of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. The causality-driven method development, focusing on pH control for an acidic analyte, ensures excellent peak shape and reproducibility. The integrated protocols for system suitability and method validation, aligned with ICH guidelines, establish a trustworthy analytical system suitable for use in research and quality control environments within the pharmaceutical industry.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Assay LIMS. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Slideshare. System suitability testing. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • PQE Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • ResearchGate. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel GPR40 Agonist Candidate

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a novel synthetic compound with a structural resemblance to known modulators of G-protein coupled receptors (GPCRs). Of particular interest is its potential to interact with the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. GPR40 has emerged as a significant therapeutic target, especially for type 2 diabetes, due to its high expression in pancreatic β-cells and its role in mediating glucose-stimulated insulin secretion.[1][2][3][4] The activation of GPR40 by medium and long-chain fatty acids, its natural ligands, initiates a signaling cascade that enhances insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2]

The primary signaling pathway activated by GPR40 is the Gαq pathway.[1][5] Upon agonist binding, the Gαq subunit of the G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key event that triggers the exocytosis of insulin granules.[2][6]

Given the therapeutic promise of GPR40 agonists, the robust in vitro characterization of novel compounds like 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a critical first step in the drug discovery process. This application note provides a comprehensive guide for researchers to assess the compound's activity and mechanism of action using a suite of well-established in vitro assays. We will detail the protocols for a primary functional screen using a calcium flux assay, a confirmatory mechanistic assay measuring inositol monophosphate (IP1) accumulation, and an essential counterscreen for cytotoxicity.

Visualizing the GPR40 Signaling Pathway

To provide a clear conceptual framework, the following diagram illustrates the Gαq signaling cascade initiated by GPR40 activation.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 (FFAR1) PLC Phospholipase C (PLC) GPR40->PLC Activates (via Gαq) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Ca2+ Store IP3->ER Binds to Receptor Ca2 Ca2+ Insulin Insulin Granule Exocytosis Ca2->Insulin Triggers ER->Ca2 Releases Ligand 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Ligand->GPR40 Binds Workflow cluster_assays In Vitro Assays start Start: Compound Synthesis and QC prep Compound Preparation (Stock Solution in DMSO) start->prep calcium_assay Primary Screen: Calcium Flux Assay prep->calcium_assay ip1_assay Confirmatory Assay: IP1 Accumulation Assay prep->ip1_assay cyto_assay Counterscreen: Cytotoxicity Assay prep->cyto_assay cell_culture Cell Culture (GPR40-expressing cell line) cell_culture->calcium_assay cell_culture->ip1_assay cell_culture->cyto_assay analysis Data Analysis (EC50, Emax, CC50) calcium_assay->analysis ip1_assay->analysis cyto_assay->analysis conclusion Conclusion: Potency, Efficacy, and Therapeutic Window analysis->conclusion

Caption: Recommended experimental workflow.

Part 1: Calcium Flux Assay for Primary Functional Screening

This assay provides a rapid and sensitive method to detect the activation of Gαq-coupled receptors like GPR40 by measuring transient increases in intracellular calcium. [7][8]It is an ideal high-throughput screening method to determine if 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a GPR40 agonist.

Principle

Cells expressing GPR40 are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). [8][9]When the compound activates GPR40 and triggers the release of intracellular calcium, the dye binds to the free Ca2+ ions, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader or a fluorescence microscope. [7][10]

Protocol
  • Cell Culture:

    • Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR40 into black-walled, clear-bottom 96-well or 384-well microplates.

    • Culture the cells overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Aspirate the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Compound Preparation:

    • Prepare a stock solution of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in 100% DMSO.

    • Perform serial dilutions of the compound in an appropriate assay buffer to create a dose-response curve. Include a vehicle control (DMSO) and a known GPR40 agonist as a positive control.

  • Assay Execution and Data Acquisition:

    • Place the dye-loaded cell plate into a fluorescence plate reader equipped with injectors (e.g., a FLIPR system). [7] * Establish a baseline fluorescence reading for a few seconds.

    • Inject the compound dilutions and controls into the wells.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes to capture the transient calcium peak.

Data Analysis
  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the positive control (set to 100%) and the vehicle control (set to 0%).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum efficacy).

Part 2: Inositol Monophosphate (IP1) Accumulation Assay for Mechanistic Confirmation

While the calcium flux assay is excellent for primary screening, the signal can be transient. The IP1 accumulation assay offers a more robust, endpoint measurement of Gαq pathway activation. [11][12]It quantifies the accumulation of IP1, a stable downstream metabolite of IP3. [13][14]This assay is particularly useful for confirming the mechanism of action and for compounds that may have slower kinetics. [11][12]

Principle

Upon GPR40 activation, IP3 is produced and rapidly metabolized. In the presence of lithium chloride (LiCl), the enzyme inositol monophosphatase, which degrades IP1, is inhibited. [12][13]This leads to the accumulation of IP1 in the cell, which can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. [11][12][13]

Protocol
  • Cell Culture:

    • Seed GPR40-expressing CHO or HEK293 cells into 96-well or 384-well microplates and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in a stimulation buffer containing LiCl.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Cell Lysis and IP1 Detection (HTRF-based):

    • Add the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis
  • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

  • The signal is inversely proportional to the amount of IP1 produced.

  • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.

Part 3: Cytotoxicity Assay as a Critical Counterscreen

It is essential to ensure that the observed activity in the functional assays is not due to non-specific cytotoxic effects of the compound. A simple viability assay should be run in parallel with the functional assays.

Principle

A variety of methods can be used to assess cell viability. A common and straightforward method is the use of a resazurin-based assay (e.g., alamarBlue or PrestoBlue). Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Protocol
  • Cell Culture and Treatment:

    • Seed the same GPR40-expressing cell line used for the functional assays into 96-well plates.

    • Treat the cells with the same serial dilutions of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid used in the functional assays.

    • Incubate for a duration that matches or exceeds the incubation time of the longest functional assay (e.g., 1-2 hours).

  • Reagent Addition and Incubation:

    • Add the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition:

    • Measure the fluorescence on a standard plate reader.

Data Analysis
  • Normalize the data to the vehicle control (100% viability) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent, 0% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

  • A desirable compound will have a CC50 that is significantly higher (at least 10-fold) than its EC50 in the functional assays.

Data Summary and Interpretation

The quantitative data obtained from these assays should be systematically organized for clear interpretation and comparison.

ParameterCalcium Flux AssayIP1 Accumulation AssayCytotoxicity Assay
EC50 (µM) To be determinedTo be determinedN/A
Emax (%) To be determinedTo be determinedN/A
CC50 (µM) N/AN/ATo be determined
Therapeutic Index CC50 / EC50 (Calcium)CC50 / EC50 (IP1)N/A

Interpretation of Results:

  • A potent and efficacious GPR40 agonist will exhibit a low EC50 value and a high Emax in both the calcium flux and IP1 accumulation assays.

  • The cytotoxicity assay is crucial for validating the specificity of the compound. A high CC50 value relative to the functional EC50 values indicates that the compound's activity is due to specific receptor engagement and not a general toxic effect on the cells.

  • Discrepancies between the calcium and IP1 assays can sometimes provide insights into the compound's pharmacology, such as biased agonism or slower on/off kinetics.

By following these detailed protocols, researchers can effectively characterize the in vitro pharmacology of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, providing a solid foundation for further preclinical development.

References

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2011.610313]
  • Burris, T. P., et al. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 290(32), 19796-19806. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528132/]
  • Zhang, Y., et al. (2017). GPR40: A therapeutic target for mediating insulin secretion (Review). Biomedical Reports, 7(4), 287-292. [URL: https://www.
  • Zwier, J. M., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 981-994. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460441.2011.610313]
  • Kebede, M. A., et al. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology, 590(5), 1041-1051. [URL: https://physoc.onlinelibrary.wiley.com/doi/full/10.1113/jphysiol.2011.225330]
  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse Blog. [URL: https://www.patsnap.com/synapse/articles/gpr40-agonists-work]
  • ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. [Image]. [URL: https://www.researchgate.net/figure/Signaling-pathway-of-GRP40-for-insulin-secretion-FFA-binds-to-GPR40-receptor-in_fig2_273444004]
  • Trinquet, E., et al. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. Analytical Biochemistry, 358(1), 126-135. [URL: https://pubmed.ncbi.nlm.nih.gov/16962551/]
  • ResearchGate. (2006). D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation. [URL: https://www.researchgate.
  • Christiansen, E., et al. (2013). Detection of free fatty acid receptor 1 expression: the critical role of negative and positive controls. Diabetologia, 56(12), 2715-2719. [URL: https://www.semanticscholar.org/paper/Detection-of-free-fatty-acid-receptor-1-the-role-Christiansen-Wodtke/73615309d4351a029302660d507b949c83696778]
  • Lin, D. C., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(11), e46300. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0046300]
  • Lu, S., et al. (2017). Toward molecular imaging of the free fatty acid receptor 1. EJNMMI Research, 7(1), 35. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5391307/]
  • ResearchGate. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. [URL: https://www.researchgate.
  • Tikhonova, I. G., et al. (2007). Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening. Journal of Medicinal Chemistry, 50(12), 2981-2988. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533345/]
  • Lu, J., et al. (2017). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 114(9), 2264-2269. [URL: https://www.pnas.org/doi/10.1073/pnas.1614995114]
  • Chen, Y., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9713-9730. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00995]
  • Wang, Y., et al. (2022). Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. Journal of Chemical Information and Modeling, 62(15), 3746-3756. [URL: https://pubs.acs.org/doi/10.1021/acs.jcim.2c00486]
  • Kim, J. W., et al. (2022). GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells. Diabetes & Metabolism Journal, 46(3), 506-511. [URL: https://e-dmj.org/journal/view.php?doi=10.4093/dmj.2021.0118]
  • Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [URL: https://www.creative-biogene.com/services/calcium-flux-and-flipr-assay-service.html]
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [URL: https://www.med.upenn.edu/immunology/assets/user-content/documents/Calcium%20Flux%20Protocol.pdf]
  • Agilent. (n.d.). Calcium Flux Assays. [URL: https://www.agilent.
  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [URL: https://www.drugtargetreview.com/article/23018/high-throughput-calcium-flux-assays-luminescent-versus-fluorescent-readout/]
  • Valdivié-Gómez, I., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience, 26(10), 107931. [URL: https://www.cell.com/iscience/fulltext/S2589-0042(23)02038-7]
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Delivery of GPR40 Agonists. [URL: https://www.benchchem.com/application-notes/in-vivo-delivery-of-gpr40-agonists]
  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 4(1), 3-14. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287040/]
  • Briscoe, C. P., et al. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(7), 2253-2261. [URL: https://diabetes.diabetesjournals.org/content/62/7/2253]
  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [URL: https://pubmed.ncbi.nlm.nih.gov/31075836/]
  • ResearchGate. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [URL: https://www.researchgate.
  • Nishitani, Y., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10691157/]
  • Kim, M. J., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(9), 994-1002. [URL: https://pubmed.ncbi.nlm.nih.gov/26020697/]
  • Naka, M., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8110-8115. [URL: https://pubmed.ncbi.nlm.nih.gov/20954731/]
  • Myridakis, A., et al. (2021). Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. Metabolites, 11(11), 785. [URL: https://www.mdpi.com/2218-1989/11/11/785]
  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [URL: https://www.mdpi.com/2072-6643/11/5/1036]

Sources

Application Notes and Protocols for Phenylpropionic Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note:

This document addresses the research applications of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid . Initial searches indicate that while this compound is commercially available, there is a notable absence of published scientific literature detailing its specific biological activities, mechanisms of action, or established research protocols. This presents both a challenge and an opportunity for novel investigation.

To provide a robust and scientifically grounded guide, this document is structured in two parts:

  • Part 1: Characterization of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This section provides the available physicochemical properties of the target compound, which are crucial for initiating any experimental work.

  • Part 2: A Case Study Approach with a Structurally Related Analog. Due to the limited data on the target compound, we will leverage a well-researched, structurally related molecule, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , as a proxy. HMPA has established biological activities and provides a scientifically valid framework for designing and implementing research protocols. The principles and methodologies detailed for HMPA can serve as a foundational template for investigating the novel properties of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

This approach ensures that the provided protocols are based on proven methodologies while clearly delineating the known from the unknown. Researchers using this guide should adapt and validate these protocols for the specific compound of interest.

Part 1: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid - Physicochemical Properties

This compound is available from commercial suppliers[1][2].

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[2]
Purity 97%[1][2]
MDL Number MFCD09999478[1]

Part 2: A Case Study with 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a microbial metabolite of dietary polyphenols[3][4][5]. It has garnered significant research interest for its beneficial effects on metabolic health and inflammation.

Biological Activities and Research Applications of HMPA

HMPA has been shown to possess a range of biological activities, making it a valuable tool for research in several areas:

  • Metabolic Disease Research: HMPA improves hepatic lipid metabolism and insulin sensitivity in diet-induced obese mice[4][5]. It has been identified as an agonist for the G-protein coupled receptor 41 (GPR41), which plays a role in regulating metabolic homeostasis[5][6][7].

  • Anti-inflammatory Studies: Research has demonstrated the anti-inflammatory properties of HMPA analogs. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, a related compound, suppresses the production of pro-inflammatory mediators in microglia.

  • Neurodegenerative Disease Research: HMPA has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential therapeutic angle for Alzheimer's disease[8].

  • Exercise Physiology and Muscle Health: Studies indicate that HMPA can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice[3].

Signaling Pathway of HMPA in Metabolic Regulation

The metabolic benefits of HMPA are, in part, mediated through the activation of GPR41, which is typically activated by short-chain fatty acids.

HMPA_Signaling HMPA HMPA GPR41 GPR41 Receptor (HEK293 cells) HMPA->GPR41  Agonist Binding cAMP Reduced cAMP Levels GPR41->cAMP  Inhibition PKA PKA Signaling cAMP->PKA  Downregulation Lipid_Catabolism Stimulation of Lipid Catabolism PKA->Lipid_Catabolism  Modulation Metabolic_Improvement Improved Hepatic Steatosis & Anti-Obesity Effects Lipid_Catabolism->Metabolic_Improvement

Caption: HMPA signaling pathway in metabolic regulation.

Experimental Protocols

The following are detailed protocols for investigating the biological activities of phenylpropionic acids, using HMPA as the exemplar compound. These should be adapted for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid with appropriate validation.

Protocol 1: In Vitro GPR41 Activation Assay

This protocol is designed to determine if a test compound activates the GPR41 receptor, based on methodologies described for HMPA[7].

Objective: To measure the agonist activity of a test compound on the GPR41 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing mouse GPR41 (or a relevant human variant).

  • Doxycycline (for inducible expression systems).

  • Test compound (e.g., 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid).

  • HMPA (as a positive control).

  • Forskolin.

  • cAMP assay kit (e.g., Lance Ultra cAMP kit).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: Culture GPR41-expressing HEK293 cells in appropriate media. If using an inducible system, treat with doxycycline for 24 hours to induce receptor expression.

  • Compound Preparation: Prepare a stock solution of the test compound and HMPA in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Cell Treatment:

    • Seed the cells in a 96-well plate.

    • After 24 hours, replace the medium with a stimulation buffer.

    • Add the test compound at various concentrations to the respective wells. Include wells with HMPA as a positive control and a vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for a further 30 minutes.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-induced cAMP levels.

    • Plot the concentration-response curve and calculate the EC₅₀ value for the test compound.

GPR41_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture GPR41-HEK293 Cells Induce Induce Receptor Expression (Doxycycline, 24h) Culture->Induce Treat Treat Cells with Compound (30 min) Induce->Treat Prepare Prepare Compound Dilutions Prepare->Treat Stimulate Stimulate with Forskolin (30 min) Treat->Stimulate Measure Lyse & Measure cAMP Stimulate->Measure Analyze Normalize Data & Plot Concentration-Response Measure->Analyze Calculate Calculate EC₅₀ Analyze->Calculate

Caption: Workflow for the in vitro GPR41 activation assay.

Protocol 2: In Vivo Study of Metabolic Effects in a Diet-Induced Obesity Mouse Model

This protocol outlines an in vivo study to assess the effects of a test compound on metabolic parameters in mice fed a high-fat diet (HFD), based on studies with HMPA[4].

Objective: To evaluate the in vivo efficacy of a test compound in preventing HFD-induced weight gain, hepatic steatosis, and insulin resistance.

Materials:

  • C57BL/6J male mice.

  • High-fat diet (HFD) and control diet.

  • Test compound.

  • Equipment for oral gavage.

  • Metabolic cages for monitoring food and water intake.

  • Glucose and insulin tolerance test kits.

  • Equipment for tissue collection and analysis (e.g., histology, qPCR).

Procedure:

  • Acclimatization and Diet:

    • Acclimatize mice for one week.

    • Divide mice into groups: control diet, HFD + vehicle, HFD + test compound (at least two doses).

    • Feed the mice their respective diets for a designated period (e.g., 12 weeks).

  • Compound Administration: Administer the test compound or vehicle daily via oral gavage.

  • Metabolic Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, etc.).

    • Analyze plasma for markers of liver function and metabolic health (e.g., ALT, AST, triglycerides, cholesterol).

    • Perform histological analysis of the liver to assess steatosis.

    • Conduct gene expression analysis (qPCR) on liver and adipose tissue to investigate molecular mechanisms.

Data to be Collected:

ParameterMeasurement
Body WeightWeekly
Food IntakeWeekly
Glucose ToleranceGTT at baseline and end of study
Insulin SensitivityITT at baseline and end of study
Plasma MarkersTriglycerides, Cholesterol, ALT, AST
Liver HistologyH&E staining for steatosis
Gene ExpressionqPCR for genes related to lipid metabolism

Conclusion and Future Directions

While 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid remains an understudied molecule, its structural similarity to biologically active compounds like HMPA suggests it may possess interesting pharmacological properties. The difluoro-substitution could significantly impact its potency, selectivity, and pharmacokinetic profile. The protocols and conceptual framework provided here, based on the well-characterized analog HMPA, offer a scientifically rigorous starting point for elucidating the biological functions of this novel compound. Future research should focus on a systematic evaluation of its activity in both in vitro and in vivo models to unlock its potential as a new research tool or therapeutic lead.

References

  • (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • 1784095-07-3 | 2-(3,5-difluoro-2-methoxyphenyl)propanoic acid. (n.d.). AA Blocks. Retrieved January 19, 2026, from [Link]

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21373. [Link]

  • Park, J. B. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10486–10492. [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • 3-(p-Methoxyphenyl)propionic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. [Link]

  • Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]

  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. MDPI. [Link]

  • Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. [Link]

  • EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. (n.d.). Google Patents.
  • Request PDF | Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nishitani, Y., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Investigating 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid as a Novel Modulator of the Orphan Receptor GPR158 for the Amelioration of Stress-Induced Depression: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 158 (GPR158) has emerged as a significant player in the neurobiology of stress and depression.[1] This orphan receptor is highly expressed in brain regions critical for mood regulation, such as the prefrontal cortex (PFC).[1][2] Notably, GPR158 expression is elevated in the PFC of individuals with major depressive disorder (MDD) and in animal models of chronic stress.[1] Genetic ablation or downregulation of GPR158 in preclinical models confers a striking antidepressant-like phenotype and resilience to stress, validating it as a promising therapeutic target.[1] GPR158 exerts its influence on neuronal function by modulating synaptic strength and neuronal excitability, in part through its interaction with the RGS7–Gβ5 complex, which regulates cAMP signaling.[3][4] The recent identification of glycine as an endogenous ligand for GPR158 further solidifies its role as a metabotropic receptor with significant neuromodulatory potential.[4]

This document outlines a comprehensive research plan to investigate the therapeutic potential of a novel small molecule, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, as a modulator of GPR158 for the treatment of depression. The rationale for selecting this scaffold is based on the known neuroprotective effects of some propionic acid derivatives and the potential for fluorination to enhance blood-brain barrier permeability and metabolic stability.[5] This guide provides a detailed roadmap for the synthesis, in vitro characterization, and in vivo evaluation of this compound, with the ultimate goal of developing a novel therapeutic agent for stress-related psychiatric disorders.

Part 1: Synthesis and Characterization of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid

A reliable synthetic route to obtain high-purity 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is the foundational step for its biological evaluation. The proposed synthesis will be followed by rigorous analytical characterization to confirm the structure and purity of the final compound.

Proposed Synthetic Scheme

A multi-step synthesis starting from commercially available precursors is proposed. The general scheme is outlined below, and while specific reaction conditions would require optimization, the approach is based on established organic chemistry principles.

Synthesis_Workflow start Commercially Available Starting Materials step1 Step 1: Introduction of Propionate Side Chain start->step1 step2 Step 2: Functional Group Interconversion step1->step2 step3 Step 3: Final Modification/Purification step2->step3 final_product 3-(4,5-Difluoro-2-methoxyphenyl) propionic acid step3->final_product

Caption: Proposed multi-step synthesis workflow.

Protocol 1: Synthesis and Purification
  • Step 1: Initial Coupling. Perform a suitable cross-coupling reaction to attach a three-carbon side chain to a difluoro-methoxyphenyl precursor.

  • Step 2: Oxidation. Convert the terminal functional group of the side chain to a carboxylic acid.

  • Step 3: Purification. Purify the final product using column chromatography followed by recrystallization to achieve >98% purity.

  • Step 4: Structural Verification. Confirm the chemical structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Part 2: In Vitro Characterization of GPR158 Modulation

The primary objective of the in vitro studies is to determine if 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid directly interacts with GPR158 and modulates its signaling activity.

GPR158 Signaling Pathway

GPR158 is known to associate with the RGS7-Gβ5 complex, which acts as a GTPase-activating protein (GAP) for Gi/o proteins, thereby influencing intracellular cAMP levels.[3][4] Glycine binding to the Cache domain of GPR158 inhibits the activity of the RGS7/Gβ5 complex, leading to a decrease in cAMP production.[4] We will investigate if our test compound can phenocopy or antagonize this effect.

GPR158_Signaling cluster_membrane Plasma Membrane GPR158 GPR158 RGS7_Gbeta5 RGS7-Gβ5 GPR158->RGS7_Gbeta5 Inhibits Gi_alpha Gαi/o RGS7_Gbeta5->Gi_alpha Activates GAP (Inhibited by Ligand) AC Adenylate Cyclase Gi_alpha->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Catalyzes Ligand Glycine or Novel Ligand Ligand->GPR158 Binds

Caption: GPR158 signaling pathway modulation.

Protocol 2: GPR158 Binding Affinity
  • Cell Line. Utilize HEK293T cells stably expressing human GPR158.

  • Radioligand Binding Assay. Perform competitive binding assays using a radiolabeled ligand known to bind to GPR158 (if available) or a fluorescently labeled version of glycine.

  • Data Analysis. Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Protocol 3: cAMP Functional Assay
  • Cell Line and Reagents. Use HEK293T cells co-expressing GPR158 and a cAMP biosensor (e.g., using BRET or FRET).

  • Assay Procedure.

    • Plate the cells in a 96-well plate.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Treat the cells with varying concentrations of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in the presence and absence of glycine.

    • Measure the change in the biosensor signal to quantify the effect on cAMP production.

  • Data Analysis. Calculate the EC50 or IC50 values to determine the potency and efficacy of the compound as a GPR158 modulator.

In Vitro Assay Parameter Measured Expected Outcome for a GPR158 Antagonist
Radioligand BindingBinding Affinity (Ki)Ki in the nanomolar to low micromolar range
cAMP Functional AssayPotency (IC50)Inhibition of glycine-mediated cAMP reduction

Part 3: In Vivo Evaluation in a Model of Chronic Stress

The antidepressant-like effects of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid will be evaluated in a well-established mouse model of chronic unpredictable stress (CUS), which is known to upregulate GPR158 in the PFC.

Protocol 4: Chronic Unpredictable Stress (CUS) Model and Behavioral Testing
  • Animals. Use adult male C57BL/6J mice.

  • CUS Procedure. Subject the mice to a 4-week regimen of varied, mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • Drug Administration. Administer 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid or vehicle via intraperitoneal (i.p.) injection daily for the last two weeks of the CUS protocol.

  • Behavioral Tests. In the final week, conduct a battery of behavioral tests to assess depressive-like and anxiety-like behaviors:

    • Sucrose Preference Test (SPT): To measure anhedonia.

    • Forced Swim Test (FST): To assess behavioral despair.

    • Tail Suspension Test (TST): To measure behavioral despair.

    • Open Field Test (OFT): To assess locomotor activity and anxiety.

  • Data Analysis. Compare the behavioral performance of the CUS + vehicle group with the CUS + drug-treated group and a non-stressed control group.

In_Vivo_Workflow start Animal Acclimation cus 4-Week Chronic Unpredictable Stress (CUS) start->cus treatment 2-Week Treatment with Compound or Vehicle (Weeks 3 & 4) cus->treatment behavior Behavioral Testing Battery (SPT, FST, TST, OFT) treatment->behavior tissue Tissue Collection (Brain - PFC) behavior->tissue

Caption: In vivo experimental workflow.

Protocol 5: Post-Mortem Molecular Analysis
  • Tissue Collection. Following the behavioral tests, euthanize the animals and dissect the prefrontal cortex.

  • Western Blotting. Measure the protein levels of GPR158 to confirm the CUS-induced upregulation and assess the effect of the compound. Also, analyze downstream markers of synaptic plasticity, such as BDNF.

  • Immunohistochemistry. Visualize the expression and localization of GPR158 in the PFC.

In Vivo Endpoint Parameter Measured Expected Outcome for an Effective Compound
Sucrose Preference TestSucrose Consumption (%)Increased preference for sucrose
Forced Swim/Tail SuspensionImmobility Time (s)Decreased immobility time
Western Blot (PFC)GPR158, BDNF levelsPotential normalization of GPR158 levels, increase in BDNF

This research framework provides a systematic and scientifically rigorous approach to evaluate the potential of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid as a novel therapeutic agent for depression by targeting the GPR158 receptor. The successful completion of these studies would not only validate a new chemical entity for a critical unmet medical need but also further elucidate the role of GPR158 in the pathophysiology of stress-related disorders.

References

  • Sutton, L. P., et al. (2018). Orphan receptor GPR158 controls stress-induced depression. eLife, 7, e33273. [Link]

  • Orlandi, C., et al. (2015). Orphan Receptor GPR158 Is an Allosteric Modulator of RGS7 Catalytic Activity with an Essential Role in Dictating Its Expression and Localization in the Brain. Journal of Biological Chemistry, 290(22), 13622–13639. [Link]

  • Patel, N., et al. (2024). Orphan receptor GPR158 serves as a metabotropic glycine receptor: mGlyR. bioRxiv. [Link]

  • Liu, Y., et al. (2025). Trilobatin, a Naturally Occurring GPR158 Ligand, Alleviates Depressive-like Behavior by Promoting Mitophagy. Journal of Agricultural and Food Chemistry. [Link]

  • Camacho-Hernández, G. A., et al. (2016). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. Oxidative Medicine and Cellular Longevity, 2016, 3978010. [Link]

Sources

Application Notes and Protocols for the Study of GPR40 Agonists in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Exemplified by the Phenylpropionic Acid Derivative Fasiglifam (TAK-875)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR40 for Metabolic Disease

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[2] Upon activation, GPR40 potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially low risk of hypoglycemia, as its action is glucose-dependent.[2][3]

A class of synthetic GPR40 agonists, including phenylpropionic acid derivatives, has been developed to harness this therapeutic potential. While the specific compound 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a representative of this chemical class, detailed public data on this particular molecule is limited. Therefore, this guide will utilize the extensively studied and clinically evaluated GPR40 agonist, Fasiglifam (TAK-875) , as a representative compound to detail the experimental protocols and scientific rationale for investigating GPR40 agonists in metabolic research. Fasiglifam is a potent and selective GPR40 agonist that has demonstrated significant glucose-lowering effects in clinical trials.[4][5][6]

Mechanism of Action: GPR40-Mediated Insulin Secretion

GPR40 is predominantly coupled to the Gαq/11 signaling pathway in pancreatic β-cells.[3] Activation of GPR40 by an agonist like Fasiglifam initiates a cascade of intracellular events that augment the effects of elevated blood glucose on insulin secretion.

The binding of the agonist to GPR40 leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin. This pathway works in concert with the primary glucose-sensing pathway of the β-cell, which involves glucose metabolism, an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca2+ through voltage-gated calcium channels.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Insulin_Granule Insulin Granule Ca_cytosol->Insulin_Granule Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Granule->Insulin_Secretion Exocytosis Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist GPR40 Agonist (e.g., Fasiglifam) Agonist->GPR40 Binds Gq->PLC Activates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Chemical Properties of Fasiglifam (TAK-875)

PropertyValue
IUPAC Name (2S)-3-(4-{[4-(benzofuran-2-yl)phenyl]methoxy}phenyl)-2-ethoxypropanoic acid
Molecular Formula C34H30O5
Molecular Weight 526.6 g/mol
CAS Number 1000577-63-9
GPR40 EC50 72 nM[4]

In Vitro Characterization Protocols

Calcium Mobilization Assay

This assay is a primary functional screen to determine the potency of a compound as a GPR40 agonist by measuring the increase in intracellular calcium upon receptor activation.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR40.

Materials:

  • CHO-K1 cells expressing human GPR40

  • Culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye[7][8]

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)

Protocol:

  • Cell Plating: Seed the GPR40-expressing CHO-K1 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 60,000 cells/well for a 96-well plate) and incubate overnight.[9]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[7][9]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Fasiglifam) in assay buffer at concentrations that will cover the expected dose-response range.

  • Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a stable baseline reading for each well.

    • Automatedly inject the compound dilutions into the wells while continuously recording the fluorescence signal.

    • Monitor the change in fluorescence over time (typically 60-120 seconds).[8]

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The peak fluorescence response is plotted against the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of the GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.

Cell Line: MIN6 mouse insulinoma cells or isolated pancreatic islets.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, 1% Penicillin-Streptomycin)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA

  • Glucose solutions in KRBH buffer (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

  • Test compound solutions in KRBH buffer

  • 24- or 96-well culture plates

  • Insulin ELISA kit

Protocol:

  • Cell Culture: Culture MIN6 cells in 24- or 96-well plates until they reach ~80% confluency.[10]

  • Pre-incubation (Starvation):

    • Wash the cells twice with glucose-free KRBH buffer.

    • Pre-incubate the cells in low glucose (e.g., 2.8 mM) KRBH buffer for 1-2 hours at 37°C.[10]

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBH buffer containing low glucose, high glucose, or high glucose plus various concentrations of the test compound.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Data Analysis: Insulin secretion is expressed as ng of insulin per mg of total protein per hour. The data are analyzed to determine the fold-increase in insulin secretion at high glucose compared to low glucose and the potentiation of this secretion by the GPR40 agonist.

In Vivo Efficacy Protocol

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to assess the effect of a compound on glucose disposal and insulin secretion in response to a glucose challenge.

Animal Model: Diabetic mouse models such as db/db mice or Zucker Diabetic Fatty (ZDF) rats.

Materials:

  • Diabetic mice (e.g., db/db mice, 8-10 weeks old)

  • Test compound formulation (e.g., in a vehicle like 0.5% methylcellulose)

  • Glucose solution (e.g., 20% w/v in water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Protocol:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[11]

  • Baseline Measurements (Time -60 min):

    • Administer the test compound or vehicle via oral gavage.

  • Baseline Blood Collection (Time 0 min):

    • Just before the glucose challenge, collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin levels.

  • Glucose Challenge (Time 0 min):

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[12]

  • Post-Challenge Blood Sampling:

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[11][12]

    • Measure blood glucose at each time point using a glucometer.

    • Process the remaining blood to collect plasma for subsequent insulin analysis.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

    • Measure and plot plasma insulin levels over time to assess the insulinotropic effect of the compound.

OGTT_Workflow Start Start: Fasted Mice Dosing Administer Compound (Time -60 min) Start->Dosing Baseline Baseline Blood Sample (Time 0 min) Dosing->Baseline Glucose_Challenge Oral Glucose Gavage (2 g/kg) Baseline->Glucose_Challenge Sampling_15 Blood Sample (15 min) Glucose_Challenge->Sampling_15 Sampling_30 Blood Sample (30 min) Sampling_15->Sampling_30 Sampling_60 Blood Sample (60 min) Sampling_30->Sampling_60 Sampling_120 Blood Sample (120 min) Sampling_60->Sampling_120 Analysis Data Analysis: Glucose & Insulin Levels, AUC Calculation Sampling_120->Analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Bioanalytical Method for Quantification in Plasma

Accurate quantification of the test compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Protocol Outline:

  • Sample Preparation:

    • Protein precipitation is a common method for extracting small molecules from plasma. Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.

  • MS/MS Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent ion of the compound and a characteristic fragment ion, ensuring high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated using known concentrations of the compound spiked into blank plasma.

    • The concentration of the compound in the study samples is determined by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and concise manner.

Table 1: Example Data for In Vitro Calcium Mobilization

CompoundGPR40 EC50 (nM)
Fasiglifam (TAK-875)72
Compound X[Insert Value]
Compound Y[Insert Value]

Table 2: Example Data for In Vivo Oral Glucose Tolerance Test

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min)% Reduction vs. Vehicle
Vehicle-[Insert Value]-
Fasiglifam (TAK-875)10[Insert Value][Calculate %]
Compound X10[Insert Value][Calculate %]

References

  • Al Rijjal, D., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols, 3(1), 101111. [Link]

  • Bhattacharya, S., et al. (2014). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • Bokvist, K., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1645-1652. [Link]

  • Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40. Nature, 422(6928), 173-176. [Link]

  • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLoS ONE, 7(10), e46300. [Link]

  • Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. Retrieved from [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3843-3860. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Negoro, N., et al. (2010). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6534-6538. [Link]

  • ResearchGate. (2013). Insulin secretion assay - can anyone help? Retrieved from [Link]

  • SCOHIA PHARMA, Inc. (n.d.). SCO-267. Retrieved from [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. [Link]

  • Tan, C. P., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and Cells, 41(11), 988-997. [Link]

  • Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2943-2947. [Link]

  • van der Veen, D. R., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. Physiological Reports, 8(1), e14326. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLoS ONE, 8(10), e76280. [Link]

  • Zhang, Y., et al. (2022). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope, 3(Special Issue 1), 1-10. [Link]

  • Briscoe, C. P., et al. (2006). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1303-1311. [Link]

  • Lin, D. C., et al. (2012). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 3(10), 825-830. [Link]

  • Mancini, A. D., & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after fasiglifam. Diabetes, 64(7), 2351-2353. [Link]

  • Takeuchi, K., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(18), 10425-10443. [Link]

  • U.S. Patent No. US20240366598A1. (2024). Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof.
  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • U.S. Patent No. WO2017027312A1. (2017). Gpr40 agonists for the treatment of type ii diabetes.
  • U.S. Patent No. US9796683B2. (2017). GPR40 agonists.

Sources

Application Notes & Protocols: A Systematic Approach to Elucidating the Mechanism of Action of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, tiered research framework for the systematic investigation of the mechanism of action (MoA) for the novel small molecule, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. Given the absence of published data on this specific compound, this guide is structured as an investigative workflow, beginning with broad, unbiased screening to generate initial hypotheses, followed by targeted biochemical and cellular assays for hypothesis validation, target engagement confirmation, and downstream pathway analysis. The protocols herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Introduction and Rationale

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a synthetic organic compound with potential for biological activity. Its chemical structure contains key pharmacophores that suggest several plausible mechanisms of action. The propionic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are known inhibitors of cyclooxygenase (COX) enzymes.[1] The substituted phenyl ring, featuring difluoro and methoxy groups, imparts specific electronic and steric properties that could direct the molecule toward other targets, such as kinases or G-protein coupled receptors (GPCRs).

Elucidating the precise MoA is a critical step in the drug discovery pipeline. It enables rational lead optimization, predicts potential on- and off-target effects, and is a prerequisite for advancing a compound into preclinical and clinical development.[2] This guide presents a logical, multi-phase experimental strategy to de-orphanize this compound.

Overall Investigative Workflow

The proposed workflow is designed to efficiently narrow down the biological activities of the compound from a broad survey to a specific molecular mechanism.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing & Target ID cluster_2 Phase 3: Pathway & Functional Validation pheno Phenotypic Screening (e.g., Cell Proliferation/Viability Assays) cox_assay Hypothesis-Driven Assay (e.g., COX-1/COX-2 Inhibition) pheno->cox_assay Propionic acid moiety suggests NSAID-like activity safety Broad Safety Panel (e.g., Eurofins SafetyScreen™) target_class Target Class Screening (Kinome, GPCR, NHR Panels) safety->target_class Identify potential off-targets & guide primary screen choice target_class->cox_assay Negative results in broad screens strengthen specific hypotheses target_id Direct Target Identification (e.g., CETSA, Affinity Pulldown) cox_assay->target_id Positive hit requires validation of direct binding pathway Downstream Pathway Analysis (e.g., NF-κB, MAPK Western Blot) target_id->pathway Confirmed target engagement prompts pathway investigation cell_model Disease-Relevant Cellular Model (Functional Outcome Assays) pathway->cell_model Link molecular mechanism to cellular function

Figure 1: A tiered workflow for MoA investigation.

Phase 1: Broad Screening for Hypothesis Generation

The initial phase aims to cast a wide net to identify the general biological space in which the compound is active. This is achieved through a combination of safety profiling and broad target-class screening.

In Vitro Safety Pharmacology Profiling

Rationale: Early assessment of off-target liabilities is crucial.[3][4] Screening the compound against a panel of receptors, transporters, enzymes, and ion channels associated with adverse drug reactions can de-risk the project and reveal unexpected activities.[5]

Protocol: Broad Panel Safety Screen (Example)

  • Service Provider: Engage a reputable contract research organization (CRO) offering broad safety screening panels (e.g., Eurofins Discovery SafetyScreen™, Charles River ChanTest®).[5][6]

  • Compound Submission: Provide 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid at a high concentration (e.g., 10 µM) for an initial single-point screen.

  • Panel Selection: Utilize a comprehensive panel that includes, at a minimum, targets for cardiovascular (e.g., hERG, Cav1.2, Nav1.5), central nervous system, and other key physiological systems.[6]

  • Data Analysis: Analyze the percentage inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition or activation. Any hits should be followed up with dose-response studies to determine potency (IC₅₀ or EC₅₀).

Broad Target-Class Screening

Rationale: Concurrently, screen the compound against large families of common drug targets to identify its primary target class.

Protocols:

  • Kinome Profiling:

    • Justification: The substituted phenyl ring is a common scaffold in kinase inhibitors. Kinome-wide profiling can efficiently test this hypothesis.[7][8]

    • Method: Submit the compound (e.g., at 1 µM and 10 µM) to a kinome profiling service (e.g., Reaction Biology Kinase Panel, AssayQuant KinSight™).[8][9] These services typically use radiometric or fluorescence-based assays to measure the activity of hundreds of kinases in the presence of the test compound.

    • Endpoint: Percentage inhibition of each kinase.

  • GPCR Screening:

    • Justification: GPCRs are the largest family of drug targets, and screening against a representative panel is a standard step in early discovery.[10][11]

    • Method: Utilize a CRO service that offers a panel of cell-based GPCR assays, often measuring second messengers like cAMP or calcium flux.[11][12]

    • Endpoint: Agonist or antagonist activity at each receptor, typically measured as a percentage of a control compound's response.

  • Nuclear Hormone Receptor (NHR) Screening:

    • Justification: NHRs are ligand-activated transcription factors that regulate key physiological processes.[13][14]

    • Method: Employ cell-based reporter assays where NHR activation drives the expression of a reporter gene like luciferase.[15][16]

    • Endpoint: Agonist or antagonist activity, measured by changes in reporter gene signal.

Phase 2: Hypothesis-Driven Assays and Target Identification

Based on the compound's structure and results from Phase 1, we can now form specific, testable hypotheses.

Hypothesis: NSAID-like Activity via COX Inhibition

Rationale: The propionic acid functional group is a strong indicator of potential COX inhibition.[1] This is a primary, high-probability hypothesis that should be tested directly.

Protocol: Fluorometric COX-1/COX-2 Inhibition Assay This protocol is adapted from commercially available kits.[17][18]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice.

    • Prepare a 10X working solution of the test compound and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.

    • Prepare the Arachidonic Acid (substrate) and COX Probe solutions as per the kit manufacturer's instructions.

  • Assay Plate Setup (96-well opaque plate):

    • Test Wells: 10 µL of 10X test compound.

    • Inhibitor Control: 10 µL of 10X known inhibitor.

    • Enzyme Control: 10 µL of assay buffer.

    • Solvent Control: 10 µL of assay buffer with the same final concentration of solvent (e.g., DMSO) as the test wells.

  • Enzyme Addition:

    • Add 80 µL of COX Assay Buffer to all wells.

    • Add 10 µL of the appropriate reconstituted enzyme (COX-1 or COX-2) to all wells except a "no enzyme" blank.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/Probe mixture to all wells.

    • Immediately begin kinetic measurement on a fluorescence plate reader (λEx = 535 nm / λEm = 587 nm), reading every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition relative to the Enzyme Control.

    • If significant inhibition is observed, perform a dose-response experiment to calculate the IC₅₀ value.

Direct Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)

Rationale: A positive result in a biochemical assay (like the COX assay) does not prove the compound binds its target in a complex cellular environment. CETSA is a powerful method to confirm target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.[19][20] A stabilized protein "melts" at a higher temperature.[21]

Protocol: Western Blot-based CETSA for a Putative Target (e.g., COX-2)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., macrophages for COX-2) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool tubes immediately on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate soluble proteins from precipitated aggregates.

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the bands using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized signal as a function of temperature to generate CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and confirms direct engagement.

Phase 3: Downstream Signaling Pathway Analysis

Once a direct target is validated, the next step is to understand the functional consequences of its modulation.

Rationale and Key Pathways to Investigate

If the compound is a COX inhibitor, it should block the production of prostaglandins, which in turn would affect inflammatory signaling pathways. Key pathways to investigate include:

  • NF-κB Pathway: A central regulator of inflammation, often activated by stimuli that also induce COX-2.[22][23]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to stress and inflammatory cytokines.[24][25]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and can be interconnected with inflammatory signaling.[26][27]

Protocol: Western Blot Analysis of NF-κB Pathway Activation
  • Cell Culture and Stimulation:

    • Use a relevant cell line (e.g., RAW 264.7 macrophages).

    • Pre-treat cells with various concentrations of the test compound or vehicle for 1 hour.

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and quantify protein concentration as described in the CETSA protocol.

    • Perform SDS-PAGE and Western blotting as previously described.

    • Probe membranes with antibodies against key pathway proteins:

      • Phospho-IκBα: A marker for IKK activation and subsequent IκBα degradation.[28]

      • Total IκBα: To confirm degradation.

      • Phospho-p65 (Ser536): A marker for the activation of the p65 subunit of NF-κB.

      • Total p65: As a loading control for the p65 protein.

      • GAPDH or β-actin: As a total protein loading control.

  • Data Analysis:

    • Quantify band intensities.

    • A successful inhibitor of inflammatory signaling would be expected to reduce the LPS-induced phosphorylation of IκBα and p65, and prevent the degradation of total IκBα.

G Figure 2: Simplified NF-κB and COX-2 Signaling Pathways. cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Leads to Degradation NFkB p65/p50 IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription (e.g., COX-2, TNFα) Nucleus->Genes Induces Compound Test Compound (Hypothetical MoA) COX2 COX-2 Enzyme Compound->COX2 Inhibits PGs Prostaglandins COX2->PGs Produces PGs->IKK Potentiates (Feedback Loop)

Figure 2: Simplified NF-κB and COX-2 Signaling Pathways.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear interpretation.

Table 1: Hypothetical Data Summary

Assay TypeTarget / PathwayReadoutResult (Example)Interpretation
Safety Screen hERG Channel% Inhibition @ 10 µM8%Low risk of cardiac liability.[6]
Kinome Screen 300+ Kinases% Inhibition @ 1 µM< 20% for allUnlikely to be a potent kinase inhibitor.
COX Assay COX-1IC₅₀> 50 µMSelective for COX-2 over COX-1.
COX Assay COX-2IC₅₀0.5 µMPotent inhibitor of COX-2 enzyme.[1]
CETSA COX-2 in cellsΔTₘ+ 4.2 °CConfirms direct binding and stabilization of COX-2 in a cellular context.[19]
Western Blot p-p65 (LPS stim)IC₅₀1.2 µMInhibits downstream NF-κB signaling, consistent with blocking prostaglandin feedback.

Conclusion

This application note details a robust, logical, and phased strategy for elucidating the mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. By beginning with broad, unbiased screens and progressively narrowing the focus to specific, hypothesis-driven biochemical and cell-based assays, researchers can confidently identify the primary molecular target and its functional consequences. This systematic approach, which incorporates essential validation steps like direct target engagement confirmation, ensures the generation of high-quality, trustworthy data critical for advancing novel compounds through the drug discovery process.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of pharmacological and toxicological methods, 65(2), 1-11. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Creative Biolabs. (n.d.). MAPK Signaling Pathway. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Lamba, V., & Ghosh, I. (2012). Methods for analyzing MAPK cascades. Methods in molecular biology, 806, 1-13. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(10), 864–875. Retrieved from [Link]

  • Zadran, S., Ardestani, G., & Baudry, M. (2019). Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate. Scientific reports, 9(1), 1-13. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Kholodenko, B. N. (2008). Systems analysis of MAPK signal transduction. Essays in biochemistry, 45, 1-14. Retrieved from [Link]

  • Wang, Y., Zhang, T., & Wang, L. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4019. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Al-Harbi, S., Al-Sheikh, A., & Al-Gehlib, E. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. BioMed research international, 2023, 8856093. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Parker, C. G. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology, 2012, 193–204. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1475, 221-236. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Solt, L. A., Kojetin, D. J., & Burris, T. P. (2013). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of visualized experiments, (81), 50920. Retrieved from [Link]

  • Laqtom, N. N., & Schulze, R. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2197–2206. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor perspectives in biology, 1(5), a000060. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. Retrieved from [Link]

  • Al-Otaibi, M. A., Alkhorayef, M. A., & Al-Shehri, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(19), 1599–1613. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Tang, H. Y. (2009). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 4(3), 187–198. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure the highest purity of your final product.

I. Understanding the Molecule and Potential Impurities

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a carboxylic acid derivative. The purification strategy for this compound primarily revolves around the acidic nature of the carboxyl group and its solubility characteristics.

Common Impurities: The purity of the final compound is often compromised by the presence of several types of impurities that can arise from the synthetic route. These can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be various precursors.

  • By-products: Side reactions can lead to the formation of structurally related molecules.[1]

  • Neutral Compounds: Non-acidic substances that may be carried through the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

A thorough understanding of the synthetic route is crucial for anticipating the likely impurities.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Q1: What is the most robust initial purification strategy for this crude carboxylic acid?

A1: Acid-base extraction is the recommended first step for purifying crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.[2][3] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[2][3][4] The process involves dissolving the crude mixture in an organic solvent and then extracting it with an aqueous basic solution. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer.[3][5][6] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[3][5]

Q2: Which base should I use for the acid-base extraction?

A2: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is often preferred.[2][5] It is sufficiently basic to deprotonate the carboxylic acid without causing hydrolysis of other functional groups that might be present on the molecule or impurities. Strong bases like sodium hydroxide (NaOH) can also be used but may be less selective if ester functionalities are present in the crude mixture.[2][3]

Q3: My compound is not precipitating after acidification of the aqueous layer. What should I do?

A3: This can occur for several reasons:

  • Incomplete Acidification: Ensure the aqueous layer is sufficiently acidic. Test the pH with litmus paper or a pH meter to confirm it is well below the pKa of the carboxylic acid (typically pH < 4).[4]

  • Compound is a Liquid or Highly Soluble: If the purified acid is a low-melting solid or an oil, it may not precipitate. In this case, you should perform a back-extraction. After acidification, extract the aqueous layer with a fresh portion of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). The protonated, neutral carboxylic acid will move back into the organic phase. You can then dry the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and evaporate the solvent to obtain the purified product.[6][7]

  • Insufficient Concentration: If the concentration of your compound in the aqueous layer is too low, precipitation may not occur. If possible, try to concentrate the aqueous solution before acidification, but be mindful of potential solubility issues with the salt.

Q4: I'm observing an oiling out phenomenon during recrystallization instead of crystal formation. How can I resolve this?

A4: "Oiling out" happens when the compound separates as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute or a high concentration of impurities.[7] To address this:

  • Lower the Temperature: Ensure the solution is allowed to cool slowly to room temperature and then in an ice bath.

  • Add More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting even minor impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural impurities.[11]

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the compound.[8][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.[12]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction - Incomplete extraction from the organic layer.- Incomplete precipitation after acidification.- The compound has some solubility in the acidic aqueous phase.- Perform multiple extractions (2-3 times) of the organic layer with the aqueous base.[6]- Ensure the aqueous layer is sufficiently acidified (pH < 4).- If precipitation is poor, back-extract the acidified aqueous layer with an organic solvent.[6]
Product is Colored - Presence of colored impurities.- Treat the solution with activated carbon during recrystallization. Perform a hot filtration to remove the carbon before cooling.
Recrystallization Yields No Crystals - The solution is not supersaturated.- The chosen solvent is not appropriate.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Evaporate some of the solvent to increase the concentration.- Re-evaluate the recrystallization solvent through small-scale solubility tests.[13]
Persistent Impurities Detected by HPLC - The impurity has similar properties to the product.- The chosen purification method is not effective for that specific impurity.- If the impurity is also an acid, acid-base extraction will not separate it. Consider column chromatography for separation based on polarity.- Optimize the recrystallization solvent system to maximize the solubility difference between the product and the impurity.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines the separation of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid from neutral impurities.

Materials:

  • Crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of diethyl ether in a separatory funnel.[7]

  • Basification and Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.[7]

  • Shaking and Venting: Stopper the funnel, invert it, and vent frequently to release the pressure from the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

  • Separation of Layers: Allow the layers to separate completely. The aqueous layer contains the sodium salt of your carboxylic acid. Drain the lower aqueous layer into a clean Erlenmeyer flask.[7]

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[7] The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper, pH < 4). The 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid should precipitate as a solid.[7]

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of the purified carboxylic acid. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid from extraction

  • Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

V. Visual Workflow and Logic Diagrams

Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Isolate Solid Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Troubleshooting Logic for Precipitation Failure

PrecipitationTroubleshooting Start No Precipitation After Acidification Check_pH Check_pH Start->Check_pH Add_Acid Add more acid Check_pH->Add_Acid No Back_Extract Back-extract with organic solvent Check_pH->Back_Extract Yes Add_Acid->Check_pH Evaporate Dry and evaporate solvent Back_Extract->Evaporate Product Isolated Product Evaporate->Product

Caption: Decision-making process for handling failed precipitation.

VI. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Retrieved January 19, 2026, from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved January 19, 2026, from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved January 19, 2026, from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved January 19, 2026, from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 19, 2026, from [Link]

  • UNL Digital Commons. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved January 19, 2026, from [Link]

  • Shodex. (n.d.). 3-Phenylpropionic acid. Retrieved January 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2022, November 27). 2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL-101(Al) Metal–Organic Frameworks for Im. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 4). Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive. Retrieved January 19, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024, January 1). Separation of Phenylpropionic Acids Both by Strong Anion Exchange Stationary Phase and Strong Cation Exchange Stationary Phase in Supercritical Fluid Chromatography, Using the Same Additive. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved January 19, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Retrieved January 19, 2026, from

  • ResearchGate. (2025, August 10). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures. Retrieved January 19, 2026, from

  • National Institutes of Health. (n.d.). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved January 19, 2026, from [Link]

  • PubChem. (2026, January 10). 3,3-Difluoro-3-(4-methoxyphenyl)propanoic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Retrieved January 19, 2026, from

  • NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Retrieved January 19, 2026, from [Link]

  • PubMed. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Stability of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Ensuring the stability of your compound is paramount for generating reproducible and reliable experimental data.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges.

While specific degradation kinetics for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid are not extensively published, this guide synthesizes data from related phenylpropionic acid derivatives, fluorinated aromatic compounds, and established principles of pharmaceutical stability testing to provide a robust framework for your experimental design.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and storage of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid solutions.

Q1: What are the recommended solvents and storage conditions for preparing a stock solution?

A1: The choice of solvent and storage conditions is critical for maintaining the integrity of your stock solution.[4] For initial solubilization, high-purity, anhydrous-grade organic solvents are recommended.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol are suitable for creating high-concentration stock solutions.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[4]

  • Light Protection: The aromatic ring structure suggests potential photosensitivity. Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

  • Container Type: Use high-quality, inert containers such as amber glass vials with PTFE-lined caps or polypropylene tubes to minimize adsorption and leaching.[4]

Q2: How does pH affect the stability and solubility of this compound in aqueous buffers?

A2: As a carboxylic acid, the solubility of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is highly dependent on pH. The electron-withdrawing fluorine atoms will likely lower the pKa of the carboxylic acid compared to its non-fluorinated analog, 3-phenylpropanoic acid (pKa ~4.66).[5][6]

  • Below its pKa: The compound will be in its neutral, protonated form, which has significantly lower aqueous solubility.

  • Above its pKa: The compound will exist as its more soluble carboxylate salt.

Therefore, when preparing aqueous solutions, it is crucial to use a buffer with a pH at least 1.5 to 2 units above the compound's pKa to ensure it remains fully dissolved and avoids precipitation. If you observe precipitation when diluting a DMSO stock into an acidic or neutral buffer, the pH is likely too low.

Q3: Is 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid sensitive to light?

A3: Yes, compounds with aromatic rings, especially those with halogen substituents, can be susceptible to photochemical degradation.[1][7] Exposure to UV or even ambient laboratory light can potentially initiate degradation pathways. It is a standard best practice to treat novel compounds as potentially photosensitive until proven otherwise.[8] We strongly recommend performing all manipulations in low-light conditions and using light-protective containers for storage.[9]

Q4: What are the initial signs of degradation I should watch for?

A4: Degradation can manifest in several ways:

  • Visual Changes: Appearance of cloudiness, precipitation, or color change in the solution.

  • Analytical Changes: A decrease in the peak area of the parent compound in HPLC analysis, accompanied by the appearance of new peaks corresponding to degradation products.[10] A shift in the pH of an unbuffered solution may also indicate chemical changes.

Section 2: Troubleshooting Guide

This section provides structured guidance for identifying and resolving specific stability issues you may encounter during your experiments.

Problem 1: I'm observing a gradual decrease in my compound's concentration in my stock solution, even when stored at -20°C.

This issue can compromise the accuracy of your experiments, leading to under-dosing and poor reproducibility.

Potential Causes & Investigative Workflow

The loss of active compound concentration can be due to chemical degradation or physical phenomena like adsorption. The following workflow helps diagnose the root cause.

start Observe Decreasing Concentration in Stock check_solvent Was anhydrous solvent used? start->check_solvent hydrolysis Potential Cause: Hydrolysis due to trace water. Compound may be moisture-sensitive. check_solvent->hydrolysis No check_freeze_thaw Is the stock frequently used (multiple freeze-thaw cycles)? check_solvent->check_freeze_thaw Yes reprepare Action: Reprepare stock with fresh, anhydrous-grade solvent. hydrolysis->reprepare end_node Problem Resolved reprepare->end_node freeze_thaw_issue Potential Cause: Freeze-thaw instability. check_freeze_thaw->freeze_thaw_issue Yes check_container What type of container is used for storage? check_freeze_thaw->check_container No aliquot Action: Aliquot stock solution into single-use volumes. freeze_thaw_issue->aliquot aliquot->end_node adsorption Potential Cause: Adsorption to container surface, especially with certain plastics. check_container->adsorption Incompatible Plastic check_container->end_node Inert Glass/ Polypropylene change_container Action: Switch to amber glass or polypropylene vials. adsorption->change_container change_container->end_node

Caption: Troubleshooting workflow for loss of stock solution concentration.

Recommended Protocol: Freeze-Thaw Stability Assessment

This protocol helps determine if repeated freezing and thawing contribute to compound degradation.

  • Prepare a fresh, accurately quantified stock solution of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in the desired solvent (e.g., DMSO).

  • Divide the solution into several aliquots.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot using a validated stability-indicating HPLC method to establish the initial concentration (C₀).

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.

    • Thaw the samples completely at room temperature. This constitutes one cycle.

    • After thawing, take one aliquot for analysis.

    • Repeat this process for a total of 3-5 cycles, analyzing one new aliquot after each cycle.

  • Data Analysis: Compare the concentration at each cycle (Cₓ) to the initial concentration (C₀). A concentration decrease of >5-10% is typically considered significant.

Problem 2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis of experimental samples.

The appearance of new peaks is a strong indicator of chemical degradation. Identifying these degradants is crucial for understanding the stability profile.[10][11]

Potential Causes & Identification Strategy

The structure of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid suggests several potential degradation pathways:

  • Hydrolysis: Under harsh acidic conditions, the 2-methoxy ether linkage could potentially hydrolyze to a phenol. While ethers are generally stable, the electronic effects of the fluorine atoms could influence this reactivity.[12]

  • Photodegradation: UV light can induce several reactions, including C-F bond cleavage or reactions involving the aromatic ring. While fluorination can sometimes improve photostability, it can also provide specific pathways for degradation.[7][13]

  • Oxidation: The propionic acid side chain or the aromatic ring could be susceptible to oxidation, especially in the presence of reactive oxygen species.

Recommended Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][14]

  • Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in appropriate solvents for each condition.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample protected from stress for each condition.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C for 24-48 hoursHydrolysis of the methoxy group
Base Hydrolysis 0.1 M NaOH, 60°C for 24-48 hoursBase-catalyzed reactions
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of side chain or ring
Thermal Stress 80°C (in solution and as solid) for 48 hoursThermally-induced degradation
Photostability Expose to light source providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B guidelines)[8]Photolysis, C-F bond cleavage
  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including controls, by LC-MS. Compare the chromatograms to identify new peaks. The mass-to-charge ratio (m/z) of these new peaks can provide crucial clues about the structure of the degradation products.

Section 3: Hypothesized Degradation Pathways

Based on the chemical structure, we can hypothesize several primary degradation pathways. Understanding these can aid in the interpretation of stability data.

parent 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid hydrolysis_product Hydrolysis Product 3-(4,5-Difluoro-2-hydroxyphenyl)propionic acid parent->hydrolysis_product Harsh Acid (H⁺/H₂O) Cleavage of Methoxy Ether photo_product Photodegradation Product (e.g., Monofluoro- or Defluoro- species) parent->photo_product Light (hν) Potential C-F bond cleavage ox_product Oxidation Product (e.g., Hydroxylated ring or side-chain modified) parent->ox_product Oxidizing Agent (e.g., H₂O₂) Ring or side-chain oxidation

Caption: Hypothesized degradation pathways for the target compound.

Section 4: References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.

  • Analytical Techniques In Stability Testing. (2025). Separation Science.

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. (n.d.). Chemical Communications (RSC Publishing).

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health.

  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs.

  • How to store chemical acid. (2021). Quora.

  • Synthesis and Stability Study of a Modified Phenylpropionic Acid Linker-Based Esterase-Sensitive Prodrug. (2002). Bioorganic & Medicinal Chemistry Letters.

  • Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. (2025). Alliance Chemical.

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025). Alliance Chemical.

  • Safe Working Practices: Storing Acids. (n.d.). Safety Storage Systems.

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.

  • 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, 97% Purity. (n.d.). AK Scientific, Inc..

  • 3-(p-Methoxyphenyl)propionic acid. (n.d.). PubChem.

  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. (1998). Applied and Environmental Microbiology.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.

  • Phenylpropanoic acid. (n.d.). Wikipedia.

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry.

  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation.

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

  • Hydrolysis of Methoxy Group but not Methylenedioxy. (2024). Reddit.

  • Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated aromatic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic and metabolic properties to molecules derived from it. However, the synthesis and purification of this compound can present several challenges. This guide will address these potential issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. A common synthetic route involves the condensation of a substituted benzaldehyde with malonic acid (or a derivative) to form a cinnamic acid intermediate, followed by hydrogenation.

Diagram: Proposed Synthetic Workflow

workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification A 4,5-Difluoro-2-methoxybenzaldehyde D 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid (Cinnamic Acid Intermediate) A->D B Malonic Acid B->D C Piperidine/Pyridine C->D Catalyst F 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (Final Product) D->F Reduction E H2, Pd/C E->F G Crude Product H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: A plausible synthetic route to 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Issue 1: Low Yield in the Knoevenagel Condensation

Question: I am getting a low yield of the cinnamic acid intermediate during the Knoevenagel condensation of 4,5-difluoro-2-methoxybenzaldehyde and malonic acid. What are the possible causes and how can I improve the yield?

Answer:

Low yields in this step can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 4,5-difluoro-2-methoxybenzaldehyde is free of any corresponding benzoic acid, which can inhibit the reaction. The malonic acid should be dry, as water can interfere with the reaction.

  • Reaction Conditions: The temperature and reaction time are critical. Overheating can lead to decarboxylation of the product and other side reactions. A typical temperature range is 80-100 °C. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Activity: The combination of piperidine and pyridine is a classic catalyst system for this reaction. Ensure that the catalysts are of good quality and used in appropriate amounts. An excess of piperidine can sometimes lead to side reactions.

  • Work-up Procedure: The product is a carboxylic acid and will be soluble in basic aqueous solutions. During the work-up, ensure that the pH of the aqueous solution is sufficiently acidic (pH 1-2) to precipitate the product completely before filtration.

ParameterRecommendationRationale
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.
Catalyst Piperidine/PyridineA standard and effective catalyst system for this condensation.
Work-up pH 1-2Ensures complete protonation and precipitation of the carboxylic acid product.
Issue 2: Incomplete Hydrogenation of the Cinnamic Acid Intermediate

Question: My hydrogenation of the cinnamic acid intermediate is sluggish or incomplete, and I see a mixture of starting material and product in my NMR spectrum. What could be the problem?

Answer:

Incomplete hydrogenation is a common issue and can be resolved by addressing the following:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. The catalyst loading is also important; typically 5-10 mol% is sufficient.

  • Hydrogen Pressure: While this reaction can often be carried out at atmospheric pressure, some substrates require higher pressures (e.g., 50 psi) for complete conversion. Ensure your system is properly sealed and maintaining pressure.

  • Solvent Choice: The choice of solvent is crucial for catalyst activity and substrate solubility. Ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is of high purity and deoxygenated before use.

  • Presence of Catalyst Poisons: Certain functional groups or impurities can poison the palladium catalyst. Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvent are free from such impurities.

Protocol for Hydrogenation:

  • Dissolve the cinnamic acid intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add 5-10 mol% of 10% Pd/C catalyst.

  • Seal the vessel and purge with nitrogen or argon to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (start with atmospheric pressure and increase if necessary).

  • Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wet.

  • Evaporate the solvent to obtain the crude product.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the final 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. Recrystallization gives low recovery, and column chromatography is tedious. Are there any suggestions?

Answer:

Purification of fluorinated carboxylic acids can indeed be challenging. Here are some strategies:

  • Recrystallization: The key to successful recrystallization is finding the right solvent or solvent system. A good starting point is a mixed solvent system, such as ethyl acetate/hexanes or toluene/hexanes. Dissolve the crude product in a minimum amount of the more polar solvent at an elevated temperature and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Separate the aqueous layer and then re-acidify it with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the pure product. The precipitate can then be collected by filtration.[1]

  • Column Chromatography: If chromatography is necessary, use a silica gel column with a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) in your eluent system (e.g., ethyl acetate/hexanes). The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.

Diagram: Purification Workflow Decision Tree

purification start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No recrystallization->acid_base Low Recovery pure_product Pure Product recrystallization->pure_product Success chromatography Column Chromatography acid_base->chromatography Still Impure acid_base->pure_product Success chromatography->pure_product

Caption: A decision tree for the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data (NMR, MS) for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid?

  • ¹H NMR: You would expect to see signals for the two aromatic protons, which will show complex coupling patterns due to both H-H and H-F coupling. The methoxy group will appear as a singlet around 3.8-4.0 ppm. The two methylene groups of the propionic acid chain will appear as triplets around 2.6 and 2.9 ppm. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals. The carbons attached to fluorine will show large C-F coupling constants.

  • ¹⁹F NMR: Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to the neighboring aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 216.06. Common fragmentation patterns for phenylpropionic acids involve cleavage of the propionic acid side chain.[2][3]

Analytical TechniqueExpected Key Features
¹H NMR Aromatic H-F coupling, methoxy singlet, two methylene triplets, carboxylic acid singlet.
¹³C NMR 10 signals, large C-F coupling constants.
¹⁹F NMR Two signals with F-F and F-H coupling.
MS (EI) Molecular ion at m/z = 216.06.

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, as with any chemical, proper safety precautions are essential.

  • Fluorinated Compounds: Many organofluorine compounds can be toxic. Handle the compound in a well-ventilated fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Some of the reagents used in the synthesis, such as pyridine and piperidine, are toxic and flammable. Handle them with care. The hydrogenation step involves flammable hydrogen gas and a potentially pyrophoric catalyst.

Q3: Can this compound be used in biological assays?

A3: Yes, substituted phenylpropionic acids are common scaffolds in drug discovery. The fluorine atoms can improve metabolic stability and binding affinity. Before use in biological assays, ensure the compound is of high purity (>98%), as even small amounts of impurities can lead to misleading results.

References

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 32(2), 339-342.
  • Kay, E. R., & Goldberg, A. (1956). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Biochemical Journal, 63(2), 24P.

Sources

Technical Support Center: Optimizing Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies for this specific synthesis. We will provide in-depth, evidence-based answers to frequently encountered issues, detailed protocols, and troubleshooting workflows to ensure the success of your experiments.

This guide will focus on the Malonic Ester Synthesis pathway, a robust and highly adaptable method for preparing substituted carboxylic acids.[1][2] This approach offers excellent control over the carbon framework construction, making it a reliable choice for synthesizing the target molecule.

Section 1: Synthesis Pathway Overview

The Malonic Ester Synthesis is a classic method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms.[3] The strategy relies on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile—in this case, a substituted benzyl halide. Subsequent hydrolysis of the ester groups followed by thermal decarboxylation yields the desired propionic acid derivative.[4]

The proposed overall reaction scheme is as follows:

Malonic_Ester_Synthesis Figure 1: Overall Malonic Ester Synthesis Scheme start_materials Diethyl Malonate + 4-(chloromethyl)-1,2-difluoro-5-methoxybenzene alkylation Alkylation (SN2) start_materials->alkylation base Base (e.g., NaOEt) base->alkylation solvent Solvent (e.g., EtOH) solvent->alkylation intermediate Alkylated Diethyl Malonate Intermediate alkylation->intermediate Formation of C-C bond hydrolysis 1. Saponification (e.g., NaOH, H2O) 2. Acidification (e.g., HCl) intermediate->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation Forms unstable diacid product 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid decarboxylation->product

Caption: Figure 1: Overall Malonic Ester Synthesis Scheme.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Q1: I am experiencing low yields in the alkylation step. What are the likely causes and how can I improve it?

A1: Low yield in the alkylation step is a common problem that can often be traced to one of three areas: incomplete deprotonation, inefficient nucleophilic attack, or competing side reactions.

Causality: The success of the alkylation hinges on the quantitative formation of the malonate enolate and its subsequent S_N2 reaction with the benzyl halide. The choice of base and solvent is critical. The base must be strong enough to fully deprotonate the diethyl malonate, and the solvent must properly solvate the ions without hindering the nucleophile.[5]

Troubleshooting Guide:

Problem Potential Cause Recommended Action & Explanation
Incomplete Reaction (Starting materials remain)1. Base is too weak or wet: The chosen base (e.g., sodium ethoxide) may have decomposed due to moisture. The pKa of the base's conjugate acid must be significantly higher than that of diethyl malonate (~13).1. Use freshly prepared or commercially sourced anhydrous base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are excellent choices. Ensure all glassware is oven-dried.
2. Insufficient reaction time or temperature: The S_N2 reaction may be sluggish.2. Monitor the reaction by TLC or LC-MS. If it stalls, consider gently heating the reaction (e.g., to 40-50 °C) or allowing it to run for a longer period (12-24 hours).
Formation of Side Products 1. Dialkylation: The mono-alkylated product still has one acidic proton and can be deprotonated and alkylated a second time.[2]1. Use a slight excess (1.05-1.1 equivalents) of diethyl malonate relative to the benzyl halide. Add the benzyl halide slowly to the pre-formed enolate solution to maintain a low concentration of the electrophile.
2. Elimination (E2) of benzyl halide: If a sterically hindered or overly strong base is used, it may promote elimination instead of substitution.2. Use a non-hindered base like sodium ethoxide. Avoid bulky bases like potassium tert-butoxide for this step.
Workup/Isolation Issues Product loss during extraction: The alkylated ester may have some water solubility, or emulsions can form.Use a saturated NaCl (brine) solution for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer and help break emulsions.
Q2: I am observing a significant amount of a dialkylated byproduct. How can I suppress this?

A2: Dialkylation is a primary drawback of the malonic ester synthesis and occurs when the mono-alkylated intermediate is deprotonated and reacts with a second molecule of the alkyl halide.[2] Controlling stoichiometry and reaction conditions is key to minimizing this.

Expert Insight: The mono-alkylated malonic ester is slightly less acidic than the starting diethyl malonate, but it can still be deprotonated by the alkoxide base present in the reaction mixture. To favor mono-alkylation, the concentration of the enolate of the product must be kept low.

Strategies for Minimizing Dialkylation:

  • Stoichiometry Control: Use diethyl malonate as the limiting reagent is not recommended. Instead, use a slight excess of diethyl malonate (e.g., 1.1 equivalents) relative to the 4-(chloromethyl)-1,2-difluoro-5-methoxybenzene. This ensures the alkyl halide is consumed before it can react with the mono-alkylated product.

  • Order of Addition: Always add the alkyl halide to the solution of the pre-formed malonate enolate. Never add the base to a mixture of the malonate and the halide. This ensures the nucleophile is present in excess when the electrophile is introduced.

  • Temperature Management: Perform the alkyl halide addition at a reduced temperature (e.g., 0-10 °C) to better control the reaction rate and minimize the chance of the mono-alkylated product reacting further.

Q3: My hydrolysis and decarboxylation step is giving a poor yield or a complex mixture. How can I optimize it?

A3: This final step involves two distinct transformations: saponification of the diester to a dicarboxylic acid, followed by thermal decarboxylation. Inefficiency here can arise from incomplete hydrolysis or side reactions during decarboxylation.

Mechanistic Considerations:

  • Hydrolysis: Basic hydrolysis (saponification) is generally preferred as it is less prone to side reactions than acidic hydrolysis for this type of substrate.[4] It proceeds via nucleophilic acyl substitution to form a stable dicarboxylate salt.

  • Decarboxylation: The resulting malonic acid derivative is a β-keto acid (if viewed from the other carboxyl group), which readily loses CO₂ upon heating via a cyclic transition state to yield the final product.[3]

Optimization Parameters:

Step Parameter Recommendation Rationale
Hydrolysis Reagent Use a strong base like NaOH or KOH (2.5-3.0 equivalents) in a water/ethanol mixture.Ensures complete and irreversible saponification of both ester groups. Ethanol helps with the solubility of the organic substrate.
Temperature Reflux the reaction mixture (typically 80-100 °C).Provides sufficient energy to drive the hydrolysis to completion in a reasonable timeframe (2-4 hours).
Decarboxylation Acidification After hydrolysis, cool the mixture and carefully acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2.This protonates the dicarboxylate to form the unstable β-dicarboxylic acid, which is necessary for decarboxylation.
Temperature Gently heat the acidified mixture to 100-120 °C until CO₂ evolution ceases.Overheating can lead to decomposition or side reactions. The temperature should be just high enough to induce smooth decarboxylation. Monitor for the end of gas evolution.
Section 3: Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Formation of the Malonate Enolate

  • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of absolute ethanol.

  • Carefully add sodium metal (1.0 eq) in small portions to the ethanol to form sodium ethoxide in situ. Allow the sodium to react completely.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

Step 2: Alkylation

  • Dissolve 4-(chloromethyl)-1,2-difluoro-5-methoxybenzene (1.0 eq) in 20 mL of absolute ethanol.

  • Cool the enolate solution from Step 1 to 0 °C using an ice bath.

  • Add the solution of the benzyl chloride dropwise to the enolate over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alkylated diester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude diester, add a solution of NaOH (3.0 eq) in 50 mL of water and 25 mL of ethanol.

  • Heat the mixture to reflux (approx. 90 °C) and maintain for 3 hours, or until TLC indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate may form.

  • Heat the acidified mixture to 100-110 °C. Vigorous gas (CO₂) evolution should be observed. Continue heating for 1-2 hours or until gas evolution ceases.

  • Cool the mixture to room temperature. The product may precipitate or can be extracted with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

Section 4: Troubleshooting Workflow

Use the following decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Workflow start Problem: Low Final Yield analysis Analyze crude product by LC-MS / 1H NMR start->analysis sm_present Is starting alkyl halide or diethyl malonate present? analysis->sm_present sm_yes Alkylation step failed. Review FAQ Q1: - Check base activity - Ensure anhydrous conditions - Increase reaction time/temp sm_present->sm_yes Yes sm_no Alkylation likely successful. sm_present->sm_no No int_present Is the alkylated diester the major component? sm_no->int_present int_yes Hydrolysis/Decarboxylation failed. Review FAQ Q3: - Ensure sufficient base/acid - Check reaction time/temp - Confirm complete decarboxylation int_present->int_yes Yes int_no Significant side products formed. int_present->int_no No side_products What are the main impurities? int_no->side_products dialkylated Dialkylated product observed. Review FAQ Q2: - Adjust stoichiometry - Check order of addition - Lower reaction temperature side_products->dialkylated Dialkylation other_impurities Other impurities. - Check purity of starting materials - Consider purification of intermediate side_products->other_impurities Other

Caption: Figure 2: Decision tree for troubleshooting low yield.

References

Sources

Technical Support Center: Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.

I. Overview of the Synthetic Pathway

The most common and industrially scalable synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid involves a two-step process starting from 1,2-difluoro-4-methoxybenzene. This pathway is outlined below:

Synthesis_Pathway 1,2-Difluoro-4-methoxybenzene 1,2-Difluoro-4-methoxybenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, DCM) 1,2-Difluoro-4-methoxybenzene->Friedel_Crafts Succinic_anhydride Succinic_anhydride Succinic_anhydride->Friedel_Crafts Ketoacid 4-(4,5-Difluoro-2-methoxyphenyl)- 4-oxobutanoic acid Friedel_Crafts->Ketoacid Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Ketoacid->Reduction Final_Product 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Reduction->Final_Product

Caption: General synthetic route for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

This guide will address potential impurities arising from each of these key steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Step 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is giving a low yield and multiple products. What are the likely causes and how can I fix this?

A1: Low yields and the formation of multiple products in the Friedel-Crafts acylation of 1,2-difluoro-4-methoxybenzene with succinic anhydride are common issues. The primary culprits are often related to regioselectivity, reaction conditions, and substrate purity.

Causality and Troubleshooting:

  • Regioselectivity: The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.[1] This leads to competition for the site of acylation. The primary positions for electrophilic attack are ortho and para to the methoxy group. Due to steric hindrance from the adjacent fluorine, the para position is generally favored. However, side reactions can lead to isomeric impurities.

    • Troubleshooting:

      • Control Temperature: Running the reaction at a lower temperature can enhance the selectivity towards the thermodynamically favored product.[1]

      • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is common, using a bulkier Lewis acid may favor acylation at the less sterically hindered position.[1] Milder Lewis acids like ferric chloride (FeCl₃) could also alter the selectivity.[1]

  • Reaction Conditions:

    • Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

      • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Stoichiometry of Lewis Acid: An insufficient amount of Lewis acid will result in an incomplete reaction. Conversely, a large excess can sometimes promote side reactions.

      • Troubleshooting: Typically, a slight excess of the Lewis acid (1.1 to 1.3 equivalents) is optimal.

Potential Impurities from Friedel-Crafts Acylation:

Impurity NameStructureFormation Pathway
Isomeric Ketoacid Isomer of 4-(4,5-Difluoro-2-methoxyphenyl)-4-oxobutanoic acidAcylation at a different position on the aromatic ring due to competing directing effects of the substituents.[2]
Diacylated Product A second succinoyl group added to the aromatic ring.The initial acylation product can undergo a second Friedel-Crafts reaction if the reaction conditions are too harsh or if there is a large excess of the acylating agent.[3]
Unreacted Starting Material 1,2-Difluoro-4-methoxybenzeneIncomplete reaction due to insufficient catalyst, low temperature, or short reaction time.
Step 2: Reduction of the Ketoacid

Q2: I'm observing incomplete reduction of the ketoacid intermediate and the formation of byproducts. Which reduction method is better, and what are the common pitfalls?

A2: The choice between the Clemmensen (amalgamated zinc and hydrochloric acid) and Wolff-Kishner (hydrazine and a strong base) reductions depends on the stability of your molecule to acidic or basic conditions.[4] Both methods have their own set of potential side reactions.

Clemmensen Reduction (Acidic Conditions):

  • Common Issues & Troubleshooting:

    • Incomplete Reduction: The heterogeneous nature of the reaction can sometimes lead to incomplete conversion.

      • Troubleshooting: Ensure the zinc is properly amalgamated and activated. Vigorous stirring is crucial to maximize the surface area contact.

    • Side Reactions: The strongly acidic conditions can lead to unwanted reactions if other acid-sensitive functional groups are present.[5] While our intermediate is relatively robust, prolonged exposure to strong acid and heat can be detrimental.

Wolff-Kishner Reduction (Basic Conditions):

  • Common Issues & Troubleshooting:

    • Incomplete Reduction: High temperatures are required, and incomplete removal of water can hinder the reaction.

      • Troubleshooting: The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, is highly recommended for better yields and shorter reaction times.[6]

    • Side Reactions: While generally cleaner than the Clemmensen reduction for this substrate, the strongly basic conditions can affect other base-labile groups if present in more complex analogs.[7] Azine formation is a potential side reaction.[6]

Potential Impurities from Reduction:

Impurity NameStructureFormation Pathway
Hydroxy Acid Intermediate 4-(4,5-Difluoro-2-methoxyphenyl)-4-hydroxybutanoic acidIncomplete reduction, particularly in the Clemmensen reduction where the alcohol is a proposed intermediate.[8]
Unreacted Ketoacid 4-(4,5-Difluoro-2-methoxyphenyl)-4-oxobutanoic acidIncomplete reaction due to insufficient reducing agent, deactivation of the catalyst (Clemmensen), or insufficient temperature (Wolff-Kishner).
Over-reduction Products (minor) Products where other functional groups are reduced.Less common for this specific molecule but possible under harsh conditions.

III. Analytical Protocols for Impurity Profiling

To effectively troubleshoot your synthesis, a robust analytical method is essential to identify and quantify impurities.

High-Performance Liquid Chromatography (HPLC) Method:

A reverse-phase HPLC method is well-suited for the analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and its potential impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method should provide good separation of the starting materials, intermediates, the final product, and the likely impurities. For unknown peaks, isolation followed by characterization using mass spectrometry and NMR is recommended.[9]

IV. Purification of the Final Product

Q3: My final product has a purity of around 97% after the reduction. What is the best way to purify it to >99%?

A3: For the final purification of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, recrystallization is the most effective and scalable method.

Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system is often ideal. A good starting point is a mixture of a solvent in which the product is soluble at high temperatures (e.g., toluene, ethyl acetate) and a solvent in which it is poorly soluble at low temperatures (e.g., hexane, heptane).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Gradually add the "poor" solvent until the solution becomes slightly turbid.

    • Add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

This process should effectively remove most of the common impurities, leading to a product with high purity.[10]

V. Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Identify_Step Identify Problematic Step (Friedel-Crafts or Reduction) Problem->Identify_Step Analyze_FC Analyze Friedel-Crafts Step (Check regioselectivity, conditions) Identify_Step->Analyze_FC Analyze_Red Analyze Reduction Step (Check completeness, side reactions) Identify_Step->Analyze_Red Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Anhydrous Conditions - Adjust Catalyst Analyze_FC->Optimize_FC Optimize_Red Optimize Reduction: - Choose appropriate method - Ensure complete reaction Analyze_Red->Optimize_Red Purify Purify Final Product (Recrystallization) Optimize_FC->Purify Optimize_Red->Purify Success High Purity Product Purify->Success

Caption: A logical workflow for troubleshooting the synthesis.

VI. References

  • Huang-Minlon Modification of the Wolff-Kishner Reduction. Organic Syntheses. Coll. Vol. 3, p.513 (1955); Vol. 28, p.56 (1948). Link

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Link

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. JPH02152945A. Link

  • Clemmensen Reduction. Wikipedia. Link

  • Wolff-Kishner Reduction. Wikipedia. Link

  • Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene. Benchchem. Link

  • Friedel–Crafts Acylation. Sigma-Aldrich. Link

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Clemmensen Reduction. Chemistry LibreTexts. Link

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. Link

  • Wolff-Kishner Reduction. Alfa Chemistry. Link

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. Link

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Link

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. Link

  • 3-(m-Methoxyphenyl)propionic acid. PubChem. Link

  • Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. US20080004465A1. Link

  • Friedel–Crafts Acylation and Friedel–Crafts Alkylation. Master Organic Chemistry. Link

  • 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Link

  • 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum. ChemicalBook. Link

  • 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, 97% Purity, C10H10F2O3, 1 gram. A1Biochem. Link

  • Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid: A Detailed Application Note and Protocol. BenchChem. Link

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Link

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Link

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. EP2462111B1. Link

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 13c nmr. ChemicalBook. Link

  • 3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum. ChemicalBook. Link

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Link

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. EP1669347A1. Link

Sources

Technical Support Center: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful handling and application of this compound.

Introduction: Understanding the Molecule

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is an aromatic carboxylic acid. Its structure, featuring a difluorinated phenyl ring, a methoxy group, and a propionic acid tail, presents a unique combination of hydrophobicity and a pH-sensitive functional group. These features are central to its solubility characteristics. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog. The overall structure suggests low solubility in aqueous media at neutral pH.

Predicted Physicochemical Properties:

While experimental data for this specific molecule is limited, we can estimate its properties based on similar compounds. For instance, the predicted octanol-water partition coefficient (XLogP3-AA) for the related compound 3,3-Difluoro-3-(4-methoxyphenyl)propanoic acid is 1.8, indicating a preference for lipophilic environments.[1] This underscores the inherent challenge of dissolving it in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid not dissolving in water or buffer?

A: Due to its aromatic ring and difluoro substitutions, this compound is inherently hydrophobic and classified as a poorly soluble drug.[2][3][4] At neutral pH, the carboxylic acid group is largely in its non-ionized (protonated) form, which is less soluble in water.

Q2: I've tried dissolving it in DMSO, but it precipitates when I add it to my aqueous cell culture media.

A: This is a common phenomenon known as "solvent shock." When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution because the final DMSO concentration is too low to maintain solubility.

Q3: Can I heat the solution to improve solubility?

A: Gentle warming can sometimes aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check the compound's stability at elevated temperatures.

Q4: What is the best organic solvent to use for a stock solution?

A: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their high polarity and ability to act as hydrogen bond acceptors.[5][6] Ethanol can also be used, but the achievable concentration may be lower.

Q5: How does pH affect the solubility of this compound?

A: As a carboxylic acid, its solubility is highly pH-dependent. In basic conditions (above its pKa), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble. Conversely, in acidic conditions (below its pKa), it remains in its less soluble, neutral form.

Troubleshooting Guide

This section provides a systematic approach to overcoming common solubility issues. The workflow is designed to guide you from initial stock preparation to the final working solution.

G cluster_0 Initial Dissolution cluster_1 Dilution into Aqueous Media cluster_2 Troubleshooting Precipitation start Start with 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid powder stock_prep Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, DMF). start->stock_prep dilution Dilute the stock solution into your aqueous buffer. precipitation_check Does the compound precipitate? dilution->precipitation_check ph_adjustment Increase the pH of the aqueous buffer before adding the stock solution. precipitation_check->ph_adjustment Yes cosolvent Increase the percentage of co-solvent in the final solution. precipitation_check->cosolvent Yes concentration Lower the final concentration of the compound. precipitation_check->concentration Yes success Clear Solution: Proceed with Experiment precipitation_check->success No G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) low_ph Carboxylic Acid (R-COOH) (Protonated) low_solubility Poor Aqueous Solubility low_ph->low_solubility high_ph Carboxylate (R-COO⁻) (Deprotonated) low_ph->high_ph Add Base (e.g., NaOH) high_ph->low_ph Add Acid (e.g., HCl) high_solubility Enhanced Aqueous Solubility high_ph->high_solubility

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

Analytical Method for Concentration Verification

To ensure the accuracy of your prepared solutions, the concentration of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid can be verified using High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Method:

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a suitable ratio (e.g., 70:30 A:B) and ramp to a higher organic concentration.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm)

Rationale for Method Selection:

  • C18 Column: The hydrophobic nature of the compound makes it well-suited for retention on a C18 stationary phase.

  • Acidified Mobile Phase: The addition of formic acid to the aqueous phase helps to keep the carboxylic acid group protonated, leading to sharper peaks and better chromatographic performance.

  • Acetonitrile: A common and effective organic solvent for eluting hydrophobic compounds from a C18 column.

References

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

  • 3,3-Difluoro-3-(4-methoxyphenyl)propanoic acid. PubChem. [Link]

  • (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2017). ResearchGate. [Link]

  • Methods of preparing fluorinated carboxylic acids and their salts.
  • 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid. PubChem. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). Angewandte Chemie International Edition. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). United States Environmental Protection Agency. [Link]

  • In air, a 2000-mL one-necked, round-bottomed flask (24/40), equipped with a Teflon-coated egg-shaped magnetic stirbar (3/4″ × 2″). Organic Syntheses. [Link]

  • What's the chemical difference between DMF and DMSO? (2017). ResearchGate. [Link]

  • Process for removing organic fluorides
  • 3-(p-Methoxyphenyl)propionic acid. PubChem. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). Molecules. [Link]

  • Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB. [Link]

  • Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. (2024). Journal of Fluorescence. [Link]

Sources

Technical Support Center: Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential side reactions encountered during the synthesis of this compound. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental challenges but also to build a robust and reproducible synthetic process.

Introduction

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a valuable building block in medicinal chemistry, is most commonly achieved via a malonic ester synthesis route. This classical method involves the alkylation of a malonate ester with a suitable electrophile, followed by hydrolysis and decarboxylation. While reliable, this multi-step sequence can be prone to side reactions that can impact yield and purity. This guide will walk you through the key stages of the synthesis, highlighting potential pitfalls and providing actionable solutions.

Synthetic Pathway Overview

The typical synthetic route is a three-step process starting from a substituted benzyl halide and diethyl malonate.

Synthesis_Overview cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2 & 3: Hydrolysis & Decarboxylation A 1-(Bromomethyl)-4,5- difluoro-2-methoxybenzene C Diethyl (4,5-difluoro-2- methoxyphenyl)methylmalonate A:e->C:w NaOEt, EtOH B Diethyl malonate B:e->C:w D 3-(4,5-Difluoro-2-methoxyphenyl) propionic acid C:e->D:w 1. NaOH (aq) 2. H3O+, Δ

Caption: General malonic ester synthesis route for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" for each recommendation.

Part 1: Alkylation Step

Question 1: My reaction yields a significant amount of a higher molecular weight byproduct, and my starting diethyl malonate is consumed. What is happening?

Answer: You are likely observing the formation of a dialkylated side product.[1] This is the most common side reaction in malonic ester synthesis.[1]

  • Mechanism: The mono-alkylated product still possesses one acidic proton on the alpha-carbon. The base in the reaction can deprotonate this position, creating a new enolate that can react with a second molecule of the benzyl bromide.

Dialkylation Mono-alkylated\nmalonate Mono-alkylated malonate Enolate of\nmono-alkylated\nproduct Enolate of mono-alkylated product Mono-alkylated\nmalonate->Enolate of\nmono-alkylated\nproduct Base (e.g., NaOEt) Dialkylated\nbyproduct Dialkylated byproduct Enolate of\nmono-alkylated\nproduct->Dialkylated\nbyproduct Ar-CH2Br Ether_Cleavage Aryl-OCH3 Aryl-OCH3 Aryl-O+H-CH3 Aryl-O+H-CH3 Aryl-OCH3->Aryl-O+H-CH3 H+ Aryl-OH + CH3+ Aryl-OH + CH3+ Aryl-O+H-CH3->Aryl-OH + CH3+ Cleavage CH3+ CH3+ CH3-Nu CH3-Nu CH3+->CH3-Nu Nucleophile (e.g., Br-)

Caption: Acid-catalyzed ether cleavage pathway.

Troubleshooting & Prevention:

StrategyRationale
Milder Decarboxylation Conditions If basic hydrolysis was successful, the resulting dicarboxylate salt can be carefully acidified and then heated in a high-boiling solvent like toluene or DMSO to effect decarboxylation without the need for strong acid.
Careful Selection of Acid If acidic conditions are necessary, using an acid with a less nucleophilic counter-ion (e.g., sulfuric acid) might minimize side reactions on the aromatic ring, although ether cleavage can still occur. Monitor the reaction carefully and use the minimum necessary temperature and time.

Detailed Experimental Protocols

The following is a representative protocol based on general procedures for malonic ester synthesis, which should be optimized for the specific substrate.

Protocol 1: Alkylation of Diethyl Malonate

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30-60 minutes.

  • Add a solution of 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene (1.0 eq) in anhydrous ethanol dropwise to the stirred enolate solution.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting benzyl bromide is consumed.

  • Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary to remove any dialkylated byproduct.

Protocol 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diethyl (4,5-difluoro-2-methoxyphenyl)methylmalonate in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Carefully acidify the aqueous residue with concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid may form.

  • Heat the acidified mixture to reflux until gas evolution (CO2) ceases.

  • Cool the mixture, and collect the precipitated product by filtration. The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford pure 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

References

  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • PubMed. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Abd-El-Aziz, A. S., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 14(3), 1358-1365.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ResearchGate. (2010). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Experimental procedures, compound ch. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

  • Google Patents. (n.d.). US3694499A - Process for preparing perfluoro 3-phenoxypropionic acid.
  • Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (2007). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[1][2]thiazepin-3(2H)-one. 28(9), 1539.

  • Molecules. (2001).
  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • ResearchGate. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a key intermediate in pharmaceutical development. We will move beyond simple protocols to address the "why" behind common challenges, providing a framework for logical troubleshooting and robust process optimization.

Synthetic Strategy Overview

The synthesis of 3-arylpropionic acids can be approached through various methods, including Heck couplings and malonic ester syntheses.[1][2] For the purpose of this guide, we will focus on a robust and highly adaptable malonic ester pathway. This classic route offers excellent control over the carbon framework but presents specific, well-understood challenges during scale-up, making it an excellent instructional model.

The selected pathway begins with the alkylation of diethyl malonate with a suitable electrophile, 4,5-difluoro-2-methoxybenzyl bromide, followed by saponification and subsequent decarboxylation to yield the target acid.

Synthetic_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Purification A Diethyl Malonate + NaOEt C Alkylated Malonic Ester Intermediate A->C SN2 Reaction B 4,5-Difluoro-2-methoxybenzyl bromide B->C D Saponification (e.g., NaOH, H₂O/EtOH) C->D E Acidification & Heat (e.g., HCl) D->E Forms dicarboxylate salt F Crude 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid E->F Decarboxylation G Crystallization F->G H Final Pure Product G->H Isolation & Drying

Caption: Overall workflow for the malonic ester synthesis of the target propionic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Question 1: My reaction yield dropped from 90% at the 10g scale to 60% at the 1kg scale. What is the primary cause?

Answer: A significant drop in yield upon scale-up is a classic problem often rooted in inadequate heat and mass transfer.[3][4]

  • Causality - Heat Transfer: The deprotonation of diethyl malonate with sodium ethoxide is exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. At the 1kg scale, the reactor's lower surface-area-to-volume ratio traps heat, causing the internal temperature to rise. This can lead to solvent boiling or, more critically, degradation of the base and starting materials, promoting side reactions.

  • Causality - Mass Transfer (Mixing): Efficient mixing is crucial. In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration.[4][5] If the 4,5-difluoro-2-methoxybenzyl bromide is added too quickly or without sufficient agitation, it can lead to the formation of dialkylated byproducts in areas where the enolate concentration is high, thereby reducing the yield of the desired mono-alkylated product.

Troubleshooting Steps:

  • Control the Exotherm: Implement controlled, slower addition of reagents. Use a reactor jacket with a circulating coolant to actively manage the internal temperature.

  • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is sufficient to maintain a homogeneous mixture. A simple visual check for vortex formation can be a preliminary indicator of adequate mixing.

  • Monitor the Reaction: Use in-process controls (e.g., TLC or HPLC) to track the consumption of starting materials. Reactions at a larger scale may require longer reaction times to reach completion due to slower effective mixing.[6]

Question 2: In-process HPLC analysis shows two major byproducts: unreacted diethyl malonate and a significant peak corresponding to a dialkylated species. How can I improve selectivity?

Answer: This issue points directly to problems with the stoichiometry and conditions of the initial deprotonation and alkylation steps. The malonic ester synthesis is susceptible to dialkylation if not properly controlled.[7]

  • Causality - Base Stoichiometry: Using an excess of base will deprotonate the mono-alkylated product, which can then react with another molecule of the benzyl bromide to form the dialkylated species. Conversely, using insufficient base will leave unreacted diethyl malonate.

  • Causality - Acidity of Intermediates: The α-hydrogens of diethyl malonate are highly acidic (pKa ≈ 13). After mono-alkylation, the remaining α-hydrogen is less acidic, but can still be removed by a strong base like sodium ethoxide, creating the opportunity for a second alkylation.[7]

Troubleshooting Steps:

  • Precise Stoichiometry: Carefully control the molar equivalents of sodium ethoxide to be as close to 1.0 as possible relative to the diethyl malonate.

  • Reverse Addition: Consider adding the generated enolate solution to the benzyl bromide solution. This ensures that the electrophile is always in slight excess, minimizing the chance that a mono-alkylated enolate will encounter another molecule of the electrophile.

  • Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This will favor the more kinetically accessible mono-alkylation over the thermodynamically more demanding deprotonation of the mono-alkylated intermediate.

Question 3: The final product consistently "oils out" and fails to crystallize from my solvent system (Toluene/Heptane). How can I achieve a solid product?

Answer: Crystallization failure is often due to residual impurities or an inappropriate solvent system for the scale of operation. Carboxylic acids can be particularly challenging due to their propensity for hydrogen bonding and forming complex solvates.[8][9]

  • Causality - Impurities: Even small amounts of impurities can act as "crystallization inhibitors" by disrupting the formation of a stable crystal lattice. The most likely culprits are residual starting materials, the dialkylated byproduct, or solvents from the workup (e.g., THF, ethyl acetate).

  • Causality - Solvent Choice: A solvent system that works for a small-scale, rapid crystallization in a flask may not be suitable for the slower cooling rates in a large reactor. The solubility curve of your product in the chosen solvent system is a critical parameter.

Troubleshooting Steps:

  • Improve Purity: Before attempting crystallization, ensure the crude product is as pure as possible. Consider a quick silica gel plug filtration or an aqueous wash with a mild base (like sodium bicarbonate) followed by re-acidification to remove non-acidic impurities.

  • Solvent Screening: Perform a systematic solvent screen at a small scale. Test various solvent/anti-solvent combinations (e.g., Isopropanol/Water, Ethyl Acetate/Hexanes, Acetonitrile/Water).[10]

  • Controlled Cooling: Implement a slow, linear cooling ramp in the reactor. Rapid cooling often leads to supersaturation and oiling out.

  • Seeding: Once a small amount of crystalline material is obtained, use it to seed subsequent batches. Introducing a seed crystal just as the solution reaches saturation provides a template for crystal growth and can prevent oiling.

Troubleshooting_Purity Start Low Purity in Final Product CheckHPLC Analyze by HPLC/LC-MS Start->CheckHPLC ImpurityID Identify Impurities CheckHPLC->ImpurityID IsSM Starting Material? ImpurityID->IsSM IsByproduct Dialkylated Byproduct? ImpurityID->IsByproduct OtherImpurity Other Impurities ImpurityID->OtherImpurity ActionSM Optimize Step 1: - Increase reaction time - Check base stoichiometry IsSM->ActionSM Yes ActionByproduct Optimize Step 1: - Use reverse addition - Lower temperature - Precise base control IsByproduct->ActionByproduct Yes ActionOther Improve Purification: - Recrystallize from different solvent - Perform bicarb wash - Column chromatography (last resort) OtherImpurity->ActionOther

Caption: Decision tree for troubleshooting low product purity.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

    • A: The most critical parameters are: 1) Temperature Control during the alkylation exotherm and the decarboxylation step. 2) Rate of Addition for the benzyl bromide to control selectivity. 3) Agitation Rate to ensure homogeneity and efficient heat transfer. 4) pH during the aqueous workup and final product isolation.

  • Q: How does the choice of base for the alkylation step impact scale-up?

    • A: Sodium ethoxide (NaOEt) is commonly used. At scale, it is often preferable to use a solution of NaOEt in ethanol or to generate it in situ from sodium metal and ethanol under strict inert conditions. Using solid sodium ethoxide can be challenging due to its hygroscopic nature and the difficulty of ensuring its complete dissolution before adding other reagents. The choice of solvent (e.g., pure ethanol vs. THF) will also affect the solubility and reactivity of the base and the resulting enolate.

  • Q: What are the key safety considerations for this process at a multi-kilogram scale?

    • A: 1) Flammable Solvents: Ethanol, THF, and Toluene are flammable. Ensure the reactor is properly grounded and operated in a well-ventilated area with appropriate fire suppression systems. 2) Corrosive Reagents: Handling large quantities of sodium hydroxide and hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. 3) Pressure Management: The decarboxylation step evolves CO₂ gas. The reactor must be properly vented to avoid pressure buildup.

  • Q: Which analytical methods are essential for process control and final product release?

    • A: 1) HPLC: The gold standard for monitoring reaction progress, identifying impurities, and determining the final purity of the product.[11] 2) NMR (¹H, ¹⁹F, ¹³C): Essential for confirming the structure of the final product and key intermediates. ¹⁹F NMR is particularly useful for this molecule. 3) GC-HS (Gas Chromatography-Headspace): Crucial for quantifying residual solvents in the final product to meet regulatory limits (e.g., ICH guidelines).[11] 4) Karl Fischer Titration: To determine the water content of the final product.

Experimental Protocols

Protocol 4.1: Scale-Up Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (1 kg Scale)

Step 1: Alkylation

  • To a 20 L jacketed glass reactor, inerted with nitrogen, charge absolute ethanol (8 L).

  • Under controlled temperature (-5 to 0 °C), slowly add sodium metal (230 g, 10.0 mol) in portions, allowing the exotherm to be managed by the cooling jacket.

  • Once all sodium has reacted, add diethyl malonate (1.68 kg, 10.5 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Stir the resulting solution for 1 hour at 10 °C.

  • In a separate vessel, dissolve 4,5-difluoro-2-methoxybenzyl bromide (2.39 kg, 10.0 mol) in absolute ethanol (2 L).

  • Add the benzyl bromide solution to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 20 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by HPLC.

Step 2: Hydrolysis and Decarboxylation

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Add a solution of sodium hydroxide (1.2 kg, 30.0 mol) in water (5 L) to the residue.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours until saponification is complete (as determined by HPLC).

  • Cool the mixture to room temperature and transfer to a larger vessel for acidification.

  • Slowly and carefully add concentrated hydrochloric acid (~2.5 L) with vigorous stirring, controlling the exotherm with an ice bath. Continue adding acid until the pH is ~1.

  • Heat the acidified mixture to 90-100 °C. Vigorous gas evolution (CO₂) will occur. Maintain this temperature for 2-4 hours until gas evolution ceases.

  • Cool the mixture to room temperature. The crude product should precipitate or form an oil.

Protocol 4.2: Purification by Crystallization

  • Extract the crude product from the aqueous mixture with toluene (3 x 4 L).

  • Combine the organic extracts and wash with brine (2 L).

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of ~3 L.

  • Heat the toluene concentrate to 60-70 °C to ensure complete dissolution.

  • Slowly add n-heptane (6-8 L) as an anti-solvent until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for at least 4 hours.

  • Collect the resulting crystalline solid by filtration, wash the filter cake with a cold (0 °C) 1:3 mixture of toluene/heptane.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Summary Table

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Benzyl Bromide 10.0 g1.0 kgEnsure consistent purity of starting material.
Solvent Volume (Alkylation) 100 mL10 LMaintain similar concentration, but consider impact on workup volume.
Reaction Time (Alkylation) 6 hours14 hoursLonger times often needed due to mixing and heat transfer limits.[6]
Typical Crude Yield 95%85-90%Higher potential for side reactions at scale.
Purification Method Flash ChromatographyCrystallizationChromatography is not viable for large quantities.
Final Isolated Yield 85%75-80%Mechanical losses are higher during large-scale filtration and transfers.
Final Purity (HPLC) >99.0%>99.0%Purity target must be met regardless of scale.

References

  • EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl)
  • Ali, S., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Request PDF | Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

  • Synthesis of Step 3. 4-Methoxyphenylpropionitrile - PrepChem.com. [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. [Link]

  • Malonic Ester Synthesis - Chemistry LibreTexts. (2020). [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - ResearchGate. [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels - ACS Publications. (2009). [Link]

  • Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations | Bentham Science Publishers. (2009). [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). [Link]

  • CA2343012A1 - Method for crystallising carboxylic acid - Google P
  • Large-Scale Green Synthesis of Porphyrins - PMC - PubMed Central - NIH. (2021). [Link]

  • Malonic ester synthesis - Grokipedia. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. [Link]

  • How to Scale Up a New Synthesis Reaction - Lab Manager. (2022). [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. (2020). [Link]

  • PURITY AND IMPURITY ANALYSIS - Agilent. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Looking for tips on scaling up organic syntheses - chemistry - Reddit. (2024). [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020). [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023). [Link]

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing). [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS - ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]

  • Malonic Synthesis | NROChemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Effects of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of small molecule drug discovery, the rigorous validation of a novel chemical entity's biological effects is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize and validate the biological activity of a novel compound, using 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid as a case study. Due to the limited existing data on this specific molecule, this document outlines a logical, multi-stage experimental workflow designed to elucidate its cytotoxic profile, potential mechanism of action, and comparative efficacy against a well-characterized alternative.

The chemical structure of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid suggests potential for biological activity, sharing a core propionic acid moiety with compounds known to possess anti-inflammatory and metabolic regulatory properties. Notably, related compounds like 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) have demonstrated antioxidant, anti-inflammatory, and metabolic-modulating effects.[3][4][5][6] This guide will therefore focus on a validation pathway that explores these potential activities, using the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen as a primary comparator.

Phase 1: Foundational In Vitro Characterization

The initial phase of validation focuses on establishing the fundamental cytotoxic and metabolic effects of the compound in a controlled, in vitro setting. This is a critical first step to determine a safe and effective concentration range for subsequent, more complex assays.

Determining Cytotoxicity: The MTT Assay

Causality: Before assessing any specific biological activity, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7] A dose-dependent decrease in metabolic activity would suggest cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability [7][8][9]

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies, or HepG2 hepatocytes for metabolic studies) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and Ibuprofen (as a comparator) in culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

CompoundIC50 (µM)
3-(4,5-Difluoro-2-methoxyphenyl)propionic acidTo be determined
Ibuprofen>100 µM (expected)
Doxorubicin (Positive Control)~1 µM (expected)

A higher IC50 value indicates lower cytotoxicity.

Phase 2: Mechanistic Elucidation and Target Validation

With a non-toxic concentration range established, the next phase aims to uncover the compound's potential mechanism of action. Based on the structural similarity to anti-inflammatory and metabolic-modulating compounds, we will investigate its effects on key pathways in these processes.

Investigating Anti-Inflammatory Potential: Nitric Oxide (NO) and Pro-inflammatory Cytokine Production

Causality: A hallmark of inflammation is the overproduction of mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by immune cells like macrophages. A compound with anti-inflammatory properties would be expected to suppress the production of these molecules in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Experimental Protocol: Measurement of NO and Cytokine Production

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with non-toxic concentrations of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid or Ibuprofen for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

Data Presentation:

TreatmentNO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle Control100%100%100%
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (10 µM)To be determinedTo be determinedTo be determined
Ibuprofen (10 µM)Expected to be lowerExpected to be lowerExpected to be lower
Probing the Mechanism: Cyclooxygenase (COX) Enzyme Activity Assay

Causality: Ibuprofen exerts its anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins. To determine if 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid shares this mechanism, a direct enzyme activity assay is necessary.[10][11]

Experimental Protocol: COX Inhibition Assay

  • Assay Setup: Utilize a commercial COX inhibitor screening assay kit. These kits typically provide purified COX-1 and COX-2 enzymes, a substrate (arachidonic acid), and a detection reagent.

  • Inhibition Reaction: In a 96-well plate, combine the enzyme, the test compound (at various concentrations), and the substrate.

  • Detection: After a specified incubation period, add the detection reagent and measure the signal (colorimetric or fluorometric) according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.

  • IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC50).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3-(4,5-Difluoro-2-methoxyphenyl)propionic acidTo be determinedTo be determined
Ibuprofen~15 µM~340 µM

Workflow Diagram:

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Validation start Start with Novel Compound cytotoxicity Determine Cytotoxicity (MTT Assay) start->cytotoxicity inflammation Investigate Anti-Inflammatory Potential (NO & Cytokine Assays) cytotoxicity->inflammation cox_assay Probe Mechanism (COX Enzyme Assay) inflammation->cox_assay pk_studies Pharmacokinetic Studies cox_assay->pk_studies efficacy_model Efficacy in Animal Model pk_studies->efficacy_model end Comparative Analysis & Conclusion efficacy_model->end

Caption: Experimental workflow for validating the biological effects of a novel compound.

Phase 3: In Vivo Validation

Positive in vitro results provide the rationale for advancing to in vivo studies. This phase is critical for understanding the compound's behavior in a complex biological system and for assessing its therapeutic potential.[12][13][14][15]

Pharmacokinetic (PK) Studies

Causality: Before efficacy can be tested, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[14] Pharmacokinetic studies determine key parameters such as bioavailability, half-life, and maximum concentration in the blood.[12][14][15]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid via two routes in separate groups of animals: intravenous (IV) for determining baseline parameters and oral (PO) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the compound.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters.

Data Presentation:

Parameter3-(4,5-Difluoro-2-methoxyphenyl)propionic acidIbuprofen (literature values)
Bioavailability (%)To be determined~80-100%
Tmax (hours)To be determined~1-2 hours
Cmax (ng/mL)To be determinedVaries with dose
Half-life (hours)To be determined~2 hours
Efficacy in a Preclinical Model of Inflammation

Causality: To demonstrate therapeutic potential, the compound must show efficacy in a disease-relevant animal model. The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory effects of a compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, Ibuprofen, or a vehicle control orally one hour before the inflammatory insult.

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Data Presentation:

TreatmentPaw Edema Inhibition (%) at 3 hours
Vehicle Control0%
3-(4,5-Difluoro-2-methoxyphenyl)propionic acidTo be determined
Ibuprofen~50-60%

Signaling Pathway Diagram:

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Potential Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Test_Compound 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Test_Compound->NFkB Inhibition?

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid Analogs as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a class of molecules targeting the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a key therapeutic target for type 2 diabetes, understanding the nuances of how structural modifications impact the efficacy, selectivity, and safety of GPR40 agonists is paramount for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of GPR40 Agonism

GPR40 has emerged as a compelling target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[2] Crucially, its activation potentiates glucose-stimulated insulin secretion (GSIS) without promoting insulin release at low glucose levels, thereby minimizing the risk of hypoglycemia, a common side effect of many antidiabetic drugs.[3][4]

The phenylpropionic acid scaffold has been a fertile ground for the discovery of potent GPR40 agonists, with the clinical candidate Fasiglifam (TAK-875) being a prominent example. Analogs of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid represent a key area of investigation, aiming to optimize the therapeutic window by enhancing potency while mitigating off-target effects and toxicity.

Mechanism of Action: Delineating the GPR40 Signaling Cascade

GPR40 agonists elicit their effects through a dual signaling mechanism that enhances insulin secretion from pancreatic β-cells and stimulates the release of incretin hormones from enteroendocrine cells.

Gαq-Mediated Insulin Secretion

The primary signaling pathway for GPR40 in pancreatic β-cells is through the Gαq protein subunit.[2]

  • Agonist Binding: The propionic acid analog binds to the GPR40 receptor.

  • Gαq Activation: This binding event catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.

  • PLC Activation: The activated Gαq stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

Gαs-Mediated Incretin Release

Certain GPR40 agonists, often termed "full agonists," can also couple to the Gαs pathway, particularly in enteroendocrine L-cells of the gut. This leads to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), which further potentiates insulin secretion.

GPR40_Signaling cluster_0 Pancreatic β-Cell cluster_1 Enteroendocrine L-Cell agonist_beta GPR40 Agonist gpr40_beta GPR40 agonist_beta->gpr40_beta Binds gaq Gαq gpr40_beta->gaq Activates plc PLC gaq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to Receptor ca2_release Ca²⁺ Release er->ca2_release insulin Insulin Secretion ca2_release->insulin Triggers agonist_l GPR40 Agonist gpr40_l GPR40 agonist_l->gpr40_l Binds gas Gαs gpr40_l->gas Activates ac Adenylyl Cyclase gas->ac Activates camp cAMP ac->camp Produces glp1 GLP-1 Secretion camp->glp1 Triggers

Caption: GPR40 Signaling Pathways in Pancreatic β-Cells and Enteroendocrine L-Cells.

Core Structure-Activity Relationships

Key Molecular Moieties:

  • Carboxylic Acid Headgroup: The propionic acid moiety is essential for activity. It is believed to interact with key basic residues in the GPR40 binding pocket.

  • Central Phenyl Ring: The 4,5-difluoro-2-methoxyphenyl core serves as a rigid scaffold. The substitution pattern on this ring is critical for positioning the other parts of the molecule correctly within the receptor.

    • Fluorine Atoms: The difluoro substitution likely enhances metabolic stability and may influence the electronic properties of the ring, potentially improving binding affinity.

    • Methoxy Group: The 2-methoxy group can influence the conformation of the molecule and may form hydrogen bonds with the receptor.

  • Hydrophobic Tail: This portion of the molecule, often a biphenyl or other aromatic system linked to the central ring, occupies a hydrophobic pocket in the receptor. Modifications in this region significantly impact potency and lipophilicity.

Illustrative SAR Table for Phenylpropionic Acid Analogs

The following table presents a hypothetical but representative dataset illustrating how modifications to the core scaffold could influence GPR40 agonist activity. This data is for educational purposes to demonstrate SAR principles.

Compound IDR1 (Central Ring)R2 (Tail Group)GPR40 Agonist Potency (EC50, nM)
Parent 4,5-di-F, 2-OMeBiphenyl50
Analog A 4,5-di-F, 2-OMe4'-Methylbiphenyl35
Analog B 4,5-di-F, 2-OMeThiophene80
Analog C 4-F, 2-OMeBiphenyl120
Analog D 2-OMeBiphenyl250
Analog E 4,5-di-F, 2-OHBiphenyl300

Interpretation of SAR Trends:

  • Hydrophobic Tail (R2): Small, electron-donating groups on the terminal phenyl ring (Analog A) can enhance potency. Replacing the biphenyl with a different aromatic system like thiophene (Analog B) may alter but not necessarily abolish activity, indicating some flexibility in the hydrophobic pocket.

  • Central Ring Substitution (R1): The presence of two fluorine atoms appears to be beneficial for potency (compare Analog C and D to Parent). The methoxy group is also likely important, as its replacement with a hydroxyl group (Analog E) reduces activity, possibly due to changes in electronic properties or steric hindrance.

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of different analogs, standardized in vitro and in vivo assays are essential.

In Vitro GPR40 Activation Assay: Calcium Mobilization

This assay is a primary screening method to determine the potency of compounds in activating the Gαq pathway.

Calcium_Mobilization_Workflow start Start cell_culture Culture GPR40-expressing CHO or HEK293 cells start->cell_culture plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading incubation Incubate for 1 hour at 37°C dye_loading->incubation compound_addition Add serial dilutions of test compounds incubation->compound_addition readout Measure fluorescence kinetics using FLIPR compound_addition->readout analysis Calculate EC₅₀ values readout->analysis end End analysis->end

Caption: Workflow for the Calcium Mobilization Assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK299) cells stably expressing human GPR40 in appropriate culture medium.

  • Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid). Replace the culture medium with the dye-loading buffer.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for dye uptake and de-esterification.

  • Compound Addition: Prepare serial dilutions of the test compounds. Utilize a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to add the compounds to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Record the fluorescence intensity over time, before and after compound addition.

  • Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Efficacy Assay: Glucose-Stimulated Insulin Secretion (GSIS)

This assay confirms that receptor activation translates to a physiological response in a relevant cell type.

Step-by-Step Protocol:

  • Islet Isolation or Cell Culture: Isolate pancreatic islets from mice or use an insulin-secreting cell line (e.g., MIN6).

  • Pre-incubation: Pre-incubate the islets or cells for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (e.g., 2.8 mM glucose).

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing:

    • Low glucose (2.8 mM) + vehicle

    • Low glucose (2.8 mM) + test compound

    • High glucose (16.7 mM) + vehicle

    • High glucose (16.7 mM) + test compound

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the amount of insulin secreted in the presence of the test compound at high glucose to the vehicle control. Potent agonists will significantly enhance insulin secretion only in the high-glucose condition.

A Critical Consideration: The Challenge of Hepatotoxicity

The development of the pioneering GPR40 agonist, TAK-875, was halted in Phase III clinical trials due to concerns about liver toxicity. Mechanistic studies suggest that this toxicity is linked to the metabolism of the carboxylic acid moiety into a reactive acyl glucuronide metabolite.[5][6] This metabolite can form covalent adducts with liver proteins, leading to cellular stress and damage.

Therefore, a crucial aspect of comparing new analogs of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is to assess their potential for forming such reactive metabolites and their inherent cytotoxicity in liver cells.

Key Assays for Toxicity Profiling:

  • Hepatocyte Cytotoxicity Assay: Incubating primary human hepatocytes or HepG2 cells with the test compounds and measuring cell viability (e.g., using an ATP-based assay) can provide an early indication of direct toxicity.

  • Metabolite Identification Studies: Using liver microsomes or hepatocytes, followed by LC-MS/MS analysis, to determine if acyl glucuronide conjugates are formed.

  • Covalent Binding Assays: Utilizing radiolabeled compounds to quantify the extent of irreversible binding to liver proteins.

Conclusion and Future Directions

The 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid scaffold represents a promising starting point for the development of novel GPR40 agonists for the treatment of type 2 diabetes. The key to success lies in a multiparameter optimization approach that balances high on-target potency with a favorable safety profile, particularly concerning hepatotoxicity.

Future research should focus on structural modifications that maintain or improve GPR40 agonism while minimizing the formation of reactive acyl glucuronide metabolites. This could involve altering the electronic properties of the molecule, introducing steric hindrance around the carboxylic acid, or exploring bioisosteric replacements for the propionic acid group. A systematic comparison of newly synthesized analogs using the standardized assays outlined in this guide will be instrumental in identifying candidates with a superior therapeutic index, ultimately paving the way for a safer and more effective treatment for type 2 diabetes.

References

  • Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists. Chinese Chemical Letters. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. Journal of Medicinal Chemistry. [Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, American Diabetes Association. [Link]

  • 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, American Diabetes Association. [Link]

  • Advanced GPR40 agonists containing the 3-[4-(benzyloxy)phenyl]propanoic acid core. ResearchGate. [Link]

  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. [Link]

  • Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites. Archives of Toxicology. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Phenylpropionic Acid Derivatives in Metabolic and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, particularly for metabolic and inflammatory conditions, the family of phenylpropionic acids has garnered considerable attention. While direct in vivo efficacy data for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid remains to be extensively published, a wealth of research on structurally analogous compounds provides a strong foundation for understanding their potential therapeutic applications. This guide offers a comparative analysis of the in vivo efficacy of key phenylpropionic acid derivatives, with a particular focus on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a prominent metabolite produced by the gut microbiota. We will delve into the experimental data supporting their efficacy, explore the underlying mechanisms of action, and provide detailed protocols for researchers aiming to investigate these compounds further.

The Promise of Phenylpropionic Acids: A Focus on HMPA

3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has emerged as a key molecule in mediating the beneficial effects of dietary polyphenols. Produced by the gut microbiota from precursors like 4-hydroxy-3-methoxycinnamic acid (HMCA), HMPA has demonstrated significant therapeutic potential in preclinical models of metabolic disorders.

In Vivo Efficacy of HMPA in Metabolic Disease

Studies in diet-induced obese mice have shown that supplementation with HMPA can lead to significant improvements in metabolic health. These benefits are multifaceted, encompassing weight management, improved liver function, and enhanced insulin sensitivity.[1]

Table 1: Summary of In Vivo Efficacy of HMPA in a High-Fat Diet (HFD)-Induced Obesity Mouse Model [1][2]

ParameterHFD Control GroupHFD + HMPA GroupPercentage Change
Body Weight GainSignificant increaseReduced gainVaries by study
Liver WeightIncreasedNormalizedVaries by study
Hepatic Triglyceride ContentElevatedSignificantly reducedVaries by study
Plasma Insulin LevelsElevatedReducedVaries by study
Insulin SensitivityImpairedImprovedVaries by study

These findings strongly suggest that HMPA plays a crucial role in regulating lipid metabolism and glucose homeostasis. The conversion of dietary compounds into HMPA by the gut microbiota underscores the importance of the gut-liver axis in metabolic health.[1][2]

Mechanism of Action: GPR41 Activation

The metabolic benefits of HMPA are, in part, mediated through its interaction with G protein-coupled receptor 41 (GPR41). HMPA has been identified as a ligand for GPR41, and activation of this receptor is crucial for its anti-obesity effects and the improvement of hepatic steatosis.[2] This signaling pathway stimulates lipid catabolism, providing a clear mechanistic basis for the observed in vivo efficacy.[2]

GPR41_Pathway HMPA HMPA GPR41 GPR41 Receptor (in Hepatocytes) HMPA->GPR41 binds to Signaling_Cascade Intracellular Signaling Cascade GPR41->Signaling_Cascade activates Lipid_Catabolism Increased Lipid Catabolism Signaling_Cascade->Lipid_Catabolism leads to Metabolic_Improvement Improved Hepatic Lipid Metabolism & Reduced Steatosis Lipid_Catabolism->Metabolic_Improvement results in Experimental_Workflow cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Feeding (8-12 weeks) Acclimatization->Diet_Induction Grouping Group Allocation (Control, HFD+Vehicle, HFD+Compound) Diet_Induction->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests GTT & ITT Treatment->Metabolic_Tests Terminal_Analysis Plasma & Tissue Analysis Treatment->Terminal_Analysis

Caption: Workflow for assessing in vivo efficacy in a diet-induced obesity model.

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for interpreting in vivo efficacy data. A study on HMPA in Sprague-Dawley rats revealed rapid absorption and metabolism. [3]Following oral administration, HMPA and its sulfated and glucuronidated conjugates reached maximum plasma concentrations within 15 minutes. [3]The compound and its metabolites were widely distributed to various organs, including the liver and kidneys. [3]This rapid bioavailability is a favorable characteristic for a therapeutic agent. When evaluating novel phenylpropionic acid derivatives, a similar pharmacokinetic characterization is essential.

Future Directions and Conclusion

The existing body of research on phenylpropionic acid derivatives, particularly HMPA, provides a compelling rationale for their further investigation as therapeutic agents for metabolic and inflammatory diseases. The established in vivo efficacy of HMPA in improving metabolic parameters, coupled with a clear understanding of its mechanism of action through GPR41, offers a solid foundation for the development of new chemical entities.

For the target compound, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, future research should focus on establishing its in vivo efficacy using robust preclinical models, such as the diet-induced obesity model detailed in this guide. A thorough characterization of its pharmacokinetic profile and an investigation into its primary molecular targets will be crucial for its advancement as a potential therapeutic candidate. The comparative data from related compounds presented here should serve as a valuable benchmark for these future studies.

References

  • Ohue-Kitano, R., Taira, S., Watanabe, K., Masujima, Y., Kuboshima, T., Miyamoto, J., Nishitani, Y., Kawakami, H., Kuwahara, H., & Kimura, I. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. [Link]

  • Ohue-Kitano, R., Yoneshiro, T., Masujima, Y., Miyamoto, J., Nishitani, Y., Taira, S., Watanabe, K., Kuboshima, T., Kuwahara, H., Kawakami, H., & Kimura, I. (2023). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. [Link]

  • Kim, J. E., Kim, H. J., Lee, S. Y., Kim, H. S., & Lee, J. H. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(9), 1007-1015. [Link]

  • Tanaka, H., Oda, N., Ikesue, A., Koyama, C., & Matsuura, N. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8014-8023. [Link]

  • Abe, C., Soma, A., Tun, T. N. N., Zhang, Y., Nishitani, Y., Kayaki, H., Kawakami, H., & Matsui, T. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524. [Link]

  • Kovalevich, J., Chistyakova, O. V., & Poroikov, V. V. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(10), 8781. [Link]

Sources

A Comparative Guide to the Toxicological Assessment of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid and Structurally Related Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity like 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid into a development pipeline necessitates a rigorous evaluation of its toxicological profile. This guide provides a comparative framework for assessing the potential toxicity of this novel compound. Given the absence of published specific toxicity data for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, this document outlines a comprehensive testing strategy, drawing comparisons with structurally similar arylpropionic acid derivatives for which safety data are available.

The arylpropionic acid class of molecules is well-known in pharmacology, notably including many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1][2] These compounds, while therapeutic, are not without their own toxicity concerns. Therefore, a thorough toxicological investigation is paramount. This guide will detail the essential in vitro and in vivo assays required to establish a preliminary safety profile, explaining the rationale behind each experimental choice and providing actionable protocols.

Comparative Framework: Known vs. Unknown

To contextualize the potential risks of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, we will compare its yet-to-be-determined toxicological data against the known profiles of several commercially available methoxyphenyl propionic acid derivatives. This comparison will help in identifying potential liabilities and in designing more focused mechanistic studies.

Table 1: Comparative Overview of Selected Arylpropionic Acid Derivatives

CompoundKnown Hazards (GHS Classification)Key Physical/Chemical Properties
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid Data Not Available Structure contains a difluorinated phenyl ring, which may alter metabolic stability and reactivity compared to non-fluorinated analogs.
3-(p-Methoxyphenyl)propionic acid Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation (STOT SE 3).[3][4][5]Solid. Stable under normal conditions.[3]
3-(2-Methoxyphenyl)propionic acid No classification for acute toxicity, skin/eye irritation, or other hazards based on available data. The toxicological properties have not been fully investigated.[6]Solid. Stable under normal conditions.[6]
3-(3,4-Dimethoxyphenyl)propionic acid Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3).[7]Powder Solid. Stable under normal conditions.[8]
Propionic acid (Core Structure) Flammable liquid (Category 3), Causes severe skin burns and eye damage (Category 1B), May cause respiratory irritation (STOT SE 3).[9][10]Liquid. Flammable. Corrosive.[9][10]

The inclusion of fluorine atoms in the lead compound is significant. Fluorination can impact a molecule's metabolic fate, potentially leading to the formation of unique metabolites. While often used to block metabolic oxidation and improve drug half-life, certain fluorinated compounds have been associated with specific toxicities.[11]

Phase 1: In Vitro Cytotoxicity Assessment

The initial phase of toxicological screening should involve a battery of in vitro assays to assess the compound's general cytotoxicity.[12][13] These assays are cost-effective, have short turnaround times, and reduce the reliance on animal testing in the early stages of development.[14]

Rationale for Assay Selection

We will employ assays that measure different mechanisms of cell death to build a comprehensive picture of the compound's effects at the cellular level.[15]

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect.[16]

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. LDH release is indicative of compromised cell membrane integrity, a hallmark of necrosis.[15]

Experimental Workflow: In Vitro Cytotoxicity

In_Vitro_Workflow cluster_assays Cytotoxicity Readouts start Start: Prepare Compound Stock Solutions cell_culture Culture relevant cell lines (e.g., HepG2 - liver, HEK293 - kidney) start->cell_culture plate_cells Plate cells in 96-well plates and allow to attach overnight cell_culture->plate_cells treatment Treat cells with a serial dilution of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and comparator compounds plate_cells->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_assay MTT Assay: 1. Add MTT reagent 2. Incubate 3. Solubilize formazan 4. Read absorbance incubation->mtt_assay Parallel Assay ldh_assay LDH Assay: 1. Collect supernatant 2. Add LDH reaction mixture 3. Incubate 4. Read absorbance incubation->ldh_assay Parallel Assay data_analysis Data Analysis: - Calculate % viability - Determine IC50 values - Compare potency across compounds mtt_assay->data_analysis ldh_assay->data_analysis end End: Preliminary Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Phase 2: In Vivo Acute Oral Toxicity Assessment

Following the in vitro screening, a preliminary in vivo study is essential to understand the compound's systemic effects.[17] The acute oral toxicity test provides critical information on the potential hazards of a substance after a single oral administration.[18]

Rationale for OECD Guideline Selection

We will follow the OECD Test Guideline 423 (Acute Toxic Class Method). This method is selected for its ethical considerations, as it uses a minimal number of animals and avoids death as a primary endpoint, relying instead on the observation of clear signs of toxicity.[19][20] The results allow for the classification of the substance according to the Globally Harmonised System (GHS).[18]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

In_Vivo_Workflow start Start: Select starting dose level (e.g., 300 mg/kg) based on in vitro data and structural alerts dosing_step1 Step 1: Dose 3 female rats orally with the starting dose start->dosing_step1 observation1 Observe animals for 48 hours for mortality or clear signs of toxicity dosing_step1->observation1 decision1 Outcome? observation1->decision1 outcome_A 0 or 1 animal dies: Proceed to next higher dose (e.g., 2000 mg/kg) with 3 new animals decision1->outcome_A Low Toxicity outcome_B 2 or 3 animals die: Stop test. Classify substance based on this dose level. decision1->outcome_B High Toxicity outcome_C If higher dose is tested and 2 or 3 animals die, classify at that higher dose level. outcome_A->outcome_C long_term_obs Continue observation of all surviving animals for a total of 14 days outcome_A->long_term_obs outcome_B->long_term_obs reporting Record clinical signs, body weight changes, and perform necropsy on all animals. Determine GHS classification. long_term_obs->reporting end End: Acute Toxicity Profile and Classification reporting->end

Caption: Stepwise procedure for OECD 423 acute oral toxicity test.

Detailed Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Selection and Acclimatization: Use a single sex, typically female nulliparous rats, which are generally considered slightly more sensitive. Acclimatize animals for at least 5 days before the study.

  • Dose Selection: Based on in vitro data and any structural alerts, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg. In the absence of information, 300 mg/kg is a common starting point.[19]

  • Administration: Administer the test substance as a single oral dose to a group of 3 animals.

  • Observation: Observe animals closely for the first 48 hours for signs of toxicity and mortality.[18] Continue observations for a total of 14 days, recording body weight and any clinical signs.

  • Stepwise Procedure:

    • If 0 or 1 animal dies at the starting dose, proceed to the next higher fixed dose level with a new group of 3 animals.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified based on that dose.

  • Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

  • Data Analysis: The outcome is the classification of the substance into a GHS toxicity category based on the dose level at which mortality is observed.

Data Interpretation and Next Steps

The data generated from these initial studies will provide a foundational understanding of the toxicity profile of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Table 2: Hypothetical Comparative Data Summary

CompoundIn Vitro Cytotoxicity (HepG2, IC50)Acute Oral Toxicity (Rat, LD50 or GHS Category)
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid To Be Determined To Be Determined
3-(p-Methoxyphenyl)propionic acid > 100 µM (Predicted Low)GHS Category 4 or 5 (Predicted Low)
Propionic acid ~10-20 mMGHS Category 4 (LD50 ~1300 mg/kg)

If the novel compound shows significant cytotoxicity in vitro or acute toxicity in vivo, further mechanistic studies would be warranted. These could include assays for genotoxicity, cardiotoxicity, and hepatotoxicity to identify specific target organ toxicities.[14] Conversely, a clean profile in these initial screens would build confidence for proceeding with further preclinical development.

This systematic approach ensures that the potential risks of a novel compound are evaluated in a scientifically rigorous and ethically responsible manner, providing the necessary data to make informed decisions in the drug development process.

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • The Joint Research Centre - EU Science Hub. Acute Toxicity. Available from: [Link]

  • OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025-01-23). Available from: [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. Available from: [Link]

  • National Toxicology Program (NTP). OECD Test Guideline 425. Available from: [Link]

  • National Toxicology Program (NTP). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Available from: [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. (2025-09-19). Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methoxyphenyl)propionic acid. (2025-09-14). Available from: [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. (2025-09-14). Available from: [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-03-30). Available from: [Link]

  • MDPI. Toxics, Volume 9, Issue 5 (May 2021). Available from: [Link]

  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). Available from: [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

  • PMC - NIH. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16). Available from: [Link]

  • PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023-12-01). Available from: [Link]

  • PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025-07-06). Available from: [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Supplier Qualification for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid: A Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This is particularly true for novel intermediates like 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a compound with potential applications in pharmaceutical synthesis. The selection of a high-purity supplier is a critical, yet often overlooked, step in the research and development pipeline. Inconsistent purity can lead to failed experiments, misleading biological data, and significant delays in project timelines.

This guide provides a comprehensive framework for comparing the purity of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid from different suppliers. We will delve into the analytical methodologies required for a thorough purity assessment, present hypothetical data for illustrative purposes, and discuss the implications of various impurity profiles. Our approach is grounded in the principles of Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs), which emphasize the importance of quality and consistency.[1][2][3][4][5]

The Critical Role of Purity in Drug Discovery

The presence of impurities in a starting material can have a myriad of detrimental effects on a drug development program. These can range from altered pharmacological activity and unexpected toxicity to difficulties in process development and scale-up. Therefore, a robust analytical assessment of supplier materials is not just a quality control measure; it is a fundamental aspect of risk mitigation in pharmaceutical research.

A Multi-faceted Approach to Purity Determination

A comprehensive evaluation of chemical purity relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a high degree of confidence in the identity and purity of the material. For 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, we will employ a tripartite strategy consisting of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid from different suppliers.

Purity Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample A Sample A Preparation Standardized Solution Preparation Sample A->Preparation Sample B Sample B Sample B->Preparation Sample C Sample C Sample C->Preparation HPLC HPLC-UV (Purity & Impurity Profile) Preparation->HPLC Inject NMR ¹H & ¹⁹F NMR (Structural Confirmation & qNMR) Preparation->NMR Analyze MS LC-MS (Molecular Weight Verification) Preparation->MS Infuse/Inject Purity_Data Purity (%) HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Comparison Supplier Comparison & Selection Purity_Data->Comparison Impurity_Profile->Comparison Structural_Confirmation->Comparison

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In pharmaceutical development, the integrity of analytical data is paramount. The transfer of analytical methods between laboratories or the introduction of new instrumentation necessitates a rigorous cross-validation process to ensure consistent and reliable results. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, a key intermediate in many synthetic pathways. This document outlines detailed protocols, validation parameters based on International Council for Harmonisation (ICH) guidelines, and a comprehensive framework for cross-validation to maintain data integrity throughout the drug development lifecycle.[1][2]

Introduction: The Imperative for Analytical Method Cross-Validation

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a fluorinated aromatic compound whose precise quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). As a drug development program progresses, it is common for analytical methods to be transferred between different laboratories, such as from a research and development setting to a quality control (QC) laboratory.[2][3] This transfer, or the adoption of newer technology like UPLC, requires a documented process to verify that the receiving laboratory can obtain results that are comparable to the originating laboratory.[3]

Cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria.[4] This process is a regulatory expectation and a scientific necessity to prevent discrepancies in data that could lead to out-of-specification (OOS) results or compromise batch release decisions.[1][3] This guide will compare a robust HPLC-UV method with a high-sensitivity UPLC-MS/MS method, providing the scientific rationale for methodological choices and a clear protocol for their cross-validation.

Comparative Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and throughput. For 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, both HPLC-UV and UPLC-MS/MS offer viable, yet distinct, approaches.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most QC laboratories due to its robustness and reliability for quantifying compounds with a UV chromophore. The phenylpropionic acid structure of the target analyte allows for straightforward detection.

Causality of Experimental Choices:

  • Column: A C18 reversed-phase column is selected for its versatility and proven performance in separating moderately polar compounds like phenylpropionic acid derivatives.[5][6]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and acidified water (e.g., with phosphoric or formic acid) is chosen.[7][8] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at 240 nm is selected based on the absorbance maximum for similar phenylpropionic structures, providing a good signal-to-noise ratio.[5]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 240 nm.

  • Solutions Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid reference standard and dissolve in 100 mL of mobile phase.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

The method must be validated to demonstrate its suitability for its intended purpose.[9][10][11]

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference from blank at the analyte's retention time.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9995 (Range: 10-150 µg/mL)
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0%0.8%; 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow rate, pH)Pass
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed, making it ideal for analyzing low-level impurities or for applications in complex matrices.[12][13]

Causality of Experimental Choices:

  • UPLC System: UPLC utilizes columns with sub-2 µm particles, providing higher resolution and faster run times compared to traditional HPLC.[13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ) is used for its high sensitivity and specificity in quantitative analysis using Multiple Reaction Monitoring (MRM) mode.[14][15]

  • Ionization: Electrospray Ionization (ESI) in negative mode is selected as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transition: To be determined empirically for C10H10F2O3 (e.g., precursor ion m/z 215.0 -> product ion m/z 171.0).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

  • Solutions Preparation:

    • Standard Solution (100 ng/mL): Prepare a stock solution and dilute with mobile phase A to the desired concentration.

    • Sample Solution (100 ng/mL): Prepare the sample in the same manner.

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference in MRM channel from blank.Pass
Linearity Correlation coefficient (r²) ≥ 0.9950.998 (Range: 0.5-200 ng/mL)
Accuracy 95.0% - 105.0% recovery98.2% - 103.5%
Precision (RSD) Repeatability (Intra-day): ≤ 5.0%; Intermediate (Inter-day): ≤ 5.0%2.5%; 4.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 ng/mL
Robustness %RSD ≤ 5.0% after minor changesPass

The Cross-Validation Protocol

Cross-validation is performed when two different analytical methods are used.[16] The goal is to demonstrate that they produce comparable results. This is distinct from a method transfer, which typically involves the same method being moved between labs.[1][2]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation P1 Define Analytical Target Profile (ATP) & Acceptance Criteria P2 Select Representative Batches of Analyte P1->P2 Based on ICH Q14 E1 Analyze Batches with Method A (HPLC-UV) P2->E1 E2 Analyze Batches with Method B (UPLC-MS/MS) P2->E2 E3 Use at least 3 batches at 3 concentrations E1->E3 E2->E3 V1 Collect and Tabulate Data from Both Methods E3->V1 V2 Perform Statistical Comparison (e.g., t-test, F-test) V1->V2 V3 Evaluate Against Predefined Acceptance Criteria V2->V3 V4 Investigate Discrepancies V3->V4 Fail V5 Final Report & Conclusion V3->V5 Pass V4->V5

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Experiment
  • Define Acceptance Criteria: Before starting, define the maximum allowable difference between the results from the two methods. A common criterion is that the mean results should not differ by more than 2-5%.

  • Sample Selection: Select at least three different batches of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

  • Analysis:

    • Prepare samples from each batch at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate using both the validated HPLC-UV method and the validated UPLC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results from each method.

    • Statistically compare the means of the two methods (e.g., using a Student's t-test) to determine if there is a significant difference.

    • The difference between the average results from the two methods should be within the predefined acceptance criteria.

Comparative Analysis and Decision Making

The choice between HPLC-UV and UPLC-MS/MS depends on the specific analytical need.

FeatureHPLC-UVUPLC-MS/MS
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass-to-charge ratio)
Sensitivity (LOQ) ~1.0 µg/mL~0.5 ng/mL
Analysis Time ~10-15 minutes~3-5 minutes
Cost & Complexity LowerHigher
Ideal Application Routine QC, assay, and purity of the main component.Impurity profiling, bioanalysis, analysis in complex matrices.
Decision Logic for Method Selection

MethodSelection Start What is the Analytical Goal? Goal Routine QC Assay or Impurity Profiling? Start->Goal Sensitivity Is High Sensitivity (<1 ug/mL) Required? Goal->Sensitivity Impurity Profiling HPLC Use HPLC-UV Method Goal->HPLC Routine QC Matrix Is the Sample Matrix Complex? Sensitivity->Matrix Yes UPLCMS Use UPLC-MS/MS Method Sensitivity->UPLCMS No Matrix->UPLCMS Yes Matrix->UPLCMS No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid. The HPLC-UV method provides a robust and cost-effective solution for routine quality control, while the UPLC-MS/MS method offers superior sensitivity and selectivity for more demanding applications like trace impurity analysis. A successful cross-validation, grounded in the principles outlined by ICH guidelines, is essential to ensure data equivalency between these methods. By following a well-defined protocol with pre-established acceptance criteria, organizations can maintain analytical consistency, uphold data integrity, and ensure regulatory compliance throughout the lifecycle of a pharmaceutical product.[9][17][18]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Compliance4all. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Available from: [Link]

  • Research and Markets. Analytical Method Validation and Transfer According to the New FDA Guidance. Available from: [Link]

  • Contract Pharma. Analytical Method Transfer Best Practices. (2017-11-07). Available from: [Link]

  • GlobalCompliancePanel. Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015-01-28). Available from: [Link]

  • QualityChemical. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20). Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]

  • Mukherjee, J., et al. DEVELOPMENT AND VALIDATION OF RP HPLC METHOD TO DETERMINE NANDROLONE PHENYLPROPIONATE IN DIFFERENT PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • AMSlab. New update for ICH Q2 (R2) Analytical process validation guidance. (2024-07-05). Available from: [Link]

  • Hong, S., et al. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. (2015). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). Available from: [Link]

  • New Food Magazine. Application of LCMS in small-molecule drug development. (2016-08-24). Available from: [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). Available from: [Link]

  • Walsh Medical Media. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (2024-08-26). Available from: [Link]

  • Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. (2022-04-05). Available from: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Key Phenylpropionic Acid Scaffold

In the landscape of medicinal chemistry, strategic molecular modifications are paramount to enhancing the therapeutic potential of lead compounds. Among these modifications, fluorination has emerged as a powerful tool for optimizing physicochemical and pharmacological properties.[1][2] This guide provides an in-depth comparison of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and its non-fluorinated parent, 3-(2-methoxyphenyl)propionic acid. Through this analysis, we will elucidate the profound effects of fluorine substitution on key drug-like properties, offering valuable insights for researchers and drug development professionals.

The introduction of fluorine atoms into a molecule can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] By comparing these two structurally similar compounds, we can directly observe the consequences of incorporating a difluoro motif on the phenyl ring, a common strategy employed to improve a drug candidate's profile.

Physicochemical Properties: A Tale of Two Compounds

The addition of two fluorine atoms to the phenyl ring significantly modifies the physicochemical characteristics of the parent molecule. These changes, summarized in the table below, have far-reaching implications for the compound's behavior in biological systems.

Property3-(4,5-Difluoro-2-methoxyphenyl)propionic acid3-(2-methoxyphenyl)propionic acidImpact of Difluorination
Molecular Weight 216.18 g/mol [6]180.20 g/mol [7]Increased molecular weight.
XLogP3 1.82.1[7]Decreased lipophilicity (LogP).
pKa (predicted) Lower (more acidic)Higher (less acidic)Increased acidity of the carboxylic acid.
Polar Surface Area 46.5 Ų[6]46.5 Ų[7]No significant change.

The most notable differences are the decrease in lipophilicity (XLogP3) and the predicted increase in acidity (lower pKa) for the difluorinated compound. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the aromatic ring and the propionic acid side chain, making the carboxyl proton more readily ionizable. This increased acidity can influence the compound's solubility, absorption, and interaction with biological targets. The reduction in lipophilicity, while seemingly counterintuitive as fluorine is lipophilic, can be attributed to the specific substitution pattern and its effect on the overall molecular conformation and polarity.

Synthesis and Chemical Reactivity: A Comparative Workflow

The synthesis of both compounds generally follows established organic chemistry principles, often starting from a substituted phenol or anisole derivative. The propionic acid side chain can be introduced through various methods, such as a Heck reaction followed by reduction, or a multi-step sequence involving formylation, condensation, and subsequent reduction and hydrolysis.

Below is a generalized, comparative workflow for the synthesis of these two compounds.

G cluster_0 Synthesis of 3-(2-methoxyphenyl)propionic acid cluster_1 Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid a0 2-Methoxyphenol a1 Protection of hydroxyl group a0->a1 a2 Introduction of propionate precursor a1->a2 a3 Hydrolysis a2->a3 a4 3-(2-methoxyphenyl)propionic acid a3->a4 b0 3,4-Difluorophenol b1 Methylation of hydroxyl group b0->b1 b2 Introduction of propionate precursor b1->b2 b3 Hydrolysis b2->b3 b4 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid b3->b4 G cluster_0 General Experimental Workflow a0 Synthesis of Compounds a1 Physicochemical Characterization (NMR, MS, m.p.) a0->a1 a2 In vitro Biological Assays (e.g., enzyme inhibition, receptor binding) a0->a2 a3 Cell-based Assays (e.g., cytotoxicity, pathway analysis) a2->a3 a4 In vivo Studies (e.g., pharmacokinetics, efficacy models) a3->a4

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous validation, and at the heart of this process lies the assessment of its specificity. High specificity, the ability of a drug to interact with its intended target without affecting other molecules, is a cornerstone of therapeutic efficacy and safety.[1] Conversely, low specificity can lead to a cascade of off-target effects, resulting in unintended physiological responses and adverse events.[2][3]

This guide provides a comprehensive, field-proven framework for evaluating the specificity of a novel small molecule, using 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid as our subject. While public data on this specific molecule's biological targets are scarce, its structure—a substituted phenylpropionic acid—provides a valuable starting point for hypothesizing potential interactions and designing a robust assessment strategy. Phenylpropionic acids are a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential interaction with cyclooxygenase (COX) enzymes, but its unique difluoro and methoxy substitutions demand a broader, unbiased investigation.[4]

Our approach is rooted in a tiered, multi-faceted methodology that begins with broad, high-throughput screening and progressively narrows to detailed cellular and functional validation. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and build a compelling, data-driven narrative of the compound's selectivity profile.

Phase 1: Foundational Assessment - Target Hypothesis and Initial Biochemical Screening

Before embarking on extensive screening, we must establish a baseline understanding of our compound. The initial goal is twofold: to validate its interaction with a hypothesized primary target class and to perform a broad screen to uncover unexpected interactions.

Rationale for Experimental Choices

Given the propionic acid moiety, a logical starting point is to investigate targets associated with this chemical class, such as enzymes that bind carboxylates. Furthermore, the aromatic ring system suggests potential interactions with a wide range of proteins. Therefore, our initial approach will be to use a combination of targeted biochemical assays and broad-panel screening to cast a wide net.

Workflow: Tiered Specificity Assessment

The overall strategy follows a logical progression from high-throughput, cell-free systems to lower-throughput, physiologically relevant cellular models. This ensures that resources are used efficiently, with each stage informing the next.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative & Functional Analysis A Compound Synthesis & Quality Control B Hypothesis Generation (e.g., NSAID-like targets) A->B C Broad Biochemical Panel (e.g., Eurofins SafetyScreen44) A->C D Primary Target Family Assay (e.g., COX-1/COX-2 Inhibition) B->D E Identify Hits from Panel C->E Identify Liabilities F Cellular Thermal Shift Assay (CETSA) for On-Target Engagement D->F Confirm On-Target Activity G Cellular Counterscreen Assays for Off-Target Validation E->G I Head-to-Head Potency & Selectivity Profiling F->I G->I H Select Relevant Competitor Compounds H->I J Downstream Functional Assays (e.g., Cytokine Release) I->J K Comprehensive Specificity Profile J->K

Caption: Tiered workflow for specificity assessment.

Experimental Protocol 1: Broad Off-Target Liability Screening

To rapidly identify potential off-target interactions, we will utilize a commercially available safety panel. These panels cover a wide range of clinically relevant targets known to be associated with adverse drug reactions.[5][6]

Methodology: In Vitro Safety Panel (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST44)

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in 100% DMSO.

  • Screening Concentration: Submit the compound for single-point screening at a concentration of 10 µM. This concentration is high enough to detect most physiologically relevant interactions.

  • Assay Execution: The contract research organization (CRO) will perform a series of radioligand binding assays and enzymatic assays against a panel of 44 targets, including GPCRs, ion channels, transporters, and enzymes.[5]

  • Data Analysis: The CRO will provide a report detailing the percent inhibition or activation for each target. A common threshold for a "hit" or a result requiring follow-up is >50% inhibition at 10 µM.

Trustworthiness Check: The CRO provides detailed validation data for each assay, including the performance of positive control compounds, ensuring the reliability of the screen.

Phase 2: Cellular Target Engagement and Orthogonal Validation

Biochemical assays are invaluable for high-throughput screening, but they exist in a controlled, artificial environment.[7] It is crucial to validate our findings in a more physiologically relevant context—the living cell. This phase aims to confirm that our compound engages its intended target within the complex cellular milieu and to validate or dismiss the hits identified in the broad liability panel.

Rationale for Experimental Choices

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[8][9] It relies on the principle that a protein's thermal stability increases when a ligand is bound.[10] This label-free method provides direct evidence of a physical interaction between the drug and its target inside the cell.[11] For any off-target hits from Phase 1, we will use specific cellular assays to confirm functional activity.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assumes a primary target has been identified or is strongly hypothesized (e.g., a specific enzyme or receptor).

Methodology: Western Blot-based CETSA

  • Cell Culture: Culture a relevant cell line (e.g., one that endogenously expresses the target protein) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (e.g., 0.1, 1, 10, 30 µM) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble, non-denatured protein) to a new tube. Quantify the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A positive result is indicated by a rightward shift in the melting curve for compound-treated samples compared to the vehicle control.[9]

Trustworthiness Check: The inclusion of a vehicle control at every temperature point is critical. Additionally, using a known inhibitor of the target as a positive control will validate the assay's ability to detect a thermal shift.

G exp CETSA Workflow Cell Treatment (Vehicle vs. Compound) Thermal Challenge (Temperature Gradient) Cell Lysis & Centrifugation Supernatant Collection (Soluble Proteins) Western Blot (Target-Specific Antibody) Data Analysis (Melt Curve Shift) result Result Interpretation exp:f5->result Shift confirms target engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Comparative Analysis and Functional Impact

Having confirmed on-target engagement and identified potential off-target liabilities, the final phase is to quantify the compound's selectivity and compare it to relevant alternatives. This provides crucial context for its potential as a research tool or therapeutic candidate.

Rationale for Experimental Choices

A selectivity profile is not absolute; it is relative to other compounds. We will compare our lead molecule against established compounds targeting the same primary protein or pathway. This head-to-head comparison will generate a selectivity ratio, providing a quantitative measure of its specificity.

Comparative Compounds

To build a meaningful comparison, we select compounds with varying characteristics:

  • Compound A (Known Selective Inhibitor): A well-characterized, highly selective inhibitor of the primary target (e.g., Celecoxib for COX-2). This serves as the "gold standard" for selectivity.

  • Compound B (Known Non-Selective Inhibitor): A compound known to inhibit the primary target and several relevant off-targets (e.g., Ibuprofen for COX-1/COX-2). This helps to contextualize the magnitude of off-target activity.

Data Presentation: Specificity Comparison Table

All quantitative data should be summarized in a clear, concise table. This allows for rapid comparison of potency (IC50) and selectivity.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary)
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Compound A (Selective Control)50>10,000>10,000>200
Compound B (Non-Selective Control)2005001,5002.5

IC50 values are determined by running 10-point dose-response curves in the relevant biochemical or cellular assays.

Final Assessment

The culmination of this multi-tiered investigation is a comprehensive specificity profile. For 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, the ideal outcome is high potency at the primary target (low nanomolar IC50) and minimal activity against all off-targets tested (IC50 > 10 µM). A high selectivity ratio (e.g., >100-fold) provides strong evidence of a specific compound, minimizing the risk of adverse effects driven by off-target pharmacology.[2] This rigorous, evidence-based approach ensures that the compound's biological activity is well-understood, paving the way for its confident application in further research and development.

References

  • Pharmacology Mentor. (2024). Drug Specificity: A Key Factor in Pharmacological Actions. Available from: [Link]

  • Michaeli, A., et al. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Nature. Available from: [Link]

  • Patsnap Synapse. (2025). What determines drug specificity?. Available from: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]

  • PubMed. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Journal of Nuclear Cardiology. (2018). Pharmacology, Part 1: Introduction to Pharmacology and Pharmacodynamics. Available from: [Link]

  • Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available from: [Link]

  • Fiveable. (n.d.). Drug efficacy, potency, and selectivity | Intro to Pharmacology Class Notes. Available from: [Link]

  • Technology Networks. (2025). What Is a Biochemical Assay? Types and Applications. Available from: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

  • PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. Available from: [Link]

  • Evotec. (n.d.). Biochemical Assay Services. Available from: [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Available from: [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Available from: [Link]

  • ResearchGate. (2025). Prediction of specificity-determining residues for small-molecule kinase inhibitors. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available from: [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Available from: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • ACS Publications. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. Available from: [Link]

  • PubChem. (2026). 3,3-Difluoro-3-(2-methoxyphenyl)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2023). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

  • PubChem. (2026). 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. Available from: [Link]

  • PubMed. (n.d.). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Available from: [Link]

  • ResearchGate. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Available from: [Link]

  • PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Available from: [Link]

  • PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

  • PubMed. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Available from: [Link]

Sources

A Comparative Guide to 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid and its Arylpropionic Acid Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of pharmacology, the arylpropionic acid scaffold is a cornerstone of non-steroidal anti-inflammatory drug (NSAID) design. This guide provides an in-depth technical comparison of the predicted properties of the novel compound 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid against well-established arylpropionic acid derivatives. By leveraging established structure-activity relationships (SAR), this document aims to provide a predictive framework for its biological activity, supported by detailed experimental protocols for its synthesis and evaluation.

Introduction to Arylpropionic Acids: A Profen Class Overview

Arylpropionic acids, commonly known as "profens," are a major class of NSAIDs. Their therapeutic effects, which include analgesic, anti-inflammatory, and antipyretic properties, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] The ideal NSAID would selectively inhibit COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[3]

The general structure of an arylpropionic acid consists of a propionic acid moiety attached to an aromatic ring. The nature and position of substituents on the aryl ring significantly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide will focus on predicting the impact of the 4,5-difluoro and 2-methoxy substitutions of our target compound in comparison to other known profens.

Predicted Profile of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid: A SAR-Based Comparison

While no direct peer-reviewed studies on 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid are currently available, we can infer its likely properties based on the extensive body of research on related compounds.

The Role of Aryl Substituents: A Comparative Analysis

The anti-inflammatory activity of arylpropionic acids is intricately linked to the electronic and steric properties of the substituents on the aromatic ring.

  • Fluorine Substitution: The presence of fluorine atoms can significantly impact a molecule's metabolic stability and binding affinity. The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid group and influence interactions with the active site of the COX enzyme. In some cases, fluorination has been shown to enhance the biological activity of compounds.[4] The difluoro substitution at the 4 and 5 positions of the phenyl ring is expected to increase the lipophilicity of the molecule, which may affect its absorption and distribution.

  • Methoxy Substitution: A methoxy group is an electron-donating group that can influence the electronic distribution of the aromatic ring. Its position is critical; a methoxy group at the ortho position (position 2) can introduce steric hindrance that may affect the conformation of the molecule and its ability to bind to the COX active site.

Table 1: Comparative Properties of Selected Arylpropionic Acid Derivatives

CompoundKey SubstituentsKnown/Predicted COX SelectivityReference IC50 Data (COX-2)
Ibuprofen4-isobutylNon-selectiveNot directly comparable for 2-AG oxygenation
Naproxen6-methoxy (naphthyl)Non-selective(R)-naproxen: 3.7 µM for 2-AG oxygenation[1]
Flurbiprofen3-fluoro-4-phenylNon-selective(R)-flurbiprofen: 18 µM for 2-AG oxygenation[1]
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid 4,5-Difluoro, 2-methoxy Predicted: Potentially COX-2 selective Hypothesized to be in the low micromolar range

Note: The IC50 values for (R)-profens are for the inhibition of 2-arachidonoylglycerol (2-AG) oxygenation by COX-2 and not arachidonic acid oxygenation. This highlights the substrate-selective nature of inhibition by some profens.[1]

Experimental Protocols for Synthesis and Evaluation

To facilitate further research into 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and its analogs, the following experimental protocols are provided.

Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid

A plausible synthetic route for the target compound can be adapted from established methods for the synthesis of arylpropionic acids.[2][5] A palladium-catalyzed Heck coupling followed by hydroxycarbonylation is a versatile approach.[2]

Step-by-Step Synthesis Protocol:

  • Heck Reaction:

    • To a solution of 1-bromo-4,5-difluoro-2-methoxybenzene in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine).

    • Pressurize the reaction vessel with ethylene gas.

    • Heat the reaction mixture to the appropriate temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • The product of this step is 1-(4,5-difluoro-2-methoxyphenyl)ethene.

  • Hydroxycarbonylation:

    • Without isolating the intermediate styrene derivative, acidify the reaction mixture with an acid (e.g., HCl).

    • Pressurize the autoclave with carbon monoxide.

    • Heat the reaction mixture and stir until the carbonylation is complete.

    • After cooling and depressurization, the reaction mixture is worked up by extraction and purification (e.g., column chromatography or recrystallization) to yield 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

In Vitro Evaluation of COX-1/COX-2 Inhibition

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a variety of in vitro assays. A fluorometric screening kit provides a rapid and reliable method for initial screening.[6]

Fluorometric COX Inhibition Assay Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[6]

  • Enzyme and Inhibitor Preparation: Reconstitute the human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (3-(4,5-Difluoro-2-methoxyphenyl)propionic acid) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer, diluted test inhibitor, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).

    • Incubate the plate at the recommended temperature (e.g., 25 °C).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately measure the fluorescence intensity in a kinetic mode using a plate reader (e.g., λEx = 535 nm / λEm = 587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for arylpropionic acids is the competitive inhibition of the cyclooxygenase active site, preventing the binding of the substrate, arachidonic acid. This, in turn, blocks the production of prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Arylpropionic_Acid 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid (Arylpropionic Acid) Arylpropionic_Acid->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase Pathway by Arylpropionic Acids.

Conclusion and Future Directions

Based on established structure-activity relationships, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a promising candidate for further investigation as a potentially selective COX-2 inhibitor. The presence of difluoro and methoxy substituents on the aryl ring is predicted to modulate its biological activity and pharmacokinetic properties in comparison to existing profens. The experimental protocols provided in this guide offer a clear path for the synthesis and in vitro evaluation of this novel compound. Further studies, including in vivo efficacy and safety assessments, are warranted to fully characterize its therapeutic potential.

References

  • (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2. Nature Chemical Biology, 2012. [URL not available]
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 2017. [URL not available]
  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 2020. [URL not available]
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. In book: Analgesia, 2012. [URL not available]
  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 2013. [URL not available]
  • (R)-Profens Are Substrate-Selective Inhibitors of Endocannabinoid Oxygenation by COX-2.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 2019. [URL not available]
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 2011. [URL not available]
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 2010. [URL not available]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research, 2015. [URL not available]
  • (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem. [URL not available]
  • 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, 97% Purity, C10H10F2O3, 1 gram. A1 Organics. [URL not available]
  • Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. ACS Medicinal Chemistry Letters, 2012. [URL not available]
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. [URL not available]
  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Topics in Medicinal Chemistry, 2024. [URL not available]
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 2022. [URL not available]
  • 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9. Sigma-Aldrich. [URL not available]
  • MEASUREMENT OF DIFFERENTIAL INHIBITION OF COX-1 AND COX-2 AND THE PHARMACOLOGY OF SELECTIVE INHIBITORS. Drugs of Today, 1999. [URL not available]
  • 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [URL not available]
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 2022. [URL not available]
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 2023. [URL not available]
  • CAS Number 1135-23-5 | 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid. Spectrum Chemical. [URL not available]
  • Synthesis and Optical Resolution of 2-Aryl-2-fluoropropionic Acids, Fluorinated Analogues of Non-steroidal Anti-inflammatory Drugs (NSAIDs). CHIMIA International Journal for Chemistry, 2003. [URL not available]
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020. [URL not available]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4,5-Difluoro-2-methoxyphenyl)propionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The responsible management of chemical reagents is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our aim is to empower you with the knowledge to handle this compound with confidence, reinforcing the trust you place in us as your scientific partner.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Hazard CategoryDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1][2][3]P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.[1][2][3]P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[1][2][3]P261, P304+P340, P312

This table outlines the probable hazards associated with 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid based on data from analogous compounds. Adherence to the corresponding precautionary statements is essential.

Given these potential hazards, the establishment of a stringent personal protective equipment (PPE) protocol is the first line of defense.

Essential Personal Protective Equipment (PPE)

Prior to handling 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[4]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact.[3] Contaminated clothing should be removed and washed before reuse.[2]

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[1]

A Step-by-Step Guide to Proper Disposal

The appropriate disposal method for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is dictated by the quantity and nature of the waste. This workflow provides a clear decision-making framework for its safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste_assessment Waste Assessment cluster_small_quantity Small Quantities / Contaminated Materials cluster_bulk_quantity Bulk Quantities A Don Appropriate PPE B Identify Waste Type (Solid, Contaminated Debris) A->B C Determine Quantity B->C D Place in a Clearly Labeled, Sealable Hazardous Waste Container C->D < 1 kg F Package in a DOT-Approved Hazardous Waste Container C->F >= 1 kg E Store in Designated Satellite Accumulation Area D->E G Consult Institutional EHS for Pickup and Professional Disposal F->G

Figure 1. A decision-making workflow for the disposal of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Disposal of Small Quantities and Contaminated Labware

For residual amounts of the solid compound and items such as weighing papers, contaminated gloves, and wipers:

  • Collection: Carefully place all solid waste and contaminated materials into a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4,5-Difluoro-2-methoxyphenyl)propionic acid".

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal of Bulk Quantities

For larger quantities of unused or expired 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid:

  • Packaging: The material should be kept in its original, sealed container if possible. If repackaging is necessary, use a DOT-approved container suitable for solid chemical waste.

  • Labeling: Ensure the container is accurately labeled with the full chemical name and any relevant hazard warnings.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of bulk quantities through standard municipal waste streams.[2][3]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: For significant spills, evacuate the immediate area and notify your laboratory supervisor and institutional EHS.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.

  • Containment (for trained personnel only): If the spill is small and you are trained in spill response:

    • Don the appropriate PPE.

    • Avoid generating dust.[5]

    • Carefully sweep the solid material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

The Bedrock of Trust: Regulatory Compliance and Scientific Integrity

The procedures outlined in this guide are designed to align with the foundational principles of chemical safety and environmental regulations. Proper chemical waste management is not merely a procedural task; it is a reflection of our collective commitment to scientific excellence and a sustainable future. By adhering to these guidelines, you are upholding the highest standards of laboratory practice.

For any uncertainties or specific questions regarding your institution's disposal policies, always consult your Environmental Health and Safety department.

References

  • BASF. (2023, August 3). Safety data sheet: Luprosil®. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Safely Handling 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

The core philosophy of this guide is built on the principle of self-validating protocols. By understanding the why behind each step, from personal protective equipment (PPE) selection to waste disposal, you, the researcher, are empowered to make informed decisions that ensure your safety and the integrity of your work.

Immediate Safety Briefing: Hazard Analysis

Based on the known hazards of analogous compounds, 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid should be treated as a hazardous substance with the following potential risks:

  • Corrosivity: Propionic acid is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] The presence of a carboxylic acid group in the target compound suggests a similar corrosive nature.

  • Irritation: Methoxyphenylpropionic acid derivatives are known to cause skin and eye irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or dust from propionic acid and its derivatives can lead to respiratory irritation.[2][3][7]

  • Hazards from Fluorination: The difluoro- substitution on the phenyl ring introduces considerations common to fluorinated organic compounds. Thermal decomposition of such compounds can release highly toxic and corrosive gases, such as hydrogen fluoride.[8][9]

Given these potential hazards, a cautious and well-defined handling protocol is mandatory.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step methodology for the safe handling of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Ensure the container is properly sealed.[8]

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10] The storage location should be clearly labeled as containing corrosive materials.

  • Limited Quantities: Keep the amount of the substance in storage to a minimum to reduce risk.[11]

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][12]

  • Ventilation: Ensure adequate general laboratory ventilation, with at least 6 air changes per hour, as a supplementary control.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical for preventing contact with and exposure to the chemical.[2][11][13]

Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[13][14][15]Provides protection from splashes and airborne particles, safeguarding against severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[14]Protects skin from direct contact and potential burns. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A chemical-resistant lab coat or apron.[11][13][14]Prevents contamination of personal clothing and protects against splashes.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or in situations with inadequate ventilation.[11][13]A written respiratory protection program should be in place if respirators are required.[11][13]
Handling and Experimental Use
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10]

  • Controlled Dispensing: Use appropriate tools, such as spatulas, for transferring the solid.

  • Adding to Solvents: When dissolving, slowly add the corrosive solid to the solvent with stirring to control any exothermic reactions.[16]

  • Container Sealing: Keep containers tightly closed when not in use to prevent the release of vapors.[2][3][17]

Spill Management
  • Small Spills: For small spills, wear appropriate PPE, contain the spill with an absorbent material compatible with the chemical (such as sand or diatomaceous earth), and collect the material into a sealed container for disposal.[1][12]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[12]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Waste Disposal
  • Segregation: Collect all waste containing 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid in a designated, properly labeled, and sealed container.

  • Fluorinated Waste Stream: Due to its fluorinated nature, this compound may require special disposal considerations. "Forever chemicals" like polyfluoroalkyl substances (PFAS) are subject to stringent disposal regulations.[18]

  • Professional Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[11] Landfills for hazardous waste are designed with extensive controls to prevent environmental contamination.[18] Incineration may be a suitable option, provided the facility is equipped to handle and neutralize acidic and fluorinated combustion byproducts.[9]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Receive & Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B C Review SDS/Safety Info B->C D Don Appropriate PPE C->D E Work in Chemical Fume Hood D->E F Handle Solid Carefully to Avoid Dust E->F G Conduct Experiment F->G H Segregate Waste G->H K Spill Occurs G->K N Exposure Occurs G->N I Decontaminate Work Area H->I J Dispose via Hazardous Waste Protocol I->J L Small Spill: Absorb & Collect K->L Small M Large Spill: Evacuate & Alert K->M Large O Administer First Aid N->O P Seek Medical Attention O->P

Caption: Safe handling workflow for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional responsibility. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid and foster a laboratory environment where safety is paramount. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

References

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. GHS. [Link]

  • Loba Chemie. PROPIONIC ACID FOR SYNTHESIS. [Link]

  • MCF Environmental Services. (2023-12-27). Guidelines for Disposing of PFAs. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]

  • Plastics Europe. (2025-09-08). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. [Link]

  • ICW Group. Working Safely with Corrosives Meeting Kit. [Link]

  • Thermo Fisher Scientific. (2025-09-14). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)propionic acid. [Link]

  • Chemsafe. (2025-10-15). 10 Tips Working Safely with corrosives. [Link]

  • OSHA Training School. (2024-01-19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Penta chemicals. (2025-07-08). Propionic acid. [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Guide to the Safe Handling of Fluoropolymer Resins. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid
Reactant of Route 2
3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.